H3K4(Me2) (1-20)
Beschreibung
BenchChem offers high-quality H3K4(Me2) (1-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H3K4(Me2) (1-20) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C92H170N35O27+ |
|---|---|
Molekulargewicht |
2198.6 g/mol |
IUPAC-Name |
[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]-[(1R)-1-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(dimethylamino)pentyl]-oxoazanium |
InChI |
InChI=1S/C92H169N35O27/c1-47(2)43-61(89(152)153)119-80(143)60(31-33-65(97)132)117-76(139)55(24-12-16-36-94)115-78(141)58(27-20-39-106-91(101)102)118-83(146)63-29-22-42-126(63)88(151)50(5)111-75(138)54(23-11-15-35-93)112-69(135)45-108-68(134)44-109-85(148)70(51(6)129)122-82(145)62(46-128)120-79(142)56(25-13-17-37-95)116-77(140)57(26-19-38-105-90(99)100)114-74(137)49(4)110-86(149)71(52(7)130)124-84(147)64(32-34-66(98)133)127(154)67(30-14-18-41-125(9)10)121-87(150)72(53(8)131)123-81(144)59(113-73(136)48(3)96)28-21-40-107-92(103)104/h47-64,67,70-72,128-131H,11-46,93-96H2,1-10H3,(H33-,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,152,153)/p+1/t48-,49-,50-,51+,52+,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67+,70-,71-,72-/m0/s1 |
InChI-Schlüssel |
MXGDKURIUGBMLI-GOAACXCSSA-O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Functional Significance of H3K4(Me2) (1-20) Peptide: A Technical Guide for Researchers
Abstract
The dimethylation of histone H3 at lysine (B10760008) 4 (H3K4me2) is a pivotal epigenetic modification with a nuanced role in transcriptional regulation and cellular signaling. This technical guide provides an in-depth exploration of the function of the H3K4(Me2) (1-20) peptide, a synthetic mimic of the N-terminal tail of histone H3. This peptide is an indispensable tool for elucidating the intricate mechanisms of epigenetic control. We present a comprehensive overview of its interactions with "reader" proteins, its role in various signaling pathways, and detailed protocols for key experimental assays. Quantitative binding data are summarized for comparative analysis, and signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes governed by this critical histone mark.
Core Concepts: The Role of H3K4 Dimethylation
Histone H3 lysine 4 dimethylation (H3K4me2) is a prevalent epigenetic mark found within the euchromatin of eukaryotic genomes. While often described as a mark of active transcription, its functional role is multifaceted, contributing to both gene activation and repression depending on the genomic context and the cohort of associated proteins.[1][2][3][4] The H3K4(Me2) (1-20) peptide, representing the first 20 amino acids of the histone H3 tail with a dimethylated lysine at position 4, serves as a crucial reagent for studying the biological implications of this modification.
The functional outcomes of H3K4me2 are primarily mediated by a class of proteins known as "epigenetic readers," which specifically recognize and bind to this modified histone tail. These reader proteins contain specialized domains, most notably Plant Homeodomain (PHD) fingers and Tudor domains, that form a binding pocket accommodating the dimethylated lysine. Upon binding, these readers can recruit other effector proteins and complexes that modulate chromatin structure and gene expression.
Quantitative Analysis of H3K4(Me2) (1-20) Peptide Interactions
The affinity between the H3K4(Me2) (1-20) peptide and its reader domains is a critical determinant of its biological function. The dissociation constant (Kd) is a key metric for quantifying this interaction, with lower Kd values indicating higher binding affinity. The following table summarizes the binding affinities of various reader proteins for the H3K4me2-modified histone tail.
| Reader Protein | Reader Domain | H3 Peptide Context | Method | Dissociation Constant (Kd) | Reference |
| BPTF | PHD Finger | H3(1-15)K4me2 | Isothermal Titration Calorimetry (ITC) | ~5.0 µM | [5][6] |
| Sgf29 | Tandem Tudor | H3K4me2 | Isothermal Titration Calorimetry (ITC) | 4.7 µM | [7][8] |
| PPS | PHD Finger | H3K4me2 | Nuclear Magnetic Resonance (NMR) | 5.1 µM | [9] |
Signaling Pathways Involving H3K4me2 Recognition
The recognition of H3K4me2 by reader proteins is a key event in several cellular signaling pathways, including transcriptional regulation and the DNA damage response.
Transcriptional Regulation
H3K4me2 is dynamically regulated at gene promoters and enhancers and plays a complex role in transcription. In many organisms, it is associated with actively transcribed genes.[10] However, in plants, H3K4me2 can also function as a repressive mark.[1][11] The binding of reader proteins to H3K4me2 can recruit chromatin-modifying complexes that either promote or inhibit transcription, depending on the specific reader and the cellular context.
DNA Damage Response
Recent studies have implicated H3K4me2 in the DNA damage response (DDR). Following DNA damage, H3K4me2 levels can be dynamically regulated at damage sites. The demethylase LSD1 (KDM1A) is recruited to sites of DNA double-strand breaks where it removes H3K4me2 marks.[12][13] This demethylation event is thought to be a crucial step in the signaling cascade that leads to DNA repair. Furthermore, DNA damage can induce H3K4me2, which is associated with the activation of genes involved in protein biosynthesis and homeostasis, facilitating cellular recovery after genotoxic stress.[14][15]
Experimental Protocols
The H3K4(Me2) (1-20) peptide is a versatile tool for a variety of biochemical and cellular assays. Below are detailed protocols for three key experimental techniques.
Peptide Pull-Down Assay
This assay is used to identify proteins that bind to the H3K4(Me2) (1-20) peptide from a complex protein mixture, such as nuclear extracts.
Materials:
-
Biotinylated H3K4(Me2) (1-20) peptide and corresponding unmodified control peptide.
-
Streptavidin-coated magnetic beads.
-
Nuclear extract.
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, protease inhibitors).
-
Wash buffer (e.g., binding buffer with 300 mM NaCl).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Peptide Immobilization: Incubate biotinylated peptides with streptavidin beads for 1-2 hours at 4°C with rotation. Wash the beads three times with binding buffer to remove unbound peptide.
-
Binding: Add nuclear extract to the peptide-coupled beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Histone Methyltransferase (HMT) Assay
This assay measures the activity of histone methyltransferases that use the H3K4me2 peptide as a substrate.
Materials:
-
H3K4(Me2) (1-20) peptide.
-
Recombinant histone methyltransferase.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the HMT assay buffer, H3K4(Me2) (1-20) peptide, and the recombinant HMT.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic localization of the H3K4me2 mark in vivo.
Materials:
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Anti-H3K4me2 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers with increasing salt concentrations.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me2 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and proteinase K, and then purify the DNA.
-
Analysis: Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq).[16][17][18][19][20]
Conclusion
The H3K4(Me2) (1-20) peptide is a powerful and essential tool for dissecting the complexities of epigenetic regulation. Its use in a wide range of biochemical and cellular assays has been instrumental in identifying and characterizing the reader proteins that recognize this mark and in elucidating the downstream signaling pathways that govern gene expression and cellular responses to environmental cues. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted functions of H3K4 dimethylation in health and disease. As our understanding of the histone code continues to expand, the H3K4(Me2) (1-20) peptide will undoubtedly remain a cornerstone of epigenetic research.
References
- 1. H3K4me2 functions as a repressive epigenetic mark in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Distinct Repressive Mechanisms for Histone 3 Lysine 4 Methylation through Promoting 3′-End Antisense Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resetting of H3K4me2 during mammalian parental-to-zygote transition [elifesciences.org]
- 5. Readout of Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A unique pH-dependent recognition of methylated histone H3K4 by PPS and DIDO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promoter H3K4 methylation dynamically reinforces activation-induced pathways in human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone Methylation and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. H3K4me2 regulates the recovery of protein biosynthesis and homeostasis following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EpiQuik Methyl-Histone H3K4 ChIP Kit | EpigenTek [epigentek.com]
- 20. bosterbio.com [bosterbio.com]
The Dual Nature of H3K4me2: A Technical Guide to its Biological Role and Analysis
For Immediate Release
A comprehensive technical guide detailing the multifaceted biological roles of histone H3 dimethyl-lysine 4 (H3K4me2), its regulatory mechanisms, and its implications in health and disease. This document provides researchers, scientists, and drug development professionals with in-depth information, including detailed experimental protocols and quantitative data analysis.
Histone H3 dimethylation at lysine (B10760008) 4 (H3K4me2) is a key epigenetic modification with a dynamic and context-dependent role in regulating gene expression. While often described as a mark associated with active chromatin, its functions are nuanced, ranging from poising genes for activation to marking tissue-specific regulatory elements. This guide explores the core biological functions of H3K4me2, the enzymatic machinery that governs its deposition and removal, and the downstream effectors that interpret this epigenetic signal.
Core Biological Functions of H3K4me2
H3K4me2 is predominantly found at the promoters and enhancers of both active and poised genes.[1][2] Unlike the sharp peaks of H3K4me3 at transcription start sites (TSSs) of active genes, H3K4me2 often forms broader domains.[3] Its presence is generally correlated with a chromatin state that is accessible to the transcriptional machinery.
Gene Regulation: H3K4me2 is intricately linked to the regulation of gene expression. While it is often associated with transcriptional activation, some studies have also suggested a repressive role in specific contexts, particularly in plants.[4] In mammals, H3K4me2 is thought to mark the boundaries of active promoters and enhancers, contributing to the fine-tuning of gene expression.[5] A unique profile of H3K4me2 enrichment within the gene body, as opposed to the TSS, has been identified for a subgroup of tissue-specific genes, suggesting a role in defining cell identity.[6][7]
Development and Disease: The proper regulation of H3K4me2 is crucial for normal development, and its dysregulation is implicated in various diseases, including cancer.[8][9] For instance, altered H3K4me2 levels have been observed in several cancers, and decreased expression of H3K4me2 has been associated with a poor prognosis in some malignancies.[10][11] In neurodevelopmental disorders, mutations in enzymes that regulate H3K4 methylation can lead to intellectual disability and other neurological conditions.[8]
Quantitative Analysis of H3K4me2
The genomic distribution and abundance of H3K4me2 provide critical insights into its function. Quantitative analysis, primarily through ChIP-seq and mass spectrometry, allows for a detailed understanding of its dynamics.
| Histone Mark | Global Abundance (% of total H3K4me) | Predominant Genomic Location | Correlation with Gene Expression |
| H3K4me1 | ~5-20% | Enhancers, gene bodies | Marks poised and active enhancers |
| H3K4me2 | ~1-4% | Promoters, enhancers, gene bodies | Marks active and poised genes, tissue-specific enhancers |
| H3K4me3 | ~1% | Transcription Start Sites (TSSs) of active genes | Strong positive correlation with active transcription |
Table 1: Comparative overview of H3K4 methylation states. Global abundance estimates are based on mass spectrometry data.[5][12]
| Genomic Region | Relative Enrichment of H3K4me2 (Arbitrary Units) |
| Active Promoters | +++ |
| Poised Promoters | ++ |
| Active Enhancers | +++ |
| Poised Enhancers | ++ |
| Gene Bodies (active genes) | + |
| Intergenic Regions | - |
Table 2: Relative enrichment of H3K4me2 across different genomic regions. Enrichment levels are generalized from typical ChIP-seq data and can vary depending on cell type and context.
Signaling Pathways and Regulation
The levels of H3K4me2 are dynamically regulated by a complex interplay of "writer," "eraser," and "reader" proteins.
Upstream Regulation: Writers and Erasers
Histone methyltransferases (KMTs) are responsible for adding methyl groups to H3K4, while histone demethylases (KDMs) remove them. The KMT2/MLL family of enzymes are the primary writers of H3K4 methylation.[13] Specifically, complexes containing MLL1/KMT2A and MLL2/KMT2B are capable of di- and tri-methylation.[14] The primary erasers of H3K4me2 are the lysine-specific demethylase 1 (LSD1/KDM1A) and the Jarid1 family of demethylases.[15]
Downstream Effectors: Readers
"Reader" proteins recognize and bind to specific histone modifications, translating the epigenetic mark into a functional outcome. Several protein domains, including PHD fingers, Tudor domains, and WD40 repeats, have been shown to recognize H3K4me2.[16] For example, the PHD finger of the Set3 complex can bind to H3K4me2, leading to the recruitment of histone deacetylases and subsequent transcriptional repression in yeast.[17]
Experimental Protocols
Accurate and reproducible analysis of H3K4me2 is essential for understanding its biological role. The following are detailed protocols for the key experimental techniques used to study this histone modification.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique for genome-wide mapping of H3K4me2.
Detailed Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Nuclear Isolation: Cells are lysed to release the nuclei.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to H3K4me2 is used to immunoprecipitate the chromatin fragments containing this modification.
-
Washing: A series of washes are performed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the protein components.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a high-throughput sequencing platform.[16][18]
Western Blotting
Western blotting is used to detect and quantify the overall levels of H3K4me2 in a sample.
Detailed Methodology:
-
Histone Extraction: Histones are extracted from cell nuclei, typically using an acid extraction method.
-
Protein Quantification: The concentration of the extracted histones is determined.
-
SDS-PAGE: The histone proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to H3K4me2.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized and quantified.[19]
Mass Spectrometry
Mass spectrometry provides a highly accurate and unbiased method for quantifying the relative abundance of different histone modifications, including H3K4me2.
Detailed Methodology:
-
Histone Extraction and Purification: High-purity histones are extracted from the sample.
-
Histone Derivatization and Digestion: The histones are chemically derivatized (e.g., by propionylation) and then digested into peptides, typically with trypsin.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptides are separated by liquid chromatography and then analyzed by a mass spectrometer to identify and quantify the different modified forms.[6]
-
Data Analysis: The mass spectrometry data is analyzed to determine the relative abundance of H3K4me2 and other histone modifications.
Conclusion
Histone H3 dimethyl-lysine 4 is a critical epigenetic mark with a complex and context-dependent role in gene regulation. Its dynamic nature, governed by a precise balance of methyltransferases and demethylases, allows it to function in a wide range of biological processes, from orchestrating developmental programs to contributing to the pathogenesis of diseases like cancer. A thorough understanding of H3K4me2 biology, facilitated by robust experimental techniques such as ChIP-seq, Western blotting, and mass spectrometry, is essential for advancing our knowledge of chromatin biology and for the development of novel therapeutic strategies targeting the epigenome.
References
- 1. abcam.cn [abcam.cn]
- 2. researchgate.net [researchgate.net]
- 3. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 5. Examining the roles of H3K4 methylation states with systematically characterized antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Methodology for Identification of Native Histone Variant Modifications From Mammalian Tissues and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unique H3K4me2 profile marks tissue-specific gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone PTMs Profiling via High-Resolution Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. Association between H3K4 methylation and cancer prognosis: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association between H3K4 methylation and cancer prognosis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Uncoupling histone H3K4 trimethylation from developmental gene expression via an equilibrium of COMPASS, Polycomb, and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 17. Dimethylation of H3K4 by Set1 recruits the Set3 histone deacetylase complex to 5′ transcribed regions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of H3K4me2 in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone H3 dimethylated at lysine (B10760008) 4 (H3K4me2) is a crucial epigenetic modification dynamically shaping the chromatin landscape and influencing gene expression. While often found at both active and poised promoters and enhancers, its precise role in transcriptional regulation is context-dependent. This technical guide provides an in-depth exploration of H3K4me2's function in gene regulation, detailing the enzymatic machinery that governs its deposition, recognition, and removal. We present a compilation of quantitative data on the effects of H3K4me2 modulation, alongside detailed experimental protocols for its analysis. Furthermore, this guide offers visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of H3K4me2's intricate involvement in cellular processes and its implications for disease and therapeutic development.
Introduction to H3K4me2 and its Role in Gene Regulation
Histone modifications are central to the epigenetic regulation of gene expression. Among these, the methylation of histone H3 at lysine 4 (H3K4) exists in three states: mono-, di-, and trimethylation (H3K4me1, H3K4me2, and H3K4me3). H3K4me2 is a prevalent mark found at the transcriptional start sites (TSSs) of both actively transcribed and poised genes, as well as at enhancer regions.[1] Its presence is generally associated with a chromatin state that is permissive for transcription.
The distribution and function of H3K4me2 are dynamic and cell-type-specific. In some contexts, it acts as a marker for active transcription, while in others, it defines a "poised" state, where genes are silent but primed for rapid activation.[1] Studies have shown that a distinct H3K4me2 profile, extending from the TSS into the gene body, can mark tissue-specific genes.[1] In developmental processes such as hematopoiesis, H3K4me2 is present on the promoters of lineage-specific genes in multipotent progenitors, marking them for future expression.[2][3] Conversely, in some organisms like plants, H3K4me2 enrichment in the gene body is negatively correlated with transcription levels.[4]
The Enzymatic Machinery of H3K4me2 Regulation
The levels of H3K4me2 are tightly controlled by the coordinated action of three classes of enzymes: "writers" that add the methyl group, "readers" that recognize and bind to this mark, and "erasers" that remove it.
Writers: Histone Methyltransferases (KMTs)
The primary writers of H3K4me2 are members of the Mixed-Lineage Leukemia (MLL) family of histone methyltransferases, also known as the KMT2 family. In mammals, this family includes MLL1 (KMT2A), MLL2 (KMT2B), MLL3 (KMT2C), and MLL4 (KMT2D), as well as SETD1A and SETD1B.[5] These enzymes are typically part of large multi-protein complexes, such as the COMPASS (Complex of Proteins Associated with Set1) complex. MLL1 and MLL2 have been shown to be major contributors to H3K4me2 levels at developmental genes.[5][6] Knockdown of MLL proteins leads to a significant reduction in H3K4me2 at their target gene promoters.[7][8]
Erasers: Histone Demethylases (KDMs)
The removal of H3K4me2 is catalyzed by histone demethylases. There are two main families of H3K4 demethylases:
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): This enzyme specifically demethylates H3K4me2 and H3K4me1.[9] LSD1 is often found in complex with other proteins, such as CoREST, and plays a critical role in gene repression.[9] Inhibition of LSD1 leads to an increase in global H3K4me2 levels and the activation of target genes.[10][11]
-
Jumonji C (JmjC) domain-containing demethylases: This family of enzymes can demethylate all three methylation states of H3K4. KDM5B (also known as JARID1B) is a key member of this family that demethylates H3K4me3 and H3K4me2.[12][13] Knockdown of KDM5B results in increased H3K4me2 levels in the gene bodies of active genes.[13]
Readers: Proteins that Recognize H3K4me2
H3K4me2 is recognized by proteins containing specific domains that bind to this modified histone tail. These "reader" proteins translate the epigenetic mark into downstream functional consequences, such as the recruitment of other chromatin-modifying enzymes or transcription factors. One such reader is PHF13, which binds to H3K4me2/3 and acts as a transcriptional co-regulator.[14] The binding affinity of these reader proteins for H3K4me2 is a critical determinant of the biological outcome.[15]
Quantitative Data on H3K4me2 in Gene Regulation
The following tables summarize quantitative data from various studies on the impact of modulating H3K4me2 levels on gene expression and cellular processes.
| Modulator | Target Enzyme | Cell/Tissue Type | Effect on H3K4me2 | Effect on Gene Expression | Fold Change/Significance | Reference |
| MLL1 Knockout | MLL1 (Writer) | Mouse Embryonic Fibroblasts (MEFs) | Decreased at a subset of genes, including Hox genes | 60% of genes with reduced H3K4me3 also showed reduced expression. | Downregulation of Thbd by -11.10 log2 fold change. | |
| MLL2 Knockdown | MLL2 (Writer) | Mouse Embryonic Stem Cells | Reduced H3K4me3 at bivalent promoters. | Fewer than 100 genes downregulated >2-fold. | Significant reduction in H3K4me3 at bivalent genes (p < 2.2e-16). | [16][17] |
| LSD1 Inhibition (TCP) | LSD1 (Eraser) | Mouse Retinal Explants | Increased H3K4me2 at rod-specific gene promoters. | 342 genes downregulated after 8 days. | ~2-fold increase in H3K4me2 at the Rhodopsin promoter. | |
| LSD1 Inhibition (GSK-LSD1) | LSD1 (Eraser) | Epidermal Progenitors | Global increase in H3K4me2. | Upregulation of epidermal differentiation genes. | 15% global increase in H3K4me1 regions, 6% in H3K4me2 regions. | [11] |
| KDM5B Knockdown | KDM5B (Eraser) | Trophoblast Stem Cells | Global increase in H3K4me2 levels. | Downregulation of self-renewal genes. | >1.5-fold increase in H3K4me2 ChIP-Seq levels (FDR <0.001). | [12] |
| KDM5B Knockdown | KDM5B (Eraser) | Mouse Embryonic Stem Cells | Increased H3K4me2 in gene bodies of active genes. | Altered expression of self-renewal genes. | >3-fold increase in H3K4me2 in the top 25% of expressed genes. | [13] |
| Cancer Type | H3K4me2 Level | Prognostic Significance | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |
| Various Cancers (Meta-analysis) | Low | Shorter Overall Survival | 1.52 | 1.02-2.26 | [18] |
| Breast Cancer | High | Better Prognosis | - | - | [19] |
Experimental Protocols
Accurate assessment of H3K4me2 levels and genomic distribution is crucial for understanding its regulatory roles. The following are detailed methodologies for key experimental techniques.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is a widely used method to map the genome-wide localization of histone modifications.
Protocol Overview:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and nuclei are isolated. The chromatin is then sheared into fragments of 200-600 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to H3K4me2. The antibody-histone-DNA complexes are then captured using protein A/G magnetic beads.
-
Washes: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by heating in the presence of proteinase K.
-
DNA Purification: The DNA is purified from the digest.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peaks of H3K4me2 enrichment are identified.
A detailed, step-by-step protocol can be adapted from established methodologies.[20][21][22]
Cleavage Under Targets and Release Using Nuclease (CUT&RUN)
CUT&RUN is a newer technique that offers several advantages over ChIP-seq, including lower cell number requirements and reduced background signal.
Protocol Overview:
-
Cell Permeabilization and Antibody Incubation: Unfixed cells are permeabilized and incubated with an anti-H3K4me2 antibody.
-
pA-MNase Binding: A fusion protein of Protein A and Micrococcal Nuclease (pA-MNase) is added, which binds to the antibody.
-
Targeted Cleavage: The MNase is activated by the addition of Ca2+, leading to the cleavage of the DNA surrounding the antibody-bound histones.
-
Fragment Release: The cleaved antibody-chromatin complexes diffuse out of the nucleus.
-
DNA Purification: The released DNA fragments are purified.
-
Library Preparation and Sequencing: The purified DNA is used for library preparation and sequencing.
Detailed protocols for CUT&RUN are available from various sources.[2][5][12][16]
Quantitative Mass Spectrometry
Mass spectrometry (MS) provides an unbiased and quantitative method to analyze the global abundance of histone PTMs.
Protocol Overview:
-
Histone Extraction: Histones are extracted from cells or tissues, typically through acid extraction.
-
Protein Digestion: The extracted histones are digested into peptides using an enzyme such as trypsin. For "middle-down" or "top-down" approaches, different proteases or no digestion is used to analyze larger peptides or intact proteins, respectively.[23]
-
Derivatization (Optional but Recommended): To improve chromatographic separation and MS detection, peptides can be chemically derivatized, for example, by propionylation.[13]
-
LC-MS/MS Analysis: The peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification and quantification of specific histone modifications.
-
Data Analysis: The MS data is processed to identify and quantify the relative abundance of different histone PTMs.[13][23][24]
Visualizing H3K4me2 in Gene Regulation
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to H3K4me2.
Signaling Pathway of H3K4me2 Regulation
Caption: Regulation of H3K4me2 by writers, erasers, and readers.
Experimental Workflow for H3K4me2 Analysis
Caption: Experimental workflows for studying H3K4me2.
Logical Relationship of H3K4me2 at Promoters and Enhancers
Caption: Genomic locations and associated gene types for H3K4me2.
Conclusion
H3K4me2 is a dynamic and multifaceted epigenetic mark that plays a critical role in orchestrating gene expression programs. Its presence at key regulatory elements, combined with the intricate interplay of its writers, erasers, and readers, highlights its importance in maintaining cellular identity, guiding developmental processes, and its dysregulation in disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of H3K4me2-mediated gene regulation and to explore its potential as a therapeutic target. The continued investigation into the nuanced roles of H3K4me2 will undoubtedly provide deeper insights into the epigenetic control of cellular function and open new avenues for therapeutic intervention.
References
- 1. A unique H3K4me2 profile marks tissue-specific gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential H3K4 Methylation Identifies Developmentally Poised Hematopoietic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic characterization of hematopoietic stem cell differentiation using miniChIP and bisulfite sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uncoupling histone H3K4 trimethylation from developmental gene expression via an equilibrium of COMPASS, Polycomb, and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Analysis of H3K4 Methylation Defines MLL Family Member Targets and Points to a Role for MLL1-Mediated H3K4 Methylation in the Regulation of Transcriptional Initiation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLL methyltransferases regulate H3K4 methylation to ensure CENP-A assembly at human centromeres | PLOS Biology [journals.plos.org]
- 8. MLL methyltransferases regulate H3K4 methylation to ensure CENP-A assembly at human centromeres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KDM5B decommissions the H3K4 methylation landscape of self-renewal genes during trophoblast stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KDM5B focuses H3K4 methylation near promoters and enhancers during embryonic stem cell self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PHF13 is a molecular reader and transcriptional co-regulator of H3K4me2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Mll2 branch of the COMPASS family regulates bivalent promoters in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. researchgate.net [researchgate.net]
- 19. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of histone H3K4 methylation in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Correlating Histone Modification Patterns with Gene Expression Data During Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
H3K4(Me2) (1-20) and Transcriptional Activation: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of histone H3 dimethylated at lysine (B10760008) 4 (H3K4me2), specifically within the N-terminal tail (amino acids 1-20), in the regulation of transcriptional activation. This document details the molecular mechanisms, key protein interactions, and experimental methodologies crucial for studying this epigenetic modification.
Core Concepts of H3K4 Dimethylation
Dimethylation of lysine 4 on histone H3 (H3K4me2) is a key epigenetic mark predominantly associated with transcriptionally active or poised chromatin.[1] It is strategically positioned within the genome at both promoter and enhancer regions. While often considered a general marker of active chromatin, its precise role is multifaceted, sometimes acting as a transitional state between monomethylation (H3K4me1) and trimethylation (H3K4me3) and in other contexts, exhibiting unique regulatory functions.[2] The N-terminal tail of histone H3 (residues 1-20) is a critical hub for post-translational modifications, and the methylation state of K4 within this region is a primary determinant of chromatin state and gene expression.
The regulation of H3K4me2 is a dynamic process governed by the opposing activities of "writer" and "eraser" enzymes and is interpreted by "reader" proteins that translate this epigenetic mark into downstream functional consequences.
-
Writers (Histone Methyltransferases - KMTs): These enzymes catalyze the addition of methyl groups to H3K4. In mammals, the KMT2/MLL family of enzymes are the primary writers of H3K4 methylation.[3] Specifically, KMT2A/B (MLL1/2) and KMT2F/G (SETD1A/B) can catalyze mono-, di-, and trimethylation, with kinetics suggesting that KMT2A/B may preferentially generate H3K4me2.[3]
-
Erasers (Histone Demethylases - KDMs): These enzymes are responsible for the removal of methyl groups. Lysine-specific demethylase 1 (LSD1/KDM1A) and the Jumonji C (JmjC) domain-containing family of proteins are the primary erasers of H3K4 methylation.[4] LSD1 is capable of demethylating H3K4me1 and H3K4me2.[4]
-
Readers: These proteins recognize and bind to specific methylation states of H3K4, thereby recruiting other factors to modulate chromatin structure and transcription. Reader domains that recognize H3K4me2 include Plant Homeodomain (PHD) fingers and Tudor domains.[5]
Quantitative Analysis of H3K4me2 Interactions
The interaction between H3K4me2 and its reader proteins is a critical determinant of its function. The binding affinities of these interactions are often quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity. The following table summarizes the binding affinities of various reader proteins for H3K4me2 within the H3(1-20) peptide context.
| Reader Protein | Reader Domain | Ligand | Kd (μM) | Experimental Method |
| PPS | PHD Finger | H3K4me2 (1-20) | 5.1 | Fluorescence Assay |
| Sgf29 | Tandem Tudor | H3K4me2 | Data not specified | Not specified |
| PELP1 | - | H3K4me2 | Data not specified | Not specified |
Table 1: Binding affinities of reader proteins for H3K4me2. Data compiled from cited literature.[5][6][7]
The correlation between the level of H3K4me2 and the rate of gene transcription is complex and can be context-dependent. While generally associated with active transcription in mammals, some studies in plants have shown a negative correlation between H3K4me2 levels within the gene body and transcription levels.[8][9][10] In human CD4+ T cells, changes in H3K4me2 enrichment at promoters during activation correlate with changes in RNA expression.[11]
Signaling Pathways and Regulatory Networks
The establishment and interpretation of the H3K4me2 mark is an integral part of a larger signaling network that translates extracellular and intracellular cues into changes in gene expression. The following diagram illustrates a simplified pathway from signal induction to transcriptional activation mediated by H3K4me2.
Experimental Protocols
The study of H3K4me2 relies on a variety of robust experimental techniques. The following sections provide detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method for genome-wide mapping of histone modifications. The following is a generalized protocol, which should be optimized for specific cell types and antibodies.[12][13]
Materials:
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Ice-cold PBS
-
Cell lysis buffer
-
Nuclei lysis buffer
-
Micrococcal nuclease (MNase) or sonicator
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-H3K4me2 antibody
-
IgG control antibody
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
NGS library preparation kit
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells to release nuclei.
-
Chromatin Fragmentation: Resuspend nuclei and fragment chromatin to an average size of 200-600 bp using either enzymatic digestion with MNase or sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H3K4me2 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
Cleavage Under Targets and Release Using Nuclease (CUT&RUN)
CUT&RUN is an alternative to ChIP-seq that offers improved signal-to-noise with lower cell numbers and sequencing depths.[14][15][16]
Materials:
-
Concanavalin A-coated magnetic beads
-
Wash buffer (e.g., containing digitonin)
-
Antibody buffer
-
Anti-H3K4me2 antibody
-
pA-MNase fusion protein
-
Calcium chloride
-
STOP buffer (containing EDTA and EGTA)
-
DNA purification kit
-
NGS library preparation kit
Protocol:
-
Cell Binding: Bind cells to Concanavalin A-coated magnetic beads.
-
Permeabilization and Antibody Incubation: Permeabilize the cells and incubate with the anti-H3K4me2 antibody.
-
pA-MNase Binding: Add pA-MNase, which will bind to the antibody-chromatin complexes.
-
Targeted Cleavage: Activate the MNase with calcium chloride to cleave the DNA surrounding the antibody-bound sites.
-
Fragment Release: The cleaved antibody-chromatin complexes diffuse out of the nuclei.
-
DNA Purification: Separate the beads and purify the DNA from the supernatant.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform next-generation sequencing.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the activity and substrate specificity of histone methyltransferases.[17][18]
Materials:
-
Recombinant histone methyltransferase
-
Histone substrate (e.g., H3(1-20) peptide)
-
S-adenosyl-L-[methyl-3H]-methionine (radioactive) or S-adenosylmethionine (SAM) for non-radioactive detection
-
HMT assay buffer
-
Scintillation fluid and counter (for radioactive assay)
-
Antibody-based detection reagents (for non-radioactive assay, e.g., ELISA)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the HMT assay buffer, the histone substrate, and the recombinant histone methyltransferase.
-
Initiate Reaction: Start the reaction by adding S-adenosyl-L-[methyl-3H]-methionine or SAM.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop Reaction: Stop the reaction by adding a quenching buffer or by spotting the reaction mixture onto a filter paper and washing.
-
Detection:
-
Radioactive: Quantify the incorporation of the [3H]-methyl group using a scintillation counter.
-
Non-radioactive: Detect the methylated product using a specific antibody in an ELISA-based format.
-
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and execution of research projects.
H3K4me2 ChIP-seq Experimental Workflow
The following diagram outlines the major steps in a typical ChIP-seq experiment designed to map H3K4me2.
Conclusion
The dimethylation of H3K4 within the N-terminal 1-20 amino acid region is a pivotal epigenetic modification in the regulation of gene expression. Its dynamic interplay with writer, eraser, and reader proteins provides a sophisticated mechanism for fine-tuning transcriptional output in response to cellular signals. A thorough understanding of the quantitative aspects of these interactions and the application of robust experimental methodologies, such as ChIP-seq, CUT&RUN, and in vitro HMT assays, are essential for researchers and drug development professionals seeking to unravel the complexities of epigenetic regulation and its role in health and disease. This guide provides a foundational framework for further investigation into the critical role of H3K4me2 in transcriptional activation.
References
- 1. Chromatin profiling using ChIC/CUT&RUN | Abcam [abcam.com]
- 2. H3K4me2 functions as a repressive epigenetic mark in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3K4me2 distinguishes a distinct class of enhancers during the maternal-to-zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Modification Enzymes: Exploring the Writers and Erasers | EpigenTek [epigentek.com]
- 5. A unique pH-dependent recognition of methylated histone H3K4 by PPS and DIDO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PELP1 Pathway and Its Importance in Cancer Treatment [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A unique H3K4me2 profile marks tissue-specific gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cotranscriptional demethylation induces global loss of H3K4me2 from active genes in Arabidopsis | The EMBO Journal [link.springer.com]
- 11. Promoter H3K4 methylation dynamically reinforces activation-induced pathways in human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 14. Genome-wide profiling of histone modifications in Plasmodium falciparum using CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Cleavage Under Targets & Release Using Nuclease (CUT&RUN) of histone modifications in epidermal stem cells of adult murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Introduction: The Significance of Histone H3 Lysine 4 Dimethylation
An In-depth Technical Guide on the H3K4(Me2) (1-20) Peptide as a Substrate for Enzymes
Audience: Researchers, scientists, and drug development professionals.
Histone modifications are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression without altering the underlying DNA sequence. Among these, the methylation of lysine (B10760008) 4 on histone H3 (H3K4) is a critical mark associated with active or poised gene transcription. H3K4 can exist in mono-, di-, and tri-methylated states (H3K4me1, H3K4me2, H3K4me3), each with distinct genomic locations and functional roles.
The dimethylated form, H3K4me2, is particularly interesting. It is not only a transient state between mono- and trimethylation but also a distinct epigenetic mark. H3K4me2 is enriched at the promoters and enhancers of active genes and is implicated in processes ranging from transcriptional activation to cell differentiation and DNA damage response.[1][2] The N-terminal tail of histone H3, particularly the first 20 amino acids, is a primary site for many post-translational modifications. The synthetic peptide H3K4(Me2) (1-20) serves as an essential tool and a specific substrate for studying the enzymes that "write," "erase," and "read" this crucial epigenetic mark. This guide provides a comprehensive overview of the H3K4(Me2) (1-20) peptide as a substrate, focusing on the enzymes that interact with it, the quantitative data governing these interactions, and the experimental protocols used for their study.
Key Enzymes Utilizing H3K4(Me2) (1-20) as a Substrate
The dynamic regulation of H3K4me2 is controlled by two main families of enzymes: histone methyltransferases ("writers") that add methyl groups and histone demethylases ("erasers") that remove them. The H3K4(Me2) peptide is a primary substrate for the eraser enzymes.
Histone Demethylases (KDMs) - The "Erasers"
Histone demethylases that act on H3K4me2 are critical for modulating transcriptional activity. They belong to two main families.
-
Lysine-Specific Demethylase (LSD/KDM1) Family: This family utilizes a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidation reaction to remove methyl groups.[3][4] They can only demethylate mono- and dimethylated lysines.
-
LSD1 (KDM1A/AOF2): The first histone demethylase discovered, LSD1, was initially identified as a transcriptional repressor by removing the "active" H3K4me1/2 marks.[5][6] It is often found in complexes like CoREST, which helps direct its activity.[7][8] However, when interacting with certain transcription factors like the androgen receptor, LSD1 can demethylate the repressive mark H3K9me2, thereby acting as a co-activator.[8]
-
LSD2 (KDM1B/AOF1): The only mammalian homolog of LSD1, LSD2 also demethylates H3K4me1/2.[9] Unlike LSD1, which is often found at promoters, LSD2 predominantly associates with the coding regions (gene bodies) of actively transcribed genes and is thought to be important for facilitating transcriptional elongation.[9]
-
-
Jumonji C (JmjC) Domain-Containing (JMJD) Family: This larger family of demethylases are Fe(II) and α-ketoglutarate-dependent oxygenases.[3][10] They are capable of removing mono-, di-, and trimethyl marks.
-
JARID1 (KDM5) Subfamily: These enzymes are the primary H3K4me2/3 demethylases.[3][11] The family includes KDM5A, KDM5B, KDM5C, and KDM5D. They play crucial roles in development and have been implicated in cancer by removing activating H3K4 methylation marks from gene promoters.[12] At enhancers, KDM5 enzymes can also maintain the stereotypical H3K4me1 signature by removing spurious H3K4me2/3, thereby supporting enhancer function.[13]
-
Histone Methyltransferases (KMTs) - The "Writers"
While the H3K4(Me2) peptide is a product of their activity, understanding the writers is crucial for context. The SET1/MLL family of methyltransferases is responsible for H3K4 methylation.[14][15][16] These enzymes exist in large multi-subunit complexes, with core components like WDR5, RbBP5, ASH2L, and DPY-30 (collectively known as WRAD) being essential for their catalytic activity.[17][18] Different MLL complexes have preferences for generating mono-, di-, or trimethylation. For instance, KMT2C/D (MLL3/4) preferentially generate H3K4me1, while KMT2A/B (MLL1/2) are more efficient at producing H3K4me2.[19]
Quantitative Analysis of Enzyme-Substrate Interactions
The interaction between enzymes and the H3K4(Me2) peptide can be quantified to understand their efficiency, affinity, and inhibition. The following tables summarize available quantitative data.
Table 1: Enzyme Kinetics for H3K4(Me2) Substrates
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions / Notes | Reference |
| LSD1/HDAC1/CoREST (LHC) Complex | H3 (1-21) K4me2 | ~10-20 (apparent) | ~0.01 | ~500-1000 | Bi-phasic activity observed with complex vs. purified LSD1. | [20] |
| LSD1/HDAC1/CoREST (LHC) Complex | H3 (1-21) K4me2, K14ac | ~0.5-1.0 | ~0.0005 | ~500-1000 | Acetylation at K14 dramatically reduces kcat but also lowers Km. | [20] |
| MLL3 Core Complex | H3K4me1 Peptide | 1.8 ± 0.3 | 0.015 ± 0.001 | 8,300 | MLL complexes methylate H3K4me1 to produce H3K4me2. | [21] |
| MLL4 Core Complex | H3K4me1 Peptide | 2.5 ± 0.4 | 0.012 ± 0.001 | 4,800 | MLL complexes methylate H3K4me1 to produce H3K4me2. | [21] |
Note: Kinetic data for demethylases on peptide substrates is sparse in the literature. Much of the work is qualitative or focused on inhibitor screening.
Table 2: Inhibitor Potency (IC₅₀) against H3K4me2 Demethylases
| Enzyme | Inhibitor | IC₅₀ (μM) | Assay Type | Substrate Used | Reference |
| LSD1 | Namoline | 51 | HRP-coupled fluorescence | H3 (1-20) K4me2 peptide | [22] |
| LSD1 | Unnamed Inhibitor (Cmpd 39) | < 0.05 | Not specified | H3K4me2 peptide | [23] |
Experimental Protocols
A variety of biochemical and cell-based assays are used to study the interaction of enzymes with the H3K4(Me2) (1-20) peptide.
In Vitro Demethylase Activity Assays
These assays measure the enzymatic removal of the methyl groups from the H3K4(Me2) peptide using a purified enzyme.
-
HRP-Coupled Fluorescence Assay (Amplex Red)
-
Principle: LSD-family demethylases produce hydrogen peroxide (H₂O₂) as a byproduct. Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a fluorogenic substrate (e.g., Amplex Red), producing a quantifiable fluorescent signal.[22]
-
Protocol Outline:
-
Prepare a reaction mixture in a 96-well plate containing demethylase buffer (e.g., 50 mM Tris, 50 mM KCl, 5 mM MgCl₂), HRP, and Amplex Red reagent.
-
Add the purified enzyme (e.g., recombinant LSD1) and the inhibitor/vehicle control.
-
Initiate the reaction by adding the H3K4(Me2) (1-20) peptide substrate.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure fluorescence at appropriate excitation/emission wavelengths (e.g., 544/590 nm) over time or at a fixed endpoint.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. For inhibitors, IC₅₀ values can be calculated from dose-response curves.
-
-
Antibody-Based Detection Assays (HTRF, AlphaLISA)
-
Principle: These assays use specific antibodies that recognize either the substrate (H3K4me2) or the product (H3K4me1/me0). They employ technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) for detection.[4]
-
Protocol Outline (HTRF Example):
-
An enzymatic reaction is performed with a biotinylated H3K4(Me2) peptide substrate and the demethylase.
-
The reaction is stopped, and detection reagents are added. This includes a Europium cryptate-labeled antibody specific for the demethylated product (e.g., H3K4me1) and streptavidin-conjugated XL665 (the acceptor).
-
If the substrate is demethylated, the antibody binds, bringing the Europium donor and XL665 acceptor into proximity, generating a FRET signal.
-
The signal is read on a compatible plate reader.
-
-
Advantages: High sensitivity, specific for the demethylated product, and suitable for high-throughput screening.[4][24]
-
Peptide Pull-Down Assays
This method is used to identify proteins ("readers") that bind specifically to the H3K4me2 mark.
-
Principle: A biotinylated H3K4(Me2) (1-20) peptide is immobilized on streptavidin-coated beads. These beads are then used as bait to "pull down" interacting proteins from a nuclear extract.
-
Protocol Outline:
-
Synthesize biotinylated peptides: H3 (1-20) unmodified and H3 (1-20) K4me2.
-
Incubate peptides with streptavidin-coated magnetic beads to immobilize them.
-
Incubate the peptide-bead conjugates with nuclear cell lysate.
-
Wash extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Proteins enriched in the H3K4(Me2) pull-down compared to the unmodified control are identified as specific binders. Quantitative techniques like SILAC can be integrated for more precise comparison.[25]
Visualizations: Pathways and Workflows
Signaling and Regulatory Pathways
The regulation of H3K4me2 by writers (MLL/SET1) and erasers (LSD1, KDM5) is central to transcriptional control. This dynamic interplay determines whether a gene is actively transcribed or poised for activation.
References
- 1. A unique H3K4me2 profile marks tissue-specific gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A Specific LSD1/KDM1A Isoform Regulates Neuronal Differentiation through H3K9 Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM1A - Wikipedia [en.wikipedia.org]
- 7. The Chromatin Signaling Pathway: Diverse Mechanisms of Recruitment of Histone-Modifying Enzymes and Varied Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human LSD2/KDM1b/AOF1 Regulates Gene Transcription by Modulating Intragenic H3K4me2 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Histone Modifying Enzymes: Structures, Mechanisms, and Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Histone demethylases in chromatin biology and beyond | EMBO Reports [link.springer.com]
- 14. Insights on the regulation of the MLL/SET1 family histone methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WRAD: enabler of the SET1-family of H3K4 methyltransferases - CSHL Scientific Digital Repository [repository.cshl.edu]
- 19. H3K4me2 distinguishes a distinct class of enhancers during the maternal-to-zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysine-14 acetylation of histone H3 in chromatin confers resistance to the deacetylase and demethylase activities of an epigenetic silencing complex | eLife [elifesciences.org]
- 21. Distinct kinetic mechanisms of H3K4 methylation catalyzed by MLL3 and MLL4 core complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Assays for histone methylation | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
Decoding H3K4me2: A Technical Guide to its Recognition and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Histone H3 dimethylated at lysine (B10760008) 4 (H3K4me2) is a key epigenetic modification with a nuanced role in transcriptional regulation. While often found at both active and poised gene promoters and enhancers, its precise functions are dictated by a specialized cast of proteins known as "readers." These enzymes recognize and bind to H3K4me2, translating this histone mark into downstream cellular events. This in-depth technical guide explores the core enzymes that recognize H3K4me2, the quantitative specifics of these interactions, detailed experimental methodologies for their study, and their involvement in critical signaling pathways.
H3K4me2 Reader Proteins: Recognition and Affinity
The specific recognition of H3K4me2 is primarily mediated by distinct protein domains, most notably Plant Homeodomain (PHD) fingers, Tudor domains, and to a lesser extent, Chromodomains. These domains feature a structurally conserved pocket that accommodates the dimethylated lysine, with subtle variations in amino acid composition conferring specificity for the dimethylated state over other methylation states (mono- or trimethylation).
Below is a summary of key H3K4me2 reader proteins and their reported binding affinities.
| Protein Family | Reader Protein | Reader Domain | H3K4me2 Binding Affinity (Kd) | Organism |
| PHD Finger | PHF13 | PHD | ~H3K4me3 affinity | Human, Mouse |
| PHF20 | PHD | High preference for H3K4me2 | Human | |
| BPTF | PHD | ~5.0 µM[1] | Human | |
| ING2 | PHD | Weaker than H3K4me3 | Human | |
| MLL1 | PHD3 | ~8-fold weaker than H3K4me3 | Human | |
| AIRE | PHD1 | >0.5 mM[2] | Human | |
| Tudor Domain | Sgf29 | Tandem Tudor | 4.7 µM[3] | Yeast |
| Chromodomain | Chp1 | Chromodomain | Binds H3K9me2/3, weaker for H3K4me2 | Fission Yeast |
Key Signaling Pathways Involving H3K4me2 Recognition
The recognition of H3K4me2 by reader proteins is integral to a variety of cellular signaling pathways, influencing processes from immune cell activation to cancer progression.
T-Cell Activation and Differentiation
In human CD4+ T cells, H3K4me2 is a dynamic mark that reinforces activation-induced pathways.[4] Genes marked with H3K4me2 in naïve T cells are often associated with critical activation events, including T-cell receptor (TCR) signaling, NFAT, PI3K, and CD28 co-stimulation.[4] Upon activation, the landscape of H3K4me2 changes, contributing to the differentiation of T helper cell lineages like Th1, Th2, and Th17.[5]
Cancer-Related Pathways
Dysregulation of H3K4me2 and its readers is frequently implicated in various cancers.[6][7] For instance, the KDM5 family of histone demethylases, which can remove H3K4me2/3, is often dysregulated in tumors, affecting the expression of genes involved in cell proliferation, differentiation, and apoptosis.[6] Furthermore, reader proteins like PHF13 have been linked to genomic instability and cancer when their function is aberrant.[8]
The MOF-NSL complex, which includes the H3K4me2 reader PHF20, plays a role in transcriptional regulation and DNA repair.[9] PHF20 recognizes H3K4me2 and recruits the MOF acetyltransferase to chromatin, leading to H4K16 acetylation, a mark associated with active transcription. This pathway can be crucial for the growth and survival of cancer cells.[9]
Experimental Protocols for Studying H3K4me2-Reader Interactions
A quantitative understanding of the binding between H3K4me2 and its reader proteins is crucial for mechanistic studies and drug development. The following are detailed protocols for key biophysical and genomic techniques used to characterize these interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified reader protein (in the ITC cell)
-
Synthetic histone H3 peptide (aa 1-20) with K4me2 (in the syringe)
-
ITC instrument (e.g., Malvern MicroCal)
-
Matched dialysis buffer
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the protein and the peptide against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). This is critical to minimize heats of dilution.
-
Determine the concentrations of the protein and peptide accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, amino acid analysis for peptide).
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the reader protein solution (typically at a concentration of 10-50 µM).
-
Fill the injection syringe with the H3K4me2 peptide solution (typically 10-20 times the concentration of the protein in the cell).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1.5-2.5 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip SA for biotinylated peptides)
-
Purified reader protein (analyte)
-
Biotinylated synthetic histone H3 peptide (aa 1-20) with K4me2 (ligand)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 0.1 M HCl)
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Prime the system with running buffer until a stable baseline is achieved.
-
Inject the biotinylated H3K4me2 peptide over one flow cell of the sensor chip to achieve the desired immobilization level (e.g., 100-200 Response Units).
-
Use a reference flow cell (either unmodified or with a control peptide) for background subtraction.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of concentrations of the reader protein in running buffer (e.g., a two-fold dilution series from a high concentration down to below the expected KD). Include a buffer-only injection for double referencing.
-
Inject each protein concentration over the ligand and reference flow cells for a set association time, followed by a dissociation phase with running buffer.
-
-
Regeneration:
-
After each cycle, inject the regeneration solution to remove the bound protein and prepare the surface for the next injection.
-
-
Data Analysis:
-
Perform double referencing by subtracting the reference flow cell data and the buffer-only injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide localization of a specific protein or histone modification. This protocol outlines the key steps for performing ChIP-seq for H3K4me2.
Materials:
-
Cells or tissue of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
ChIP-grade anti-H3K4me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclei in a suitable buffer and shear the chromatin into fragments of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3K4me2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of H3K4me2 enrichment.
-
Annotate peaks to genomic features and perform downstream analyses (e.g., pathway analysis).
-
References
- 1. Molecular basis for site-specific read-out of histone H3K4me3 by the BPTF PHD finger of NURF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The autoimmune regulator PHD finger binds to non-methylated histone H3K4 to activate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Electrostatic Interactions in Binding of Histone H3K4me2/3 to the Sgf29 Tandem Tudor Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promoter H3K4 methylation dynamically reinforces activation-induced pathways in human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone methyltransferase and histone methylation in inflammatory T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canonical and Non‐Canonical Functions of Histone H3K4 Methylation Modifiers in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogenic and Therapeutic Role of H3K4 Family of Methylases and Demethylases in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHF13 is a molecular reader and transcriptional co-regulator of H3K4me2/3 | eLife [elifesciences.org]
- 9. academic.oup.com [academic.oup.com]
H3K4me2 in Plant Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of histone H3 lysine (B10760008) 4 dimethylation (H3K4me2) in the epigenetic regulation of plant gene expression. In contrast to its generally activating role in animal systems, H3K4me2 in plants primarily functions as a repressive mark, contributing to the intricate control of gene activity in response to developmental and environmental cues. This document provides a comprehensive overview of H3K4me2 function, its regulatory network, quantitative data on its prevalence, and detailed experimental protocols for its study.
The Core Role of H3K4me2 in Plant Gene Regulation
Dimethylation of lysine 4 on histone H3 (H3K4me2) is a key epigenetic modification that, in plants, is strongly associated with transcriptional repression.[1][2][3][4] This is a notable divergence from its role in animals, where it is often linked to active or poised gene promoters.[3][5]
In plant species such as Arabidopsis thaliana and rice (Oryza sativa), H3K4me2 is typically found distributed over the body of genes, particularly within euchromatin.[1][6] Its presence is negatively correlated with the level of gene transcription.[1][2][6] This repressive function is crucial for a variety of plant processes, including developmental pathways and adaptation to environmental stress, by providing a mechanism for precise gene silencing.[1][7][8]
H3K4me2 does not act in isolation; it often co-localizes with other repressive histone marks, most notably H3K27me3, to maintain a silent chromatin state.[1][6] Conversely, it appears to be mutually exclusive with DNA methylation.[6][9] This interplay with other epigenetic modifications highlights the complexity of the regulatory network governing plant gene expression.
The H3K4me2 Regulatory Network
The levels and distribution of H3K4me2 are dynamically controlled by the coordinated action of histone methyltransferases ("writers") and demethylases ("erasers"). Specific proteins that recognize this mark ("readers") then translate it into a functional outcome.
Key Enzymes in H3K4me2 Regulation:
| Enzyme Type | Enzyme Name (Species) | Function | References |
| Writer | SDG701 (Oryza sativa) | Major H3K4-specific methyltransferase; deposits both H3K4me2 and H3K4me3. | [1][2] |
| Writer | ATX2 (Arabidopsis thaliana) | Associated with H3K4 dimethylation. | [10] |
| Writer | ASHR3/SDG4 (Arabidopsis thaliana) | Catalyzes H3K4me2. | [11] |
| Eraser | LDL3 (Arabidopsis thaliana) | Major H3K4me2 demethylase; removes the mark co-transcriptionally. | [4][12] |
| Eraser | LDL1, LDL2, FLD (Arabidopsis thaliana) | LSD1-like proteins that remove H3K4me2 marks. | [11] |
| Reader | EML1 (Arabidopsis thaliana) | Recognizes H3K4me2 and H3K4me3. | [11] |
| Reader | AtING1, AtING2 (Arabidopsis thaliana) | Read H3K4me2/me3 at the FT locus to recruit the Polycomb Repressive Complex 2 (PRC2). | [13] |
This regulatory machinery ensures that H3K4me2 is deposited and removed at appropriate genomic locations and developmental times, providing plants with the epigenetic plasticity needed to respond to their environment.[1]
Caption: Regulatory pathway of H3K4me2-mediated gene repression in plants.
Quantitative Data on H3K4me2 Distribution
The repressive nature of H3K4me2 is underscored by quantitative analyses of its association with gene expression levels. The following tables summarize key findings from studies in rice and Arabidopsis.
Table 1: Correlation of H3K4me2 with Gene Expression in Rice (Oryza sativa)
| Histone Mark Combination | Percentage of Genes Not Expressed (FPKM < 1) | Percentage of Genes Expressed (FPKM > 1) |
| H3K4me2 only | > 80% | < 20% |
| H3K4me3 only | ~ 40% | ~ 60% |
| H3K4me2 and H3K4me3 | ~ 70% | ~ 30% |
Data derived from studies on wild-type rice, illustrating the strong negative correlation between H3K4me2 and gene expression.[14][6]
Table 2: H3K4me2 Dynamics in Arabidopsis thaliana under Stress
| Condition | Observation | Reference |
| Dehydration Stress | 84% of genes are marked with H3K4me2, but levels change only modestly upon stress induction. | [15] |
| Heat Stress | Transcriptional memory of heat stress is associated with hypermethylation of H3K4me2. | [7] |
| Cold Stress (3 hours) | A distinct set of genes shows differential H3K4me2 methylation, which only weakly correlates with immediate changes in gene expression. | [16] |
These data highlight that while H3K4me2 is a prevalent and generally repressive mark, its dynamics can be condition-specific, contributing to the establishment of transcriptional memory and nuanced responses to environmental stimuli.
Experimental Protocols: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
The primary technique for genome-wide analysis of H3K4me2 is ChIP-seq. This method allows for the identification of the genomic regions where this histone modification is located. Below is a detailed protocol adapted for plant tissues.
Caption: General workflow for a plant Chromatin Immunoprecipitation (ChIP-seq) experiment.
Detailed Methodology for Plant ChIP-seq
This protocol is a composite based on several established methods for Arabidopsis and other plant species.[1][3][12][17][18]
I. Tissue Collection and Fixation (Crosslinking)
-
Harvest 1-2 grams of fresh, young plant tissue (e.g., seedlings, leaves).
-
Submerge the tissue in 30-40 mL of ice-cold 1x PBS buffer containing 1% (v/v) formaldehyde (B43269).
-
Apply a vacuum for 10-15 minutes to facilitate the penetration of the formaldehyde into the plant cells.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and applying a vacuum for an additional 5 minutes.
-
Rinse the tissue twice with sterile, cold water.
-
Gently pat the tissue dry, freeze it in liquid nitrogen, and store at -80°C or proceed immediately.
II. Chromatin Extraction
-
Grind the frozen tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the powder to a 50 mL tube containing 10-20 mL of ice-cold Nuclei Extraction Buffer.
-
Filter the homogenate through several layers of Miracloth into a new pre-chilled tube.
-
Centrifuge at 5,000 x g for 10-20 minutes at 4°C to pellet the nuclei.
-
Carefully discard the supernatant and resuspend the nuclear pellet in Nuclei Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional gentle mixing.
III. Chromatin Sonication
-
Sonicate the chromatin solution to shear the DNA into fragments of approximately 200-1000 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each experiment and sample type.
-
After sonication, centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the soluble chromatin to a new tube. A small aliquot should be taken to verify the fragment size by gel electrophoresis and to serve as the "input" control.
IV. Immunoprecipitation (IP)
-
Dilute the chromatin sample 1:10 with ChIP Dilution Buffer.
-
Add a specific antibody against H3K4me2 (typically 2-5 µg, but requires optimization).
-
Incubate overnight at 4°C on a rotating platform.
-
The next day, add Protein A/G magnetic beads (pre-washed with ChIP Dilution Buffer) to each sample.
-
Incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
V. Washing, Elution, and Reverse Crosslinking
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically involves sequential washes with:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
-
Elute the chromatin from the beads by resuspending them in Elution Buffer and incubating at 65°C for 15-30 minutes.
-
Separate the beads on a magnetic stand and transfer the supernatant (containing the immunoprecipitated chromatin) to a new tube.
-
Reverse the formaldehyde crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours (or overnight).
-
Treat with RNase A and then Proteinase K to remove RNA and proteins, respectively.
VI. DNA Purification and Analysis
-
Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
The purified DNA can then be quantified and used for downstream applications, such as library preparation for high-throughput sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR) to validate enrichment at specific loci.
Buffer Compositions:
| Buffer Name | Composition |
| Nuclei Extraction Buffer | 100 mM MOPS (pH 7.6), 10 mM MgCl₂, 0.25 M Sucrose, 5% Dextran T-40, 2.5% Ficoll 400, 40 mM β-Mercaptoethanol (fresh), 1x Protease Inhibitor Cocktail (fresh). |
| Nuclei Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 10 mM EDTA (pH 8.0), 1% SDS. |
| ChIP Dilution Buffer | 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS. |
| Low Salt Wash Buffer | 150 mM NaCl, 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1% Triton X-100, 0.1% SDS. |
| High Salt Wash Buffer | 500 mM NaCl, 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1% Triton X-100, 0.1% SDS. |
| LiCl Wash Buffer | 0.25 M LiCl, 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate. |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA. |
| Elution Buffer | 1% SDS, 0.1 M NaHCO₃. |
Note: All buffers should be prepared with high-purity water and stored appropriately. Protease inhibitors and reducing agents should be added fresh before use.[1][18]
Conclusion and Future Directions
The study of H3K4me2 in plants has revealed a fascinating and distinct epigenetic mechanism compared to other eukaryotes. Its role as a repressive mark, intricately regulated by a dedicated set of enzymes, provides plants with a sophisticated tool to fine-tune gene expression in response to a myriad of internal and external signals. For researchers in basic science and professionals in drug and agricultural development, understanding this pathway offers potential avenues for manipulating plant growth, development, and stress tolerance.
Future research will likely focus on elucidating the precise molecular mechanisms by which H3K4me2-marked chromatin is interpreted to repress transcription and how the "writer," "reader," and "eraser" proteins are recruited to specific genomic loci. Unraveling these complexities will further our understanding of plant epigenetics and may unlock new strategies for crop improvement and the development of novel agrochemicals.
References
- 1. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diagenode.com [diagenode.com]
- 3. Histone Modification ChIP-seq on Arabidopsis thaliana Plantlets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. chromosomedynamics.com [chromosomedynamics.com]
- 6. H3K4me2 functions as a repressive epigenetic mark in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcription-coupled and epigenome-encoded mechanisms direct H3K4 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cotranscriptional demethylation induces global loss of H3K4me2 from active genes in Arabidopsis | The EMBO Journal [link.springer.com]
- 10. ChIP using plant samples_实验方法 [protocol.everlab.net]
- 11. bioone.org [bioone.org]
- 12. Plant Chromatin Immunoprecipitation [protocols.io]
- 13. Whole-genome landscape of histone H3K4me3 modification during sperm cell lineage development in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dynamic changes in genome-wide histone H3 lysine 4 methylation patterns in response to dehydration stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cold stress induces rapid gene-specific changes in the levels of H3K4me3 and H3K27me3 in Arabidopsis thaliana [frontiersin.org]
- 17. Plant Chromatin Immunoprecipitation [protocols.io]
- 18. Chromatin Immunoprecipitation Assay for the Identification of Arabidopsis Protein-DNA Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
H3K4me2: A Pivotal Mark in Orchestrating Tissue-Specific Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: Histone H3 dimethylated at lysine (B10760008) 4 (H3K4me2) is a key epigenetic modification that plays a multifaceted role in the precise regulation of gene expression that defines cellular identity and function. While often overshadowed by its well-studied counterparts, H3K4me1 at enhancers and H3K4me3 at active promoters, a growing body of evidence reveals that H3K4me2 possesses distinct and critical functions in orchestrating tissue-specific gene expression programs. This technical guide delves into the core mechanisms by which H3K4me2 contributes to cell-type-specific transcription, providing a comprehensive overview for researchers in drug development and the life sciences. We will explore the unique distribution of H3K4me2 at regulatory elements, its interplay with other epigenetic marks, and the enzymatic machinery responsible for its dynamic regulation. This guide also provides detailed experimental protocols for studying H3K4me2 and presents quantitative data to illustrate its impact on gene expression, alongside visual representations of the key regulatory pathways.
The Distinct Genomic Landscape of H3K4me2
H3K4me2 exhibits a unique distribution across the genome that distinguishes it from H3K4me1 and H3K4me3. While H3K4me1 is a hallmark of enhancers and H3K4me3 is tightly associated with active promoters, H3K4me2 is found at both promoters and enhancers, and notably, within the gene bodies of tissue-specific genes.[1][2]
1.1. H3K4me2 at Enhancers: Marking a Unique Class of Active Elements
Recent studies have identified a subclass of active enhancers specifically marked by H3K4me2, distinguishing them from enhancers that only bear H3K4me1.[3] These H3K4me2-positive enhancers are often associated with genes that are crucial for establishing and maintaining cell identity. For instance, during the maternal-to-zygotic transition in zebrafish, H3K4me2-marked enhancers are activated independently of key pluripotency factors, suggesting a distinct mechanism of gene activation for a subset of developmental genes.[3]
1.2. H3K4me2 within Gene Bodies: A Signature of Tissue-Specific Genes
A seminal study in human CD4+ T cells revealed a striking correlation between the presence of H3K4me2 within the gene body and tissue-specific gene expression.[2] In contrast to ubiquitously expressed "housekeeping" genes, which typically show H3K4me2 enrichment centered around the transcription start site (TSS), many T-cell specific genes display a broad H3K4me2 domain extending from the TSS into the gene body.[2] This distinct profile suggests a role for intragenic H3K4me2 in fine-tuning the expression of genes that define a particular cell type.
The Regulatory Machinery of H3K4 Dimethylation
The levels and localization of H3K4me2 are dynamically regulated by the coordinated action of histone methyltransferases (KMTs), also known as "writers," and histone demethylases (KDMs), or "erasers."
2.1. Writers: The KMT2/MLL Family
The primary enzymes responsible for H3K4 methylation are members of the KMT2 family (also known as the MLL family in mammals).[4][5] These multi-protein complexes, often referred to as COMPASS-like complexes, catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the lysine 4 residue of histone H3. While some KMT2 members are more associated with H3K4me1 or H3K4me3 deposition, enzymes like MLL1 (KMT2A) are capable of di- and tri-methylation.[5] The recruitment of specific KMT2 complexes to target genomic loci is a key regulatory step, often mediated by transcription factors and other chromatin-associated proteins.
2.2. Erasers: The KDM1/LSD1 and KDM5/JARID Families
H3K4me2 is actively removed by two main families of histone demethylases.
-
LSD1/KDM1A: This enzyme specifically demethylates H3K4me2 and H3K4me1 through a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidative process.[6][7] LSD1 is often found in repressive complexes and its activity at enhancers is crucial for their decommissioning during cellular differentiation.[8]
-
JARID1 family (KDM5): These enzymes are JmjC domain-containing proteins that can demethylate H3K4me3, H3K4me2, and H3K4me1.[6]
The dynamic interplay between these writers and erasers ensures the precise spatial and temporal control of H3K4me2 levels, which is essential for the proper regulation of gene expression during development and in response to cellular signals.
Downstream Effectors: "Reading" the H3K4me2 Mark
The functional consequences of H3K4me2 are mediated by "reader" proteins that specifically recognize and bind to this modification. These reader proteins contain specialized domains, such as the Plant Homeodomain (PHD) finger, that interpret the epigenetic code and recruit additional effector complexes to chromatin.[1][9]
For example, the PHD finger of the Set3 complex has been shown to preferentially bind H3K4me2, linking this mark to histone deacetylase (HDAC) activity and transcriptional repression in certain contexts.[1] Conversely, other reader proteins can recognize H3K4me2 in a manner that promotes gene activation. The specific reader proteins present in a given cell type and their interactions with other chromatin-associated factors ultimately determine the downstream transcriptional outcome of H3K4me2.
Data Presentation: H3K4me2 Enrichment and Gene Expression
The following tables summarize quantitative data from studies investigating the relationship between H3K4me2 levels and gene expression.
| Gene Category | H3K4me2 Distribution | Associated Transcriptional State | Reference |
| Housekeeping Genes | TSS-centered peak | Constitutively active | [2] |
| Tissue-Specific Genes | Broad domain over gene body | Inducible/lineage-specific expression | [2] |
| Developmentally Poised Genes | Promoter-proximal | Primed for future activation | [2] |
Table 1. H3K4me2 Distribution Patterns and Associated Gene Expression States. This table provides a qualitative summary of the distinct H3K4me2 profiles observed for different classes of genes.
| Cell Type | Gene Locus | H3K4me2 Enrichment (Fold over IgG) | Gene Expression Change (Fold) |
| CD4+ T Cell | IL2RA | 15.2 | + |
| CD4+ T Cell | GAPDH | 8.5 | Constitutive |
| Embryonic Stem Cell | POU5F1 (Oct4) | 25.8 | High |
| Differentiated Fibroblast | POU5F1 (Oct4) | 1.2 | Low |
Table 2. Quantitative Examples of H3K4me2 Enrichment and Gene Expression. This table presents hypothetical yet representative quantitative data illustrating the correlation between H3K4me2 levels at specific gene loci and their expression status in different cell types. The fold enrichment is typically determined by ChIP-qPCR.
Experimental Protocols
5.1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide distribution of H3K4me2. The following is a generalized protocol.
5.1.1. Cell Fixation and Chromatin Preparation
-
Crosslink protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
5.1.2. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me2.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
5.1.3. DNA Purification and Library Preparation
-
Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA for high-throughput sequencing.
5.2. Cleavage Under Targets and Release Using Nuclease (CUT&RUN)
CUT&RUN is a more recent alternative to ChIP-seq that offers higher resolution and lower background.
5.2.1. Cell Permeabilization and Antibody Incubation
-
Bind cells to concanavalin (B7782731) A-coated magnetic beads.
-
Permeabilize the cells with digitonin.
-
Incubate the permeabilized cells with an H3K4me2-specific antibody.
5.2.2. pA-MNase Binding and Digestion
-
Add protein A-micrococcal nuclease (pA-MNase) fusion protein, which will bind to the antibody.
-
Activate the MNase with Ca2+ to cleave the DNA flanking the antibody-bound sites.
5.2.3. DNA Fragment Release and Purification
-
Chelate the Ca2+ to stop the reaction.
-
Heat the sample to release the cleaved DNA fragments into the supernatant.
-
Purify the DNA from the supernatant for library preparation and sequencing.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to H3K4me2 and tissue-specific gene expression.
Conclusion
H3K4me2 is emerging as a critical player in the epigenetic regulation of tissue-specific gene expression. Its unique distribution at enhancers and within gene bodies, coupled with its dynamic regulation by a dedicated set of writers and erasers, allows for a nuanced control of transcription that is essential for cell fate determination and maintenance. The ability to "read" this mark by specific effector proteins translates the epigenetic signal into concrete transcriptional outcomes. A deeper understanding of the mechanisms governing H3K4me2 deposition, removal, and recognition will undoubtedly open new avenues for therapeutic intervention in diseases characterized by aberrant gene expression, such as cancer and developmental disorders. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of H3K4me2-mediated gene regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. A unique H3K4me2 profile marks tissue-specific gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3K4me2 distinguishes a distinct class of enhancers during the maternal-to-zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hijacked in cancer: the MLL/KMT2 family of methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone methyltransferase KMT2A: Developmental regulation to oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PHD1 finger of KDM5B recognizes unmodified H3K4 during the demethylation of histone H3K4me2/3 by KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GR and LSD1/KDM1A-Targeted Gene Activation Requires Selective H3K4me2 Demethylation at Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Biological role and mechanism of chromatin readers in plants - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of H3K4 dimethylation on histone tails
An In-depth Technical Guide to the Discovery and Core Function of H3K4 Dimethylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Histone post-translational modifications (PTMs) represent a critical layer of epigenetic regulation, influencing chromatin structure and gene expression. Among the most studied modifications is the methylation of lysine (B10760008) 4 on histone H3 (H3K4). While H3K4 trimethylation (H3K4me3) is a well-established mark of active gene promoters, the distinct role of H3K4 dimethylation (H3K4me2) has emerged as a nuanced regulator of transcriptional activity. This technical guide provides a comprehensive overview of the discovery of H3K4me2, the enzymatic machinery governing its deposition and removal, its unique functional roles in gene regulation, and the key experimental protocols used for its study. We delve into the crosstalk between H3K4me2 and other epigenetic marks, present quantitative data on its regulation, and discuss its implications as a therapeutic target.
The Discovery and Significance of H3K4 Dimethylation
The discovery of histone methylation as a key epigenetic mark paved the way for identifying the specific enzymes and functional consequences associated with different methylation states. The first H3K4 methyltransferase identified was Set1 in Saccharomyces cerevisiae, which is part of a large multi-subunit complex named COMPASS (Complex of Proteins Associated with Set1).[1] This complex is responsible for all states of H3K4 methylation (mono-, di-, and trimethylation) in yeast.[1][2]
Subsequent high-resolution mapping studies revealed distinct genomic distributions for each methylation state. While H3K4me3 forms a sharp peak at the transcription start sites (TSSs) of active genes, H3K4me2 shows a broader distribution, often peaking just downstream of the TSS within the 5' end of transcribed regions.[3] This distinct localization suggested a function for H3K4me2 that is separate from, though related to, transcriptional initiation. In mammals, six major H3K4 methyltransferases from the KMT2/MLL family have been identified, all of which assemble into COMPASS-like complexes.[4]
The Dual Role of H3K4me2 in Transcriptional Regulation
H3K4 dimethylation is not a simple mark of active transcription but rather a sophisticated regulatory modification with dual functions.
-
Association with Active Genes : H3K4me2 is broadly associated with the promoters and 5' bodies of transcriptionally active or poised genes.[5] Its presence is often correlated with transcriptional fidelity and the establishment of a chromatin environment permissive for elongation.[6][7]
-
Recruitment of Repressive Complexes : A seminal discovery revealed that H3K4me2 has a direct role in recruiting histone deacetylase (HDAC) complexes. In yeast, the PHD finger of the Set3 protein, a component of the Set3C deacetylase complex, specifically recognizes H3K4me2.[3][8] This recruitment leads to the deacetylation of surrounding histones, which is proposed to suppress cryptic transcription initiation within the gene body and ensure transcriptional fidelity.[3][8] This positions H3K4me2 as a key player in fine-tuning transcription elongation, distinguishing its role from the primarily initiation-focused function of H3K4me3.[3]
Enzymatic Regulation and Signaling Pathways
The level of H3K4me2 is dynamically regulated by the opposing activities of histone methyltransferases ("writers") and demethylases ("erasers").
Writers: The Set1/COMPASS and KMT2/MLL Complexes
In yeast, the Set1/COMPASS complex is the sole writer of H3K4 methylation.[4] In mammals, this role is carried out by six KMT2/MLL family enzymes (MLL1-4, SET1A, SET1B), which form the catalytic core of various COMPASS-like complexes.[4] These complexes share a core set of subunits known as the WRAD complex (WDR5, RbBP5, ASH2L, DPY30), which is essential for their catalytic activity.[6]
Erasers: Lysine Demethylases (KDMs)
H3K4 methylation is reversed by lysine-specific demethylases (KDMs). The KDM1 family (e.g., LSD1/KDM1A) removes mono- and dimethyl marks, while the KDM5/JARID1 family (KDM5A-D) can remove di- and trimethyl marks.[9] The dynamic interplay between these writers and erasers allows for precise temporal and spatial control over H3K4me2 levels.
Signaling Pathway for H3K4 Methylation
The activity of the writer complexes is tightly regulated. A critical upstream signal is the monoubiquitination of histone H2B at lysine 123 (H2BK123ub) by the Rad6/Bre1 ubiquitin ligase complex.[2][10][11][12] This "trans-histone crosstalk" is essential for the processivity of Set1/COMPASS, enabling it to perform di- and trimethylation.[2][9][10][11][13]
Functional Pathway of H3K4me2
As discovered in yeast, H3K4me2 acts as a binding platform to recruit the Set3C histone deacetylase complex, which in turn modulates the local chromatin environment to ensure transcriptional fidelity.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. The COMPASS Family of Histone H3K4 Methylases: Mechanisms of Regulation in Development and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylation of H3K4 by Set1 recruits the Set3 histone deacetylase complex to 5′ transcribed regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Set1 complex is dimeric and acts with Jhd2 demethylation to convey symmetrical H3K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Set1/COMPASS repels heterochromatin invasion at euchromatic sites by disrupting Suv39/Clr4 activity and nucleosome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethylation of H3K4 by Set1 recruits the Set3 histone deacetylase complex to 5' transcribed regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Flexibility in crosstalk between H2B ubiquitination and H3 methylation in vivo | EMBO Reports [link.springer.com]
- 11. Histone crosstalk between H2B monoubiquitination and H3 methylation mediated by COMPASS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. [PDF] Flexibility in crosstalk between H2B ubiquitination and H3 methylation in vivo | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the H3K4(Me2) (1-20) Peptide: Sequence, Modifications, and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histone H3 peptide dimethylated at lysine (B10760008) 4 (H3K4(Me2)), focusing on the first 20 amino acids. This peptide is a crucial epigenetic mark involved in the intricate regulation of gene expression. Understanding its characteristics, the enzymes that govern its deposition and removal, and the proteins that interpret this modification is fundamental for research in chromatin biology and the development of novel therapeutics targeting epigenetic pathways.
H3K4(Me2) (1-20) Peptide Sequence and Modifications
The primary structure of the histone H3 (1-20) peptide with dimethylation at the fourth lysine residue is as follows:
Sequence: ART-K(Me2)-QTARKSTGGKAPRKQL[1]
Modification: Dimethylation at Lysine 4 (K4me2)
This specific modification, the addition of two methyl groups to the ε-amino group of the lysine residue at the 4th position of the histone H3 N-terminal tail, is a key post-translational modification (PTM) that influences chromatin structure and function.
Quantitative Analysis of H3K4(Me2) Interactions
The dimethylated lysine at position 4 of histone H3 is recognized by a specific set of proteins known as "readers." These reader domains bind to H3K4me2 with varying affinities, which is critical for recruiting downstream effector complexes that regulate gene transcription. Below is a summary of reported binding affinities for selected reader domains to H3K4me2-containing peptides.
| Reader Protein Domain | Peptide Context | Dissociation Constant (Kd) | Method | Reference |
| BPTF PHD Finger | H3 (1-15) K4me2 | 5.0 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| ING2 PHD Domain | H3K4me2 peptide | Lower affinity than H3K4me3 | In vitro binding assays | [3][4][5] |
| KDM5B PHD1 Finger | H3K4me2 peptide | 80.0 ± 7.9 µmol/L | Isothermal Titration Calorimetry (ITC) | [6] |
The Lifecycle of H3K4 Dimethylation: Writers, Readers, and Erasers
The dynamic regulation of H3K4 dimethylation is controlled by three main classes of proteins: "writers" that add the methyl mark, "readers" that recognize it, and "erasers" that remove it.[1][7][8][9] This interplay is crucial for modulating gene expression in response to various cellular signals.
H3K4me2 in Transcriptional Regulation
H3K4me2 is a versatile epigenetic mark associated with both transcriptional activation and repression, depending on the genomic context and the reader proteins recruited. It is often found at the promoters and enhancers of active or poised genes.
Experimental Protocols
Detailed methodologies for studying the H3K4(Me2) (1-20) peptide and its interactions are crucial for advancing research in this area. Below are foundational protocols for peptide pull-down assays and chromatin immunoprecipitation (ChIP).
Peptide Pull-Down Assay for H3K4(Me2) Reader Proteins
This protocol outlines a method to identify proteins that bind to the H3K4(Me2) (1-20) peptide from a nuclear extract.[4][10][11][12]
Workflow:
Methodology:
-
Peptide Immobilization:
-
Synthesize or procure a biotinylated version of the H3K4(Me2) (1-20) peptide and a corresponding unmodified control peptide.
-
Incubate the biotinylated peptides with streptavidin-coated magnetic beads to allow for immobilization.
-
Wash the beads to remove any unbound peptide.
-
-
Nuclear Extract Preparation:
-
Isolate nuclei from the cell line or tissue of interest using an appropriate protocol.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract.
-
-
Binding Reaction:
-
Incubate the peptide-immobilized beads with the nuclear extract for several hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with a wash buffer containing a moderate salt concentration and a non-ionic detergent to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a high-salt buffer or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against candidate reader proteins or by mass spectrometry for unbiased identification of novel interactors.
-
Chromatin Immunoprecipitation (ChIP) for H3K4me2
This protocol describes the immunoprecipitation of chromatin fragments associated with H3K4me2 to identify the genomic regions where this modification is present.[13][14][15][16]
Workflow:
Methodology:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a suitable buffer and shear the chromatin to fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., MNase).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a specific antibody against H3K4me2 overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the antibody-bead complexes.
-
Reverse the formaldehyde cross-links by incubating at a high temperature in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Analyze the DNA by quantitative PCR (qPCR) to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping of H3K4me2.
-
References
- 1. Epigenetic Writers and Erasers of Histones H2A, H2B, and H4 | Cell Signaling Technology [cellsignal.com]
- 2. A Structural Perspective on Readout of Epigenetic Histone and DNA Methylation Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. ING2 PHD domain links histone H3 lysine 4 methylation to active gene repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PHD1 finger of KDM5B recognizes unmodified H3K4 during the demethylation of histone H3K4me2/3 by KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Modification Enzymes: Exploring the Writers and Erasers | EpigenTek [epigentek.com]
- 8. Writing, erasing and reading histone lysine methylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications [html.rhhz.net]
- 12. mdanderson.org [mdanderson.org]
- 13. EpiQuik Methyl-Histone H3K4 ChIP Kit | EpigenTek [epigentek.com]
- 14. An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Histone ChIP-seq Data Standards and Processing Pipeline (ENCODE 4) – ENCODE [encodeproject.org]
An In-depth Technical Guide to Post-translational Modifications of the Histone H3 N-terminal Tail
For Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H3 is a critical hub for a diverse array of post-translational modifications (PTMs). These modifications, acting individually or in concert, form a complex regulatory language, often referred to as the "histone code," that governs chromatin structure and function. This dynamic interplay of PTMs dictates gene expression patterns, orchestrates cellular processes, and its dysregulation is a hallmark of numerous diseases, including cancer. This technical guide provides a comprehensive overview of the major PTMs on the histone H3 N-terminal tail, their biological significance, the enzymes that regulate them, and detailed experimental protocols for their investigation.
Core Post-translational Modifications of the Histone H3 N-terminal Tail
The histone H3 N-terminal tail is subject to a variety of covalent modifications, with methylation, acetylation, and phosphorylation being the most extensively studied. Each modification is deposited, removed, and recognized by specific sets of enzymes, collectively known as "writers," "erasers," and "readers."
Histone H3 Methylation
Histone H3 methylation primarily occurs on lysine (B10760008) (K) and arginine (R) residues. Lysine residues can be mono-, di-, or trimethylated (me1, me2, me3), adding a layer of regulatory complexity.[1] The functional outcome of methylation is highly context-dependent, relying on the specific residue modified and the degree of methylation.[2]
-
H3K4 Methylation (H3K4me1/me2/me3): Generally associated with active transcription.[3] H3K4me3 is a hallmark of active gene promoters, while H3K4me1 is enriched at enhancers.[3][4] H3K4me2 is found at both promoters and enhancers and is considered a general marker of active chromatin.[3]
-
H3K9 Methylation (H3K9me1/me2/me3): Primarily linked to transcriptional repression and the formation of heterochromatin, a condensed and transcriptionally silent chromatin state.[5][6] H3K9me3 is a key mark of constitutive heterochromatin and is involved in silencing repetitive elements and maintaining genome stability.[5][6]
-
H3K27 Methylation (H3K27me1/me2/me3): Predominantly a repressive mark.[7] H3K27me3 is associated with facultative heterochromatin and the silencing of developmental genes by the Polycomb Repressive Complex 2 (PRC2).[8][9] In contrast, H3K27me1 is linked to active promoters.[7]
-
H3K36 Methylation (H3K36me1/me2/me3): Associated with transcription elongation.[10][11] H3K36me3 is found in the body of actively transcribed genes and plays a role in pre-mRNA splicing and DNA repair.[10][11][12]
Histone H3 Acetylation
Histone acetylation involves the addition of an acetyl group to lysine residues, neutralizing their positive charge and generally leading to a more open chromatin structure and transcriptional activation.[13]
-
H3K9 Acetylation (H3K9ac): A strong mark of active promoters and enhancers.[14][15] It is often found in conjunction with H3K4me3 at active gene promoters.[5]
-
H3K14 Acetylation (H3K14ac): Also associated with active transcription and is often found alongside H3K9ac at active regulatory elements.[14]
-
H3K27 Acetylation (H3K27ac): A key marker of active enhancers and promoters.[16][17] It is mutually exclusive with H3K27me3, and the balance between these two modifications is crucial for regulating gene expression.[16]
Histone H3 Phosphorylation
Histone phosphorylation, the addition of a phosphate (B84403) group to serine (S) or threonine (T) residues, is a dynamic modification involved in diverse cellular processes, including transcription, chromosome condensation during mitosis, and DNA damage response.[18]
-
H3S10 Phosphorylation (H3S10ph): Plays a dual role in both transcriptional activation and chromosome condensation during cell division.[18][19] During interphase, it is associated with the activation of immediate-early genes.[20]
-
H3S28 Phosphorylation (H3S28ph): A hallmark of the transcriptional response to cellular stress and is mediated by the MAP kinase pathway.[15][21] It is involved in the activation of stress-induced genes.[21][22]
Quantitative Data on Histone H3 N-terminal Tail PTMs
The functional consequences of histone PTMs can be quantified through various experimental approaches. The following tables summarize key quantitative data related to the enzymes that regulate these modifications and the reader domains that recognize them.
Table 1: Inhibitor IC50 Values for Histone Modifying Enzymes
| Target Enzyme | Inhibitor | IC50 (nM) | Modification Targeted | Reference |
| HDAC1 | Vorinostat (SAHA) | 110 | Acetylation | [19] |
| HDAC1 | Romidepsin | <20 | Acetylation | [18] |
| HDAC3 | Apicidin | <10 | Acetylation | [18] |
| HDAC3 | Droxinostat | 2000 | Acetylation | [18] |
| HDAC6 | Scriptaid | 34 | Acetylation | [18] |
| HDAC8 | Droxinostat | 3000 | Acetylation | [18] |
| EZH2 (Wild-Type) | Tazemetostat | 2.5 | H3K27me3 |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Binding Affinities of Reader Domains for Modified Histone H3 Peptides
| Reader Domain | Histone PTM | Binding Affinity (Kd, µM) | Technique | Reference |
| Chp1 Chromodomain | H3K9me2 | 1.8 | Fluorescence Polarization | [10] |
| Chp1 Chromodomain | H3K9me3 | 0.8 | Fluorescence Polarization | [10] |
| Swi6 Chromodomain | H3K9me2 | 11.2 | Fluorescence Polarization | [10] |
| Swi6 Chromodomain | H3K9me3 | 5.6 | Fluorescence Polarization | [10] |
| Clr4 Chromodomain | H3K9me2 | 14.3 | Fluorescence Polarization | [10] |
| Clr4 Chromodomain | H3K9me3 | 7.1 | Fluorescence Polarization | [10] |
| LHP1 Chromodomain | H3K27me2 | 12.5 | Isothermal Titration Calorimetry | [23] |
| LHP1 Chromodomain | H3K27me3 | 9.8 | Isothermal Titration Calorimetry | [23] |
| AF9 YEATS Domain | H3K9cr | 11 | Isothermal Titration Calorimetry | [7] |
| AF9 YEATS Domain | H3K9mea | 59 | Isothermal Titration Calorimetry | [7] |
| KDM5A-PHD3 | H3K4me3 (hexapeptide) | 0.13 | Competitive Binding Assay | [24] |
Signaling Pathways and Crosstalk
Histone H3 PTMs are dynamically regulated by intricate signaling pathways and exhibit extensive crosstalk, where one modification can influence the deposition or removal of another.
Signaling Pathway for H3S28 Phosphorylation
Cellular stress signals, transduced through the MAP kinase pathway, lead to the activation of MSK1/2 kinases, which in turn phosphorylate H3S28. This modification contributes to the dissociation of HDAC corepressor complexes, leading to increased histone acetylation and transcriptional activation of stress-responsive genes.[21][22]
Crosstalk between Histone H3 Modifications
A well-established example of crosstalk is the interplay between H3S10 phosphorylation and H3K9 methylation. Phosphorylation of H3S10 can inhibit the methylation of H3K9 by preventing the binding of H3K9 methyltransferases.[20] Conversely, H3K9 methylation can also influence H3S10 phosphorylation. This "phospho-methyl switch" provides a mechanism for rapid changes in chromatin state.
Experimental Protocols
A variety of techniques are employed to study histone H3 PTMs. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method to map the genome-wide distribution of specific histone modifications.
Methodology:
-
Cross-linking: Cross-link proteins to DNA in living cells using formaldehyde (B43269).
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest.
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks) for the histone modification.
Mass Spectrometry-based Proteomics
Mass spectrometry (MS) is a powerful tool for the unbiased identification and quantification of a wide range of histone PTMs.
Methodology:
-
Histone Extraction: Isolate nuclei from cells and extract histones, typically using acid extraction.
-
Protein Digestion: Digest the histones into smaller peptides using a protease such as trypsin. Chemical derivatization of lysines (e.g., propionylation) can be performed before digestion to prevent cleavage at these sites and generate longer peptides from the N-terminal tail.
-
Peptide Separation: Separate the peptides using liquid chromatography (LC).
-
Mass Spectrometry: Analyze the peptides by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides, and the second (MS2) fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: Identify the peptide sequences and their PTMs by searching the MS/MS spectra against a protein sequence database. Quantify the relative abundance of different PTMs by comparing the signal intensities of the corresponding peptides.
In Vitro Enzymatic Assays
In vitro assays are essential for characterizing the activity of histone-modifying enzymes and for screening potential inhibitors.
General Protocol for a Histone Methyltransferase (HMT) Assay:
-
Reaction Setup: Prepare a reaction mixture containing the purified HMT enzyme, a histone H3 substrate (e.g., recombinant H3 or a peptide), and the methyl donor S-adenosylmethionine (SAM), often radiolabeled ([³H]-SAM).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding SDS-PAGE loading buffer.
-
Detection:
-
Radiometric: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the incorporation of the radiolabel by autoradiography or scintillation counting.
-
Antibody-based: Perform a Western blot using an antibody specific for the methylated histone product.
-
Mass Spectrometry: Analyze the reaction products by MS to identify and quantify the methylated substrate.
-
Similar principles apply to in vitro assays for histone acetyltransferases (HATs), deacetylases (HDACs), and demethylases (KDMs), with appropriate substrates and detection methods.
Conclusion
The post-translational modifications of the histone H3 N-terminal tail represent a highly dynamic and complex regulatory system that is fundamental to eukaryotic gene expression and cellular function. A thorough understanding of these modifications, their interplay, and the enzymes that govern them is crucial for advancing our knowledge of biology and for the development of novel therapeutic strategies targeting epigenetic dysregulation in disease. The experimental approaches outlined in this guide provide a robust toolkit for researchers and drug development professionals to investigate the intricacies of the histone code.
References
- 1. H3K27 methylation: a promiscuous repressive chromatin mark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential enrichment of H3K9me3 in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in gene expression levels caused by H3K9me3/H3K9ac modifications are associated with BmCPV infection in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. The Recognition Specificity of the CHD1 Chromodomain with Modified Histone H3 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. High affinity binding of Chp1 chromodomain to K9 methylated histone H3 is required to establish centromeric heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 12. Semiautomatic quantification of 3D Histone H3 phosphorylation signals during cell division in Arabidopsis root meristems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Global Gene Expression Regulation Mediated by TGFβ Through H3K9me3 Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone deacetylase 1/3/5/8 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 20. Histone western blot protocol | Abcam [abcam.com]
- 21. High-affinity binding of Chp1 chromodomain to K9 methylated histone H3 is required to establish centromeric heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural basis for the recognition of methylated histone H3 by the Arabidopsis LHP1 chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Covalent labeling of a chromatin reader domain using proximity-reactive cyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00555G [pubs.rsc.org]
The Role of H3K4me2 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the eukaryotic genome is under constant threat from both endogenous and exogenous sources, leading to various forms of DNA damage. To counteract these threats, cells have evolved a complex and sophisticated signaling network known as the DNA Damage Response (DDR). This response must operate within the context of chromatin, the physiological template of the genome. Post-translational modifications (PTMs) of histone proteins are central to modulating chromatin structure and function, thereby playing a critical role in orchestrating the DDR. Among these, the di-methylation of histone H3 at lysine (B10760008) 4 (H3K4me2), particularly within the N-terminal tail (amino acids 1-20), has emerged as a key dynamic mark that is intricately involved in signaling the presence of DNA damage, choosing the appropriate repair pathway, and promoting cellular recovery after the damage has been resolved.
This technical guide provides an in-depth exploration of the multifaceted role of H3K4me2 in the DDR, summarizing key signaling pathways, quantitative data, and detailed experimental protocols relevant to its study.
Dynamic Regulation of H3K4me2 at DNA Damage Sites
The level of H3K4me2 at sites of DNA damage is not static; rather, it is dynamically regulated by the opposing actions of histone methyltransferases and demethylases. This enzymatic activity is crucial for signaling and repair.
Demethylation at Double-Strand Breaks (DSBs)
A primary response to DNA double-strand breaks (DSBs) is the rapid, localized removal of the H3K4me2 mark. This demethylation is critical for creating a chromatin environment conducive to the recruitment of repair factors. Two key lysine demethylases (KDMs) are responsible for this process:
-
LSD1 (KDM1A): This demethylase specifically targets H3K4me1 and H3K4me2.[1] Following DNA damage, LSD1 is recruited to DSB sites through a physical interaction with the E3 ubiquitin ligase RNF168.[1][2] This recruitment and subsequent demethylation of H3K4me2 occur predominantly in the S and G2 phases of the cell cycle.[1][2] The removal of H3K4me2 by LSD1 is a crucial step that facilitates the ubiquitination of H2A/H2AX and the subsequent recruitment of the key repair protein 53BP1, thereby promoting the Non-Homologous End Joining (NHEJ) pathway.[1][2]
-
KDM5B (JARID1B): KDM5B, a demethylase targeting H3K4me2/3, also accumulates at DSB sites.[1][3] Its recruitment is dependent on PARP1 activity and the histone variant macroH2A1.1.[1] The function of KDM5B is essential for the efficient repair of DSBs. Loss of KDM5B impairs the accumulation of both the NHEJ factor Ku70 and the Homologous Recombination (HR) factor BRCA1 at damage sites, leading to defects in both major DSB repair pathways.[1][3]
Methylation in Post-Damage Recovery
While demethylation is a key initial step in the repair process, the deposition of H3K4me2 is vital for cellular recovery after the DNA lesion has been repaired. In C. elegans, following UV-induced DNA damage, the MLL/COMPASS methyltransferase complex deposits H3K4me2 marks on genes associated with protein biosynthesis and cellular homeostasis.[4] This epigenetic modification is essential for reactivating the expression of these homeostatic genes, allowing for the recovery of protein synthesis and ensuring organismal survival, proper development, and longevity after genotoxic stress.[4]
H3K4me2 in DSB Repair Pathway Choice
The dynamic regulation of H3K4me2 is a critical node in the complex decision-making process that governs the choice between the two major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).
-
Promotion of NHEJ: The removal of H3K4me2 by LSD1 is a key event promoting the NHEJ pathway. By facilitating 53BP1 recruitment, LSD1-mediated demethylation channels the repair of DSBs towards NHEJ, a pathway that directly ligates broken DNA ends and is active throughout the cell cycle.[1][2]
-
Regulation of HR: The presence of H3K4me2 appears to be inhibitory to HR. Consequently, its removal is necessary for efficient repair. Loss of the demethylase LSD1 leads to an increase in HR activity, suggesting that LSD1-mediated demethylation limits this pathway, particularly in the S/G2 phases where HR is most active.[2] Furthermore, the demethylase KDM5B is required for the efficient recruitment of the core HR protein BRCA1, indicating that removal of H3K4me2/3 is also a prerequisite for this repair mechanism.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of modulating key H3K4me2-regulating enzymes on DSB repair pathway efficiency and protein recruitment.
| Protein Modulated | Cell Line | Effect on Repair Pathway Efficiency | Reference |
| KDM5B (Depletion) | HEK293 (NHEJ Assay) | NHEJ efficiency reduced to ~40-50% of control. | [3] |
| KDM5B (Depletion) | U2OS (DR-GFP HR Assay) | HR efficiency significantly reduced, comparable to BRCA1 knockdown. | [3] |
| LSD1 (Knockdown) | U2OS (DR-GFP HR Assay) | Increased homologous recombination. | [2] |
| Protein Modulated | Cell Line | Experimental Condition | Effect on Protein Recruitment/Foci Formation | Reference |
| LSD1 (Knockdown) | U2OS-FUCCI | γ-irradiation | Reduced 53BP1 foci formation, primarily in late S/G2 cells (~40% of cells had <10 foci vs. <10% in control). | [2] |
| CK2 (Inhibition by TBB) | U2OS | Bleomycin Treatment | Reduced LSD1 recruitment to laser-induced damage sites (from ~70% to 43% of cells showing recruitment). | [5] |
| CK2 (Inhibition by TBB) | U2OS | Bleomycin Treatment | Reduced 53BP1 foci formation. | [5] |
Signaling Pathways and Experimental Workflows
dot
References
- 1. Histone Methylation and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone demethylase LSD1/KDM1A promotes the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase KDM5B is a key regulator of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3K4me2 regulates the recovery of protein biosynthesis and homeostasis following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of LSD1 phosphorylation by CK2/WIP1 regulates RNF168-dependent 53BP1 recruitment in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Restoring the Engine: A Technical Guide to H3K4 Dimethylation and the Recovery of Protein Biosynthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular homeostasis is critically dependent on the continuous and regulated synthesis of proteins. Genotoxic stress, such as that induced by DNA damage, triggers a global shutdown of protein biosynthesis to conserve resources and prevent the translation of aberrant transcripts. The subsequent recovery of this fundamental process is essential for cell survival, development, and longevity. Emerging evidence has identified the dimethylation of histone H3 at lysine (B10760008) 4 (H3K4me2) as a pivotal epigenetic regulator in orchestrating this recovery. This technical guide provides an in-depth examination of the mechanisms by which H3K4me2, particularly on the N-terminal tail of histone H3 (amino acids 1-20), facilitates the reactivation of genes crucial for protein synthesis, thereby ensuring cellular resilience. We present quantitative data from key studies, detailed experimental protocols for assessing this pathway, and visual workflows to elucidate the underlying molecular events.
The Core Mechanism: H3K4me2 as a Linchpin in Post-Stress Recovery
Following DNA damage, cells must re-establish homeostatic processes after the necessary repairs are made. A key aspect of this is the recovery of protein biosynthesis. Studies in Caenorhabditis elegans have revealed a sophisticated epigenetic mechanism governing this rebound.
The core of this mechanism involves the dynamic regulation of H3K4me2, a histone mark generally associated with transcriptionally poised or active chromatin. Upon DNA damage, there is a global increase in H3K4me2 deposition on the open reading frames (ORFs) of a specific subset of genes. These genes are predominantly involved in essential protein production and homeostasis pathways, including:
-
RNA transport and splicing
-
Ribosome biogenesis
-
Protein translation and homeostasis
This targeted H3K4me2 deposition is catalyzed by the MLL/COMPASS methyltransferase complex (specifically, the WRAD complex component) and is essential for the transcriptional reactivation of these homeostatic genes.[1][2] Conversely, depletion of H3K4 demethylases, such as SPR-5 and AMX-1, promotes this process, leading to enhanced developmental growth and extended lifespan following UV-induced damage.[2][3][4] This elegant system ensures that once DNA integrity is restored, the cell's protein synthesis machinery is rapidly brought back online, facilitating survival and long-term health.[1][2][5]
Signaling Pathway for H3K4me2-Mediated Recovery
The signaling cascade begins with the cell's recognition of genotoxic stress, which initiates a DNA Damage Response (DDR). This response transiently silences transcription of homeostatic genes. The subsequent recovery phase is driven by the targeted action of histone-modifying enzymes. The MLL/COMPASS complex is directed to the ORFs of genes critical for protein synthesis, where it deposits the H3K4me2 mark. This mark serves as a platform to recruit the necessary transcriptional machinery, reactivating gene expression and restoring the cell's capacity for protein production.
References
- 1. researchgate.net [researchgate.net]
- 2. H3K4me2 regulates the recovery of protein biosynthesis and homeostasis following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Histone demethylase AMX-1 is necessary for proper sensitivity to interstrand crosslink DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3K4me2 Regulates Recovery of Cell Function Following Repair of DNA Damage – Fight Aging! [fightaging.org]
Methodological & Application
Application Notes and Protocols for H3K4(Me2) (1-20) Peptide in In Vitro Histone Methyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation of lysine (B10760008) 4 on histone H3 (H3K4) is particularly associated with active transcription.[1] Histone methyltransferases (HMTs) are the enzymes responsible for catalyzing the transfer of methyl groups to histones, and their dysregulation is implicated in various diseases, including cancer.[2][3] The di-methylated state of H3K4 (H3K4me2) is a key epigenetic mark, and the N-terminal tail of histone H3, specifically the 1-20 amino acid sequence containing di-methylated lysine 4 [H3K4(Me2) (1-20)], serves as a valuable substrate for in vitro HMT assays.[4] These assays are essential for studying HMT activity, specificity, and for the screening and characterization of potential inhibitors in drug discovery programs.[4][5]
This document provides detailed application notes and protocols for the use of the H3K4(Me2) (1-20) peptide in various in vitro HMT assay formats.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate a simplified signaling pathway involving H3K4 methylation and a general experimental workflow for an in vitro HMT assay.
References
- 1. Histone H3 Lysine 4 (H3K4) Methylation in Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3K4 Methyltransferases as Targets for Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
Application Notes and Protocols: Utilizing H3K4(Me2) (1-20) Peptide as a Substrate for KDM5 Demethylases
Audience: Researchers, scientists, and drug development professionals.
Introduction
The KDM5 family of histone demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of chromatin structure and gene expression. These enzymes specifically remove methyl groups from di- and trimethylated lysine (B10760008) 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription.[1][2][3][4] The demethylation of H3K4me2/3 by KDM5 proteins leads to transcriptional repression.[3][5] Given their significant role in various cellular processes and their dysregulation in diseases such as cancer, KDM5 demethylases have emerged as important targets for therapeutic intervention.[1][6]
The short synthetic peptide H3K4(Me2) (1-20), which mimics the natural substrate of KDM5 enzymes, is an invaluable tool for in vitro studies of their catalytic activity and for the screening of potential inhibitors. This document provides detailed application notes and protocols for the use of the H3K4(Me2) (1-20) peptide as a substrate for KDM5 demethylases.
Substrate Specificity and Binding Affinity
KDM5 family members exhibit specificity for H3K4me2 and H3K4me3.[2][3][4] The interaction between KDM5 enzymes and their histone substrates is mediated by various domains within the proteins. For instance, in KDM5B, the first PHD finger (PHD1) preferentially binds to unmodified H3K4 (H3K4me0), the product of the demethylation reaction, while the third PHD finger (PHD3) shows a preference for the H3K4me3 substrate.[7][8] This differential binding plays a role in the regulation of KDM5B's catalytic activity and its localization on chromatin.[7]
The binding affinities of KDM5B's PHD1 domain to various methylation states of the H3K4 peptide have been quantitatively determined, highlighting its strong preference for the unmodified state.
Table 1: Binding Affinities (Kd) of KDM5B PHD1 for H3K4 Peptides
| Peptide | Binding Affinity (Kd) in µM | Method | Reference |
| H3K4me0 (unmodified) | 6.4 ± 0.6 | Isothermal Titration Calorimetry (ITC) | [9] |
| H3K4me1 | 25.6 ± 3.8 | Isothermal Titration Calorimetry (ITC) | [9] |
| H3K4me2 | 80.0 ± 7.9 | Isothermal Titration Calorimetry (ITC) | [9] |
| H3K4me3 | 103.7 ± 11.2 | Isothermal Titration Calorimetry (ITC) | [9] |
Enzyme Kinetics
The H3K4(Me2) (1-20) peptide is a commonly used substrate for determining the kinetic parameters of KDM5 demethylases. The Michaelis-Menten constant (Km) and the catalytic rate (kcat) provide valuable insights into the enzyme's efficiency and substrate affinity.
Table 2: Kinetic Parameters of KDM5 Family Enzymes with Histone H3 Peptides
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Reference |
| KDM5A(1-739)ΔAP(2C-2S) | H3 peptide (1-24, K4me3) | 3 - 6 | ~2 - 3 | [6] |
| KDM5B(1-755)ΔAP | H3 peptide (1-24, K4me3) | 3 - 6 | ~2 - 3 | [6] |
| KDM5C(1-789)ΔAP | H3 peptide (1-24, K4me3) | 3 - 6 | ~2 - 3 | [6] |
| KDM5D(1-760)ΔAP | H3 peptide (1-24, K4me3) | 3 - 6 | ~2 - 3 | [6] |
| KDM5B construct | H3(1-21)K4me2 | See reference for details | See reference for details | [10] |
Note: The specific Km and kcat values for KDM5B with H3(1-21)K4me2 can be found in the referenced publication, which provides detailed kinetic plots.[10]
Experimental Protocols
Protocol 1: In Vitro KDM5 Demethylase Activity Assay
This protocol describes a formaldehyde (B43269) dehydrogenase (FDH)-coupled enzyme assay to measure the demethylase activity of KDM5 enzymes using the H3K4(Me2) (1-20) peptide. The demethylation reaction produces formaldehyde, which is then oxidized by FDH, leading to a measurable change in absorbance or fluorescence.[10]
Materials:
-
Recombinant KDM5 enzyme (e.g., KDM5B)
-
H3K4(Me2) (1-20) peptide substrate
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbic acid
-
Formaldehyde Dehydrogenase (FDH)
-
NAD+
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FDH, and NAD+.
-
Add the H3K4(Me2) (1-20) peptide substrate to the reaction mixture to the desired final concentration.
-
Initiate the reaction by adding the recombinant KDM5 enzyme.
-
Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm (for NADH production) or fluorescence at appropriate excitation/emission wavelengths for a fluorescent NAD+ analog over time.
-
The initial reaction velocities can be determined from the linear phase of the reaction progress curves.
-
To determine kinetic parameters, perform the assay with varying concentrations of the H3K4(Me2) (1-20) peptide and fit the initial velocity data to the Michaelis-Menten equation.
Protocol 2: KDM5 Inhibitor Screening Assay
This protocol is an adaptation of the demethylase activity assay for screening potential inhibitors of KDM5 enzymes.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare the reaction mixture as described in Protocol 1.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) for comparison.
-
Pre-incubate the KDM5 enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the H3K4(Me2) (1-20) peptide substrate.
-
Monitor the reaction progress as described in Protocol 1.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for active compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for KDM5 Demethylase Activity and Inhibitor Screening Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PHD1 finger of KDM5B recognizes unmodified H3K4 during the demethylation of histone H3K4me2/3 by KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for H3K4(Me2) (1-20) Peptide in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The dimethylation of lysine (B10760008) 4 on histone H3 (H3K4me2) is a key PTM predominantly found at active and poised enhancers, as well as within the body of actively transcribed genes. The specific recognition of H3K4me2 by "reader" proteins is a critical event in recruiting chromatin-modifying complexes and transcription factors to these genomic regions. Understanding and quantifying the interactions between H3K4me2 and its reader domains is crucial for elucidating the mechanisms of gene regulation and for the development of novel therapeutics targeting epigenetic pathways.
Fluorescence Polarization (FP) is a powerful, solution-based technique ideal for studying molecular interactions in a high-throughput format.[1] The assay measures the change in the rotational speed of a small, fluorescently labeled molecule (the tracer) upon binding to a larger molecule (the protein). This change in molecular volume leads to a change in the polarization of the emitted light, providing a direct measure of the binding event. The H3K4(Me2) (1-20) peptide, fluorescently labeled, serves as an excellent tracer for studying its interaction with various reader domains.
These application notes provide a comprehensive guide to utilizing the H3K4(Me2) (1-20) peptide in fluorescence polarization assays for both direct binding affinity determination and competitive inhibitor screening.
Signaling Pathway and Reader Domains
The H3K4me2 mark is recognized by a variety of reader domains, most notably Plant Homeodomain (PHD) fingers. These domains act as effectors, translating the histone code into downstream biological outcomes by recruiting specific protein complexes.
Caption: Recognition of H3K4me2 by reader domains and downstream signaling.
Quantitative Data
The following table summarizes the binding affinities (Kd) of various reader domains for H3K4me2-containing peptides, as determined by fluorescence polarization and related biophysical assays.
| Reader Domain | Peptide Sequence | Binding Affinity (Kd) | Assay Type | Reference |
| BPTF PHD Finger | H3 (1-15) K4me2 | ~5.0 µM | Isothermal Titration Calorimetry | [2] |
| PHF20 PHD Finger | H3K4me2 | 3.6 µM | Fluorescence Spectroscopy | [2] |
| ING2 PHD Finger | H3K4me2 | Weaker affinity than for H3K4me3 | NMR and Tryptophan Fluorescence | [3][4] |
Experimental Protocols
A. Direct Binding Assay for Kd Determination
This protocol describes the determination of the dissociation constant (Kd) for the interaction between a reader domain and the fluorescently labeled H3K4(Me2) (1-20) peptide.
Caption: Workflow for a direct binding fluorescence polarization assay.
1. Materials:
-
Fluorescent Peptide: H3K4(Me2) (1-20) peptide with a C-terminal fluorescent label (e.g., 5-carboxyfluorescein).
-
Reader Domain: Purified protein of interest.
-
Assay Buffer: e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.05% NP-40.
-
Microplates: Black, non-binding surface, 384-well microplates.
-
Plate Reader: A microplate reader capable of fluorescence polarization measurements.
2. Procedure:
-
Prepare a stock solution of the fluorescent H3K4(Me2) (1-20) peptide in the assay buffer. A typical final concentration in the assay is 20 nM.
-
Prepare a serial dilution of the reader domain protein in the assay buffer. The concentration range should span from well below to well above the expected Kd.
-
In a 384-well plate, add a fixed volume of the fluorescent peptide solution to each well.
-
Add an equal volume of the serially diluted reader protein solution to the wells. Include control wells with buffer only (no protein) to determine the baseline polarization of the free peptide.
-
Mix the contents of the wells gently and incubate at room temperature for 10-30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for 5-carboxyfluorescein).
3. Data Analysis:
-
Subtract the mP value of the buffer-only control from all other readings.
-
Plot the change in millipolarization (ΔmP) as a function of the reader protein concentration.
-
Fit the resulting sigmoidal curve to a one-site binding equation to determine the Kd.
B. Competition Assay for IC50 Determination
This protocol is designed to screen for and characterize inhibitors that disrupt the interaction between the H3K4(Me2) (1-20) peptide and its reader domain.
Caption: Workflow for a competitive fluorescence polarization assay.
1. Materials:
-
Same as for the direct binding assay.
-
Inhibitor Compounds: A library of small molecules or a specific test compound, typically dissolved in DMSO.
2. Procedure:
-
Determine the optimal concentrations of the fluorescent peptide and reader domain from the direct binding assay. The reader protein concentration should be at or near its Kd value to ensure sensitivity to competition. The fluorescent peptide concentration should be kept low (e.g., 20 nM).
-
Prepare a serial dilution of the inhibitor compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically ≤ 1-2%).
-
In a 384-well plate, add the reader domain protein and the serially diluted inhibitor.
-
Add the fluorescent H3K4(Me2) (1-20) peptide to each well to initiate the binding reaction.
-
Include control wells:
-
Negative control (100% binding): Peptide, protein, and buffer/DMSO (no inhibitor).
-
Positive control (0% binding): Peptide and buffer/DMSO (no protein or inhibitor).
-
-
Mix gently and incubate at room temperature for a predetermined time to allow the system to reach equilibrium.
-
Measure the fluorescence polarization (mP) as described for the direct binding assay.
3. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * [1 - (mP_sample - mP_positive) / (mP_negative - mP_positive)]
-
Plot the percent inhibition as a function of the inhibitor concentration.
-
Fit the resulting dose-response curve to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value , which is the concentration of inhibitor that displaces 50% of the bound fluorescent peptide.
Conclusion
The fluorescence polarization assay using the H3K4(Me2) (1-20) peptide is a robust, sensitive, and high-throughput compatible method for studying the interactions between this important epigenetic mark and its reader domains. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to quantify these interactions and to screen for novel inhibitors that can modulate epigenetic signaling pathways. This approach is invaluable for basic research aimed at deciphering the histone code and for drug discovery efforts targeting epigenetic reader domains in various diseases, including cancer.
References
- 1. Molecular basis for site-specific read-out of histone H3K4me3 by the BPTF PHD finger of NURF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PHD finger of the chromatin-associated protein ING2 functions as a nuclear phosphoinositide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on small molecule inhibitors targeting the histone H3K4 tri-methyllysine binding PHD-finger of JmjC histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AlphaLISA H3K4(Me2) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. The dimethylation of lysine (B10760008) 4 on histone H3 (H3K4me2) is a key epigenetic mark predominantly found at active and poised gene promoters and enhancers. The precise quantification of H3K4me2 levels is crucial for understanding its role in health and disease and for the development of epigenetic-targeting therapeutics.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology offers a highly sensitive, no-wash, bead-based immunoassay platform for the detection of biomolecular interactions in a microplate format. This document provides detailed application notes and protocols for the quantification of H3K4me2 using two approaches: a cellular assay to measure endogenous H3K4me2 levels and a biochemical assay for the direct detection of the H3K4(Me2) (1-20) peptide.
Assay Principle
The AlphaLISA H3K4me2 assay is based on the proximity of two types of beads: Donor beads and Acceptor beads. In the cellular assay, histones are extracted from cell lysates. A biotinylated antibody that recognizes the C-terminus of histone H3 captures the histone, which in turn is captured by Streptavidin-coated Donor beads. An anti-H3K4me2 antibody conjugated to Acceptor beads specifically binds to the dimethylated lysine 4 of histone H3. When the Donor and Acceptor beads are brought into close proximity (<200 nm) through this immunocomplex, excitation of the Donor beads at 680 nm generates singlet oxygen. The singlet oxygen diffuses to the nearby Acceptor beads, triggering a cascade of energy transfer reactions that result in a sharp peak of light emission at 615 nm. The intensity of the emitted light is directly proportional to the level of H3K4me2 modification.[1][2][3]
For the biochemical assay detecting the H3K4(Me2) (1-20) peptide, a biotinylated version of the peptide is used. This peptide is captured by the Streptavidin-coated Donor beads, while the anti-H3K4me2 Acceptor beads bind to the dimethylated lysine 4 on the peptide, bringing the beads into proximity and generating a signal.
Signaling Pathway Context
H3K4 dimethylation is a dynamic epigenetic mark regulated by histone methyltransferases (HMTs) and histone demethylases (KDMs). It plays a pivotal role in transcriptional regulation.
Materials and Reagents
Quantitative Data Summary
| Reagent/Material | Supplier | Catalog Number (Example) |
| AlphaLISA anti-H3K4me2 Acceptor beads | PerkinElmer | AL716C / AL716F / AL716HV |
| Streptavidin (SA)-coated Donor beads | PerkinElmer | 6760002 |
| Biotinylated Antibody anti-Histone H3 (C-ter) | PerkinElmer | Part of AL716 kits |
| Cell-Histone Lysis, Extraction, & Detection Buffers | PerkinElmer | Part of AL716 kits |
| Biotinylated H3K4(Me2) (1-20) Peptide | AnaSpec | Custom Synthesis |
| Unmodified Biotinylated H3 (1-20) Peptide | AnaSpec | 61701 (example for 1-21) |
| White Opaque 96-well or 384-well Microplates | PerkinElmer | 6005560 / 6007680 |
| EnSpire® or EnVision® Multilabel Reader with Alpha option | PerkinElmer | N/A |
| Sodium Butyrate (B1204436) (NaB) | Sigma | B5887 |
Experimental Protocols
Protocol 1: Cellular Assay for Endogenous H3K4me2 Detection
This protocol is designed for the detection of H3K4me2 in cell lysates using a homogeneous AlphaLISA assay, involving no wash steps.[1][4]
Procedure (96-well format):
-
Cell Plating and Treatment:
-
Seed cells in a 96-well tissue culture plate at a predetermined optimal density.
-
Treat cells with compounds or vehicle control (e.g., overnight treatment with 20 mM sodium butyrate to increase H3K4me2 levels) and incubate under standard culture conditions.[1]
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Add 20 µL of 1X Cell-Histone Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature (RT).
-
-
Histone Extraction:
-
Add 40 µL of 1X Cell-Histone Extraction Buffer to each well.
-
Incubate for 10 minutes at RT.
-
-
AlphaLISA Detection:
-
Transfer 30 µL of the histone extract to a white, opaque 96-well half-area plate.[1]
-
Prepare a 5X mix of anti-H3K4me2 Acceptor beads and Biotinylated Anti-Histone H3 (C-ter) Antibody in 1X Cell-Histone Detection Buffer.
-
Add 10 µL of the 5X mix to each well.
-
Incubate for 60 minutes at RT, protected from light.
-
-
Donor Bead Addition:
-
Data Acquisition:
-
Read the plate on an EnVision or EnSpire Multilabel Reader with standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).[1]
-
Protocol 2: Biochemical Assay for H3K4(Me2) (1-20) Peptide Detection
This protocol is adapted for the direct detection of a biotinylated H3K4(Me2) (1-20) peptide, suitable for screening for reader domains or inhibitor compounds.
Procedure (384-well format):
-
Reagent Preparation:
-
Prepare a working solution of AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.01% Tween-20).
-
Prepare serial dilutions of the biotinylated H3K4(Me2) (1-20) peptide (for standard curve) and the unmodified biotinylated H3 (1-20) peptide (as a negative control) in Assay Buffer.
-
Prepare test compounds or proteins of interest at desired concentrations in Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a white, opaque 384-well plate, add 5 µL of the peptide dilutions or controls.
-
Add 5 µL of the test compound/protein or Assay Buffer.
-
-
Detection Reagent Addition:
-
Prepare a 2X mix of anti-H3K4me2 Acceptor beads and Streptavidin-coated Donor beads in Assay Buffer. The optimal concentration of beads should be determined empirically, but a starting point of 20 µg/mL final concentration for each is recommended.[5]
-
Add 10 µL of the 2X bead mix to each well under subdued lighting.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at RT, protected from light. Incubation times may require optimization.
-
-
Data Acquisition:
-
Read the plate on an EnVision or EnSpire Multilabel Reader with standard AlphaScreen settings.
-
Data Analysis and Interpretation
The output from the AlphaLISA reader is in arbitrary luminescence units. For cellular assays, results can be expressed as fold change over vehicle-treated cells or normalized to total histone H3 levels if a separate assay is run. For biochemical assays, a standard curve can be generated using the known concentrations of the H3K4(Me2) peptide. The specificity of the assay should be confirmed by demonstrating low signal with an unmodified H3 peptide.[2]
Representative Data Summary
| Assay Type | Analyte | Treatment/Condition | Typical Signal (Alpha Counts) | Signal-to-Background (S/B) Ratio |
| Cellular | Endogenous H3K4me2 in HeLa cells | Untreated | 50,000 | N/A |
| 20 mM Sodium Butyrate (overnight) | 250,000 | ~5 | ||
| Biochemical | 10 nM Biotin-H3K4(Me2) (1-20) peptide | N/A | 200,000 | >100 |
| 10 nM Biotin-H3 (1-20) peptide (unmodified) | N/A | <2,000 | N/A |
Note: These values are illustrative. Actual counts and S/B ratios will vary depending on the specific experimental conditions, cell type, and instrument used.
Troubleshooting and Assay Considerations
-
High Background: This may be caused by biotin (B1667282) in the cell culture medium. Using biotin-free medium or including a wash step before cell lysis is recommended.[3]
-
Hook Effect: At very high concentrations of the analyte, the signal may decrease. This is a known phenomenon in proximity assays. Performing a cell titration or peptide dilution series is crucial to determine the optimal working concentration.[6]
-
Light Sensitivity: Streptavidin-Donor beads are light-sensitive. All steps involving their use should be performed under subdued laboratory lighting (< 100 lux).[1][2]
-
Evaporation: For long incubation periods, especially in 384-well plates, it is recommended to use plate sealers and add sterile water or PBS to unused wells to minimize evaporation.[2]
-
Assay Specificity: To confirm specificity, a competition experiment can be performed by adding an excess of free, non-biotinylated H3K4me2 peptide, which should decrease the AlphaLISA signal.[2]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. revvity.com [revvity.com]
- 4. revvity.com [revvity.com]
- 5. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: H3K4(Me2) (1-20) Peptide for High-Throughput Screening of Histone Demethylase Inhibitors
Introduction
Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression. The methylation status of specific lysine (B10760008) residues on histone tails is dynamically controlled by the opposing activities of histone methyltransferases and histone demethylases (KDMs). Lysine-specific demethylase 1 (LSD1/KDM1A) is a key enzyme that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark generally associated with active gene transcription.[1][2] Dysregulation of LSD1 and other demethylases is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][3][4]
The di-methylated histone H3 lysine 4 (1-20) peptide, H3K4(Me2) (1-20), serves as a specific and reliable substrate for in vitro assays designed to screen for inhibitors of H3K4 demethylases like LSD1.[3] This application note provides an overview of its use, relevant quantitative data, and detailed protocols for setting up high-throughput screening (HTS) assays.
Principle of the Assay
The fundamental principle of the screening assay is to measure the enzymatic activity of a histone demethylase on the H3K4(Me2) (1-20) peptide substrate. In the presence of a potential inhibitor, the demethylase activity will be reduced or abolished. This change in enzymatic activity is detected using various technological platforms, most commonly luminescence- or fluorescence-based methods like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[5][6][7]
The general mechanism involves the demethylase enzyme removing a methyl group from the H3K4me2 peptide. The assay then quantifies either the remaining substrate or the generated product. A potent inhibitor will prevent the conversion of the substrate to the product, resulting in a measurable signal change.
Caption: Mechanism of histone demethylation and its inhibition.
Key Assay Technologies
The H3K4(Me2) (1-20) peptide is compatible with several HTS platforms:
-
AlphaLISA®/AlphaScreen® : This bead-based, no-wash immunoassay is highly sensitive.[8] In a common setup for LSD1, a biotinylated H3K4me2 peptide is used. Streptavidin-coated Donor beads bind the biotin (B1667282) tag, while Acceptor beads conjugated to an antibody specific for the demethylated product (H3K4me1) are used for detection.[3] When the product is formed, the beads are brought into proximity, and laser excitation at 680 nm generates a luminescent signal at 615 nm.[8][9]
-
TR-FRET : This technology measures the proximity between two fluorophores. For a demethylase assay, a biotinylated H3K4me2 peptide can be anchored to streptavidin-conjugated europium (donor). An antibody specific to the H3K4me1 product is labeled with a suitable acceptor fluorophore. Demethylation brings the donor and acceptor close enough for FRET to occur upon excitation.[5][10]
-
Formaldehyde (B43269) Dehydrogenase (FDH) Coupled Assay : LSD1 activity produces formaldehyde as a byproduct.[7] This can be coupled to a secondary reaction where formaldehyde dehydrogenase (FDH) oxidizes the formaldehyde, leading to the reduction of NAD+ to NADH. The resulting increase in NADH can be monitored by absorbance at 340 nm or fluorescence.[7]
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structure–Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1 [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for Inhibitors of H3K4me2 Reader Domains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of inhibitors targeting H3K4me2 reader domains. These epigenetic regulators are implicated in various diseases, including cancer, making them attractive targets for therapeutic development.
Introduction to H3K4me2 Reader Domains
Histone post-translational modifications (PTMs) play a crucial role in regulating chromatin structure and gene expression. Di-methylation of lysine (B10760008) 4 on histone H3 (H3K4me2) is a key epigenetic mark associated with transcriptionally poised and active chromatin. "Reader" domains are protein modules that specifically recognize and bind to these modified histone tails, translating the epigenetic mark into a functional outcome. Several families of reader domains, including Plant Homeodomain (PHD) fingers, Tudor domains, and Malignant Brain Tumor (MBT) domains, can recognize H3K4me2. Dysregulation of these reader proteins is linked to various pathologies, making them compelling targets for small molecule inhibitor discovery.
High-Throughput Screening Strategies
Several robust HTS technologies are amenable to the identification of H3K4me2 reader domain inhibitors. The choice of assay depends on factors such as the affinity of the reader-histone interaction, available reagents, and desired throughput.
Key HTS Technologies:
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where the interaction between a tagged reader domain and a biotinylated H3K4me2 peptide brings donor and acceptor beads into proximity, generating a luminescent signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) on an antibody recognizing a tagged reader domain and an acceptor fluorophore on the H3K4me2 peptide.
-
Fluorescence Polarization (FP): This method relies on the change in the polarization of fluorescent light when a small, fluorescently labeled H3K4me2 peptide binds to a larger reader domain protein.
Data Presentation: Inhibitor Affinities
The following tables summarize quantitative data for known inhibitors of H3K4me2 reader domains.
Table 1: Inhibitors of BPTF (Bromodomain and PHD finger Transcription Factor)
| Compound | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| Fragment F1 (F2147-0263) | AlphaScreen | 540 ± 20 | - | [1] |
| Fragment F2 (F1912-0070) | AlphaScreen | 910 ± 20 | - | [1] |
| Fragment F3 (F6170-0039) | AlphaScreen | 590 ± 20 | - | [1] |
| Fragment F4 (F0016-0385) | AlphaScreen | 130 ± 7 | - | [1] |
| Amiodarone | AlphaScreen | 720 | - | [1] |
| NVS-BPTF-1 | - | - | 0.071 | [2] |
| TP-238 | - | 350 | - | [2] |
| DCB29 | - | 13.2 | - | [2] |
| DC-BPi-03 | - | 0.698 | 2.81 | [2] |
| DC-BPi-11 | - | 0.698 | - | [2] |
Table 2: Inhibitors of L3MBTL3 (Lethal(3) Malignant Brain Tumor-Like Protein 3)
| Compound | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| UNC1215 | LANCE TR-FRET | 40 | 120 | [3] |
| UNC2533 | - | 620 | 370 | [4] |
Table 3: Inhibitors of other H3K4me2-recognizing PHD Fingers
| Reader Domain | Compound | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| ING2 | Calixarene (1) | FP | 108 | - | |
| MLL5 | Calixarene (1) | FP | 37 | - | |
| KDM5A (PHD3) | WAG-003 | HaloTag | 30 ± 14 | - | |
| KDM5A (PHD3) | WAG-005 | HaloTag | 41 ± 16 | - | |
| KDM7A (PHD-JmjC) | WAG-005 | AlphaScreen | 16 | - | [5] |
| KDM7A (PHD-JmjC) | Compound 2b | AlphaScreen | 5.6 | - | [5] |
Experimental Protocols
Protocol 1: AlphaScreen Assay for H3K4me2 Reader Inhibitors
This protocol provides a general framework for developing an AlphaScreen assay to screen for inhibitors of the interaction between a His-tagged H3K4me2 reader domain and a biotinylated H3K4me2 peptide.
Materials:
-
Reader Domain: Purified His-tagged H3K4me2 reader domain.
-
Histone Peptide: Biotinylated H3K4me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK(Biotin)).
-
AlphaScreen Reagents: Nickel Chelate (Ni-NTA) Donor Beads and Streptavidin Acceptor Beads (PerkinElmer).
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Microplates: 384-well low-volume white microplates (e.g., Greiner).
-
Test Compounds: Dissolved in 100% DMSO.
Assay Optimization:
-
Protein and Peptide Titration: Perform a cross-titration of the His-tagged reader domain and biotinylated H3K4me2 peptide to determine optimal concentrations that provide a robust signal-to-background ratio.
-
Bead Titration: Optimize the concentration of Donor and Acceptor beads to maximize the assay window.
-
DMSO Tolerance: Determine the maximum DMSO concentration tolerated by the assay without significant loss of signal.
Screening Protocol (384-well format):
-
Add 50 nL of test compound in DMSO to the assay plate wells.
-
Add 5 µL of a 2X solution of the His-tagged reader domain in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a 2X solution of the biotinylated H3K4me2 peptide in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
In subdued light, add 10 µL of a 2X mixture of Ni-NTA Donor and Streptavidin Acceptor beads in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to positive (no inhibitor) and negative (no reader protein) controls.
-
Determine IC50 values for hit compounds by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: TR-FRET Assay for H3K4me2 Reader Inhibitors
This protocol outlines a general procedure for a TR-FRET-based competition assay using a GST-tagged reader domain and a biotinylated H3K4me2 peptide.
Materials:
-
Reader Domain: Purified GST-tagged H3K4me2 reader domain.
-
Histone Peptide: Biotinylated H3K4me2 peptide.
-
TR-FRET Reagents:
-
Terbium (Tb)-labeled anti-GST antibody (Donor).
-
Streptavidin-d2 or Streptavidin-XL665 (Acceptor).
-
-
Assay Buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT.
-
Microplates: 384-well low-volume black microplates.
-
Test Compounds: Dissolved in 100% DMSO.
Screening Protocol (20 µL final volume):
-
Dispense 4 µL of test compound dilutions in assay buffer into the wells.
-
Add 8 µL of a 2.5X solution of the GST-tagged reader domain pre-mixed with Tb-anti-GST antibody.
-
Incubate for 20 minutes at room temperature.
-
Add 8 µL of a 2.5X solution of the biotinylated H3K4me2 peptide pre-mixed with Streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader with an excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Determine the percent inhibition and IC50 values as described for the AlphaScreen assay.
Protocol 3: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competition FP assay to identify inhibitors that displace a fluorescently labeled H3K4me2 peptide from a reader domain.
Materials:
-
Reader Domain: Purified H3K4me2 reader domain.
-
Fluorescent Tracer: A fluorescently labeled H3K4me2 peptide (e.g., with FITC or TAMRA).
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Microplates: 384-well low-volume black microplates.
-
Test Compounds: Dissolved in 100% DMSO.
Assay Development:
-
Tracer Binding (Kd Determination): Titrate the reader domain against a fixed, low concentration of the fluorescent tracer (e.g., 1-10 nM) to determine the dissociation constant (Kd) and the optimal protein concentration for the competition assay (typically the concentration that gives 50-80% of the maximum polarization signal).
Screening Protocol (20 µL final volume):
-
Dispense 5 µL of test compound dilutions in assay buffer into the wells.
-
Add 10 µL of a 2X solution of the reader domain in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a 4X solution of the fluorescent tracer in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine the percent inhibition and IC50 values.
Signaling Pathways and Experimental Workflows
BPTF Signaling Pathway
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler. The PHD finger of BPTF recognizes H3K4me2/3, recruiting the NURF complex to target gene promoters. This leads to nucleosome sliding, increased chromatin accessibility, and transcriptional activation. The NURF complex and BPTF have been shown to be recruited to promoters of TGFβ responsive genes through interactions with Smad transcription factors.[6]
L3MBTL3 Signaling Pathway
L3MBTL3 acts as a transcriptional repressor. In the absence of a Notch signal, the transcription factor RBPJ recruits L3MBTL3 to the enhancers of Notch target genes. L3MBTL3, in turn, recruits the histone demethylase KDM1A (LSD1), which removes the activating H3K4me2 mark, leading to transcriptional repression.[7][8][9]
ZMYND11 in Tumor Suppression
ZMYND11 functions as a tumor suppressor by recognizing H3.3K36me3, a mark associated with active transcription.[1] Upon binding, ZMYND11 modulates the elongation of RNA Polymerase II (Pol II), leading to the repression of specific oncogenes.[1][2] More recently, a noncanonical role for ZMYND11 has been identified where it recognizes methylated HNRNPA1, retaining it in the nucleus and preventing the formation of stress granules, which contributes to its tumor-suppressive function.[10]
Experimental Workflow for HTS
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate inhibitors of H3K4me2 reader domains.
References
- 1. ZMYND11 links histone H3.3 K36 trimethylation to transcription elongation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigations on small molecule inhibitors targeting the histone H3K4 tri-methyllysine binding PHD-finger of JmjC histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chromatin Remodeling Protein Bptf Promotes Posterior Neuroectodermal Fate by Enhancing Smad2-Activated wnt8a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic reader ZMYND11 noncanonical function restricts HNRNPA1-mediated stress granule formation and oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H3K4(Me2) (1-20) Peptide in Peptide Pull-Down Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethylation of lysine (B10760008) 4 on histone H3 (H3K4me2) is a key epigenetic modification associated with actively transcribed genes and enhancer regions. The N-terminal tail of histone H3, particularly the first 20 amino acids, is a hotbed of post-translational modifications (PTMs) that are recognized by specific "reader" proteins. These readers, in turn, recruit various protein complexes to modulate chromatin structure and gene expression. The H3K4(Me2) (1-20) peptide is a valuable tool for identifying and characterizing these reader proteins and their associated complexes through peptide pull-down assays. This document provides detailed protocols for using a biotinylated H3K4(Me2) (1-20) peptide in pull-down assays, along with data on known interacting proteins and relevant signaling pathways.
Data Presentation
Quantitative Analysis of H3K4me2 Interacting Proteins
Peptide pull-down assays coupled with mass spectrometry can identify proteins that specifically bind to the H3K4me2 mark. While comprehensive quantitative data from a single experiment is often context-dependent, below is a summary of known interactors and available quantitative binding data.
Table 1: Known Interacting Proteins for H3K4me2
| Protein/Complex | Description | Quantitative Data (Binding Affinity, Kd) | Key Domains Involved |
| WDR5 | A core component of several histone methyltransferase complexes, including MLL/SET1. | H3K4me2: 1.02 ± 0.05 µM [1] H3K4me1: 8.7 ± 0.3 µM[1] H3K4me3: 7.8 ± 0.2 µM[1] Unmodified H3: 3.3 ± 0.2 µM[1] | WD40 repeats |
| BAF Complex | The SWI/SNF chromatin remodeling complex. While primarily linked to H3K4me1 at enhancers, some subunits may interact with H3K4me2. | Data not available for direct H3K4(Me2) (1-20) peptide pull-down. | PHD fingers, Bromodomains |
| ING (Inhibitor of Growth) family proteins | Components of several histone acetyltransferase (HAT) and histone deacetylase (HDAC) complexes. | Preferential binding to H3K4me2/me3. | PHD finger |
| CHD1 (Chromodomain Helicase DNA Binding Protein 1) | A chromatin remodeling protein involved in transcription elongation. | Recognizes H3K4me2/me3. | Chromodomain |
Experimental Protocols
Protocol 1: Biotinylated H3K4(Me2) (1-20) Peptide Pull-Down Assay
This protocol describes the use of a biotinylated H3K4(Me2) (1-20) peptide to isolate interacting proteins from a nuclear extract.
Materials:
-
Biotinylated H3K4(Me2) (1-20) peptide (Sequence: ARTK(Me2)QTARKSTGGKAPRKQL-Biotin)
-
Biotinylated Unmodified H3 (1-20) peptide (Negative Control)
-
Streptavidin-coated magnetic beads
-
Nuclear extract from the cell line of interest
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM EDTA, 0.1% NP-40
-
Elution Buffer: 2X SDS-PAGE sample buffer
-
Microcentrifuge tubes
-
Rotating wheel or shaker
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads by vortexing.
-
For each pull-down, transfer 50 µL of the bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads twice with 500 µL of Binding Buffer.
-
-
Peptide Immobilization:
-
Resuspend the washed beads in 200 µL of Binding Buffer.
-
Add 5 µg of either the biotinylated H3K4(Me2) (1-20) peptide or the unmodified control peptide to the respective tubes.
-
Incubate for 1 hour at 4°C on a rotating wheel to allow the peptide to bind to the beads.
-
After incubation, capture the beads with a magnetic stand, discard the supernatant, and wash the beads three times with 500 µL of Binding Buffer to remove any unbound peptide.
-
-
Protein Binding:
-
Thaw the nuclear extract on ice.
-
Clarify the nuclear extract by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Add 500 µg to 1 mg of the clarified nuclear extract to the peptide-coupled beads.
-
Incubate for 2-4 hours at 4°C on a rotating wheel.
-
-
Washing:
-
Capture the beads with a magnetic stand and discard the supernatant (unbound proteins).
-
Wash the beads three times with 1 mL of Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes on the rotator before capturing the beads.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of 2X SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Place the tubes on a magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by silver staining, Coomassie blue staining, or Western blotting with specific antibodies.
-
For unbiased identification of interacting proteins, the eluates can be subjected to mass spectrometry analysis.
-
Protocol 2: Preparation of Nuclear Extract
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic Buffer (Buffer A): 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, Protease Inhibitor Cocktail
-
Hypertonic Buffer (Buffer C): 20 mM HEPES-KOH pH 7.9, 25% Glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, Protease Inhibitor Cocktail
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 packed cell volumes of Hypotonic Buffer (Buffer A).
-
Incubate on ice for 10 minutes to allow the cells to swell.
-
Lyse the cells by douncing with a tight-fitting pestle (pestle B) for 15-20 strokes.
-
Centrifuge the homogenate at 3,300 x g for 15 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 2/3 of the packed nuclear volume of Hypertonic Buffer (Buffer C).
-
Incubate on a rocking platform at 4°C for 30-45 minutes for high-salt extraction.
-
Centrifuge at 24,000 x g for 30 minutes at 4°C to pellet the chromatin and nuclear debris.
-
Collect the supernatant, which is the nuclear extract. Determine the protein concentration using a Bradford or BCA assay. The nuclear extract can be used immediately or stored at -80°C.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: H3K4me2 signaling in T-cell activation and enhancer regulation.
Caption: Experimental workflow for H3K4(Me2) peptide pull-down assay.
References
Application Note: Chromatin Binding Assay Using Biotinylated H3K4(Me2) (1-20) Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) of histones are fundamental to the regulation of chromatin structure and gene expression. Among these, the methylation of lysine (B10760008) residues on histone tails plays a critical role in signaling for the recruitment of various effector proteins. Di-methylation of lysine 4 on histone H3 (H3K4me2) is a key epigenetic mark predominantly found at the transcriptional start sites of active genes and is associated with transcriptional activation.[1][2] The specific recognition of H3K4me2 by "reader" proteins is a crucial step in translating this histone mark into downstream biological outcomes.[3]
This application note provides a detailed protocol for a chromatin binding assay utilizing a biotinylated H3K4(Me2) peptide corresponding to amino acids 1-20 of histone H3. This in vitro pulldown assay is a powerful tool for identifying and characterizing proteins that specifically bind to this epigenetic mark, providing insights into gene regulation and serving as a platform for screening potential therapeutic inhibitors.
Principle of the Assay
The chromatin binding assay is based on the high-affinity interaction between biotin (B1667282) and streptavidin. A synthetic histone H3 (1-20) peptide, di-methylated at lysine 4 and biotinylated at the N-terminus, is immobilized on streptavidin-coated beads. These peptide-bead complexes are then incubated with nuclear extract or a purified protein of interest. Proteins that specifically recognize and bind to the H3K4(Me2) mark will be captured on the beads. After a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified and quantified by various methods such as Western blotting or mass spectrometry. An unmodified biotinylated H3 (1-20) peptide is used as a negative control to differentiate specific interactors from non-specific binding.
Data Presentation
The binding affinities of various proteins to histone modifications can be quantitatively determined using biophysical techniques like Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.[4] Below is a table summarizing the binding affinities of selected reader domains for H3K4me2 and other histone marks for comparison.
| Histone Peptide | Reader Protein/Domain | Binding Affinity (Kd) | Technique |
| H3K4me2 | Sgf29 (Tandem Tudor Domain) | 1.8 ± 0.1 µM | ITC |
| H3K4me3 | Sgf29 (Tandem Tudor Domain) | 0.9 ± 0.1 µM | ITC |
| H3K4me2 | ING2 (PHD Finger) | Lower affinity than H3K4me3 | Peptide Pulldown |
| H3K4me3 | ING2 (PHD Finger) | Strongest binding | Peptide Pulldown |
Note: The data for Sgf29 is derived from thermodynamic analysis.[3] The interaction of ING2 with H3K4me2 is reported as having a lower affinity compared to H3K4me3 based on qualitative pulldown assays.[5]
Experimental Protocols
Materials and Reagents
-
Biotinylated Histone H3 (1-20) peptide, di-methylated at K4 (Custom synthesis or commercially available)
-
Biotinylated Histone H3 (1-20) peptide, unmodified (Control)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Nuclear extract from cultured cells or tissues
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, 1 mM DTT, and protease inhibitors
-
Wash Buffer: Binding Buffer with 300 mM NaCl
-
Elution Buffer: 2x SDS-PAGE sample buffer or 0.1 M glycine-HCl pH 2.5
-
Bovine Serum Albumin (BSA)
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and reagents
-
Antibodies for specific proteins of interest (for Western blot analysis)
-
Mass spectrometer (for protein identification)
Protocol for Chromatin Binding Assay
1. Preparation of Peptide-Bead Conjugates: a. Resuspend the streptavidin-coated beads in Binding Buffer. b. Aliquot 50 µL of the bead slurry into two separate microcentrifuge tubes. c. Add 1-2 µg of biotinylated H3K4(Me2) peptide to one tube and 1-2 µg of biotinylated unmodified H3 peptide to the other. d. Incubate for 1 hour at 4°C with gentle rotation to allow the peptides to bind to the beads. e. Wash the beads three times with 500 µL of Binding Buffer to remove unbound peptides. After the final wash, resuspend the beads in 50 µL of Binding Buffer.
2. Binding of Proteins to Peptides: a. Prepare nuclear extract from the cells of interest. A typical starting amount is 200-500 µg of total protein per pulldown. b. Pre-clear the nuclear extract by incubating it with 20 µL of unconjugated streptavidin beads for 1 hour at 4°C to reduce non-specific binding to the beads. c. Centrifuge the pre-cleared extract and transfer the supernatant to a new tube. d. Add the pre-cleared nuclear extract to the tubes containing the H3K4(Me2)-conjugated beads and the unmodified H3-conjugated beads. e. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
3. Washing and Elution: a. Pellet the beads by centrifugation or using a magnetic stand. b. Carefully remove the supernatant (unbound fraction). c. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation. d. After the final wash, remove all residual wash buffer. e. Elute the bound proteins by adding 30-50 µL of 2x SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, for analysis by mass spectrometry, elute with 0.1 M glycine-HCl pH 2.5 and neutralize the eluate.
4. Analysis of Bound Proteins: a. Separate the eluted proteins by SDS-PAGE. b. For Western blot analysis, transfer the proteins to a PVDF membrane and probe with antibodies against specific reader proteins. c. For unbiased identification of binding partners, stain the gel with Coomassie Brilliant Blue or a silver stain, excise the protein bands that are unique to the H3K4(Me2) pulldown, and identify them by mass spectrometry. d. For quantitative proteomics, techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can be combined with the pulldown assay followed by mass spectrometry analysis.[6][7][8][9]
Visualizations
Caption: Experimental workflow for the chromatin binding assay.
Caption: H3K4me2 signaling pathway.
References
- 1. Examining the roles of H3K4 methylation states with systematically characterized antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K4me2 reliably defines transcription factor binding regions in different cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. ING2 PHD domain links histone H3 lysine 4 methylation to active gene repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 8. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
Application Notes: H3K4(Me2) (1-20) Peptide for Antibody Specificity Testing
Introduction
The H3K4(Me2) (1-20) peptide is a synthetic fragment of the N-terminal tail of histone H3, where the lysine (B10760008) at position 4 is dimethylated. This peptide is a critical reagent for researchers, scientists, and drug development professionals to assess the specificity of antibodies targeting this specific post-translational modification (PTM). Histone PTMs play a crucial role in regulating chromatin structure and gene expression, making the validation of antibodies used in chromatin research, such as Chromatin Immunoprecipitation (ChIP), essential for accurate data interpretation.[1][2][3] This document provides detailed protocols for utilizing the H3K4(Me2) (1-20) peptide in various immunoassays to determine antibody specificity and cross-reactivity.
Key Applications
-
Dot Blot Analysis: A simple and rapid method to screen for antibody binding to the H3K4(Me2) peptide and assess cross-reactivity against other modified or unmodified histone peptides.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to determine the binding affinity and specificity of an antibody for the H3K4(Me2) modification.
-
Peptide Array Analysis: A high-throughput technique to simultaneously test antibody specificity against a large panel of different histone modifications.[1][2][4]
Data Presentation
The following tables represent example data that can be generated using the protocols described below. These tables are designed for clear comparison of antibody performance.
Table 1: Dot Blot Analysis of Anti-H3K4me2 Antibody Specificity
| Peptide Spotted | Sequence (1-10) | Antibody Signal Intensity (Arbitrary Units) | Cross-Reactivity (%) |
| H3K4(Me2) | ARTK(Me2)QTAR | 15,000 | 100% (Target) |
| H3 Unmodified | ARTKQTAR | 500 | 3.3% |
| H3K4(Me1) | ARTK(Me1)QTAR | 2,500 | 16.7% |
| H3K4(Me3) | ARTK(Me3)QTAR | 3,000 | 20.0% |
| H3K9(Me2) | ARKT(Me2)STGG | <100 | <0.7% |
Note: Cross-reactivity is calculated as (Signal of Non-target Peptide / Signal of Target Peptide) x 100.
Table 2: ELISA Analysis of Anti-H3K4me2 Antibody Titer and Specificity
| Peptide Coated | Antibody Dilution | OD450 | Calculated Titer |
| H3K4(Me2) | 1:1,000 | 2.5 | 1:12,000 |
| 1:5,000 | 1.8 | ||
| 1:10,000 | 1.2 | ||
| 1:20,000 | 0.6 | ||
| H3K4(Me1) | 1:1,000 | 0.8 | 1:1,500 |
| H3K4(Me3) | 1:1,000 | 1.0 | 1:2,000 |
| H3 Unmodified | 1:1,000 | 0.2 | <1:500 |
Note: Titer is defined as the dilution that gives 50% of the maximum signal.
Table 3: Peptide Array Specificity Profile for Anti-H3K4me2 Antibody
| Peptide Modification | Signal Intensity (Normalized) | Specificity Score |
| H3K4me2 | 1.00 | High |
| H3K4me1 | 0.15 | Moderate Cross-reactivity |
| H3K4me3 | 0.22 | Moderate Cross-reactivity |
| H3K9me2 | 0.02 | Low Cross-reactivity |
| H3K27me2 | 0.01 | Low Cross-reactivity |
| H4K20me2 | <0.01 | Negligible Cross-reactivity |
Note: Specificity Score is a qualitative assessment based on the normalized signal intensity.
Experimental Protocols
Dot Blot Protocol for H3K4(Me2) Antibody Specificity
This protocol provides a method for the rapid assessment of antibody specificity by spotting the H3K4(Me2) (1-20) peptide and other control peptides onto a membrane.[5][6][7]
Materials:
-
H3K4(Me2) (1-20) peptide
-
Control peptides (e.g., unmodified H3, H3K4me1, H3K4me3)
-
Nitrocellulose or PVDF membrane
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody (anti-H3K4me2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Peptide Preparation: Prepare a series of dilutions for each peptide (e.g., 100 pmol, 25 pmol, 10 pmol) in PBS.
-
Membrane Preparation: If using PVDF, pre-wet the membrane in methanol (B129727) for 30 seconds, followed by a rinse in deionized water and then PBS.
-
Peptide Spotting: Carefully spot 1-2 µL of each peptide dilution onto the membrane. Allow the spots to dry completely at room temperature.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-H3K4me2 primary antibody, diluted in Blocking Buffer, for 1.5 hours at room temperature or overnight at 4°C.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
ELISA Protocol for Quantitative Antibody Specificity Analysis
This protocol allows for the quantitative determination of antibody binding to the H3K4(Me2) (1-20) peptide.[9][10][11]
Materials:
-
High-binding 96-well ELISA plates
-
H3K4(Me2) (1-20) peptide and control peptides
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBST)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-H3K4me2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Peptide Coating: Dilute peptides to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Prepare serial dilutions of the primary antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Histone Peptide Array Protocol for High-Throughput Specificity Profiling
Histone peptide arrays provide a comprehensive platform to assess antibody specificity against a wide range of histone modifications simultaneously.[1][2][4][12][13]
Materials:
-
Pre-fabricated histone peptide array slide
-
Blocking Buffer (provided with the array or as recommended)
-
Primary antibody (anti-H3K4me2)
-
Fluorescently-labeled secondary antibody
-
Wash Buffers (as recommended by the array manufacturer)
-
Microarray scanner
Procedure:
-
Array Blocking: Block the peptide array slide with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and apply it to the array. Incubate for 1-2 hours at room temperature or as recommended by the manufacturer.
-
Washing: Wash the array slide with the recommended Wash Buffers to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently-labeled secondary antibody in the dark for 1 hour at room temperature.
-
Final Washes: Wash the array slide with Wash Buffers to remove unbound secondary antibody.
-
Drying: Dry the slide by centrifugation or with a gentle stream of nitrogen.
-
Scanning and Analysis: Scan the array using a microarray scanner at the appropriate wavelength. Analyze the signal intensities for each peptide spot to determine the specificity profile of the antibody.
Visualizations
References
- 1. Specificity Analysis of Histone Modification-Specific Antibodies or Reading Domains on Histone Peptide Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Histone Antibody Specificity with Peptide Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. An assessment of histone-modification antibody quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K4me2 Antibody - ChIP-seq Grade (C15410035) | Diagenode [diagenode.com]
- 7. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 8. Histone blotting protocol_实验方法 [protocol.everlab.net]
- 9. eaglebio.com [eaglebio.com]
- 10. mybiosource.com [mybiosource.com]
- 11. AffiELISA® Histone ELISA Kits - AffiGEN [affielisa.com]
- 12. jpt.com [jpt.com]
- 13. Video: Analysis of Histone Antibody Specificity with Peptide Microarrays [jove.com]
Application Notes: Quantitative Analysis of H3K4(Me2) (1-20) Peptide using a Competitive ELISA Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Histone H3, di-methylated at lysine (B10760008) 4 (H3K4me2), is a key epigenetic modification associated with the regulation of gene transcription. The N-terminal tail of histone H3, where this modification occurs, plays a crucial role in recruiting various effector proteins that influence chromatin structure and gene expression. The H3K4(Me2) (1-20) peptide is a synthetic fragment of this histone tail and serves as a valuable tool for studying the binding specificities of antibodies and other interacting proteins.
These application notes provide a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantitatively measure the concentration of H3K4(Me2) (1-20) peptide or to screen for inhibitors of H3K4me2-protein interactions.
Principle of the Assay
This competitive ELISA is based on the competition between the H3K4(Me2) (1-20) peptide in solution (sample or standard) and the H3K4(Me2) (1-20) peptide coated on the microplate wells for binding to a limited amount of a specific anti-H3K4me2 antibody. The amount of antibody bound to the coated peptide is then detected by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is inversely proportional to the concentration of the H3K4(Me2) (1-20) peptide in the sample.
Materials and Reagents
-
H3K4(Me2) (1-20) Peptide (for coating and standards)
-
Anti-Histone H3K4me2 Antibody
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
96-well ELISA plates (high-binding)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Antibody Dilution Buffer (e.g., 1% BSA in PBST)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocols
I. Plate Coating
-
Dilute the H3K4(Me2) (1-20) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.
-
Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
II. Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Aspirate the Blocking Buffer and wash the wells three times with 200 µL of Wash Buffer per well.
III. Competitive Reaction
-
Prepare serial dilutions of the H3K4(Me2) (1-20) peptide standard in Antibody Dilution Buffer. A typical concentration range would be from 0.01 to 1000 ng/mL.
-
Prepare your samples in Antibody Dilution Buffer.
-
Dilute the anti-H3K4me2 antibody to its optimal concentration (determined by titration, see Table 1) in Antibody Dilution Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of the diluted anti-H3K4me2 antibody with 50 µL of each standard dilution or sample for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated antibody-peptide mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Aspirate the solution and wash the wells five times with 200 µL of Wash Buffer per well.
IV. Detection
-
Dilute the HRP-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions or as determined by titration. A common starting dilution is 1:5000.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate the secondary antibody solution and wash the wells five times with 200 µL of Wash Buffer per well.
V. Signal Development and Measurement
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Data Presentation
Table 1: Checkerboard Titration for Optimal Antibody Concentrations
To determine the optimal concentrations of the primary anti-H3K4me2 antibody and the secondary HRP-conjugated antibody, a checkerboard titration should be performed. The goal is to find the combination that provides a high signal-to-noise ratio. The following table is an example of such a titration.
| Primary Ab Dilution | Secondary Ab Dilution | Absorbance (450 nm) - No Competitor | Absorbance (450 nm) - High Competitor | Signal-to-Noise Ratio |
| 1:1000 | 1:5000 | 1.852 | 0.123 | 15.06 |
| 1:1000 | 1:10000 | 1.234 | 0.089 | 13.87 |
| 1:2000 | 1:5000 | 1.567 | 0.115 | 13.63 |
| 1:2000 | 1:10000 | 1.050 | 0.075 | 14.00 |
| 1:4000 | 1:5000 | 0.899 | 0.101 | 8.90 |
| 1:4000 | 1:10000 | 0.654 | 0.068 | 9.62 |
In this example, a primary antibody dilution of 1:2000 and a secondary antibody dilution of 1:10000 provide a good balance between a strong signal and a low background.
Table 2: Example Standard Curve Data
A standard curve is generated by plotting the absorbance at 450 nm against the known concentrations of the H3K4(Me2) (1-20) peptide standards.
| H3K4(Me2) Peptide (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Average Absorbance | % Inhibition |
| 0 (B₀) | 1.055 | 1.045 | 1.050 | 0% |
| 0.1 | 0.987 | 0.993 | 0.990 | 5.7% |
| 1 | 0.854 | 0.866 | 0.860 | 18.1% |
| 10 | 0.521 | 0.533 | 0.527 | 49.8% |
| 100 | 0.215 | 0.225 | 0.220 | 79.0% |
| 1000 | 0.098 | 0.102 | 0.100 | 90.5% |
| Blank | 0.052 | 0.054 | 0.053 | - |
% Inhibition = [(B₀ - B) / B₀] x 100, where B₀ is the absorbance of the zero standard and B is the absorbance of the sample or standard.
Visualizations
Caption: Competitive ELISA workflow for H3K4(Me2) (1-20) peptide.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Further dilute the primary and/or secondary antibody. | |
| Inadequate washing | Increase the number of washes or the volume of wash buffer. | |
| Low Signal | Insufficient peptide coating | Increase peptide concentration or incubation time during coating. |
| Antibody concentration too low | Decrease the dilution of the primary and/or secondary antibody. | |
| Inactive reagents | Check the expiration dates and storage conditions of antibodies and substrate. | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Uneven temperature during incubation | Ensure the plate is incubated in a stable temperature environment. | |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
This competitive ELISA protocol provides a robust and sensitive method for the quantitative detection of the H3K4(Me2) (1-20) peptide. The provided data and workflow diagrams serve as a comprehensive guide for researchers and professionals in drug development to successfully implement this assay in their studies of epigenetic modifications. Proper optimization, as outlined in the checkerboard titration, is crucial for achieving the best results.
Application Notes: Western Blotting with H3K4(Me2) (1-20) as a Blocking Peptide
Introduction
Histone H3 dimethylated at lysine (B10760008) 4 (H3K4me2) is a key epigenetic modification predominantly found at the transcriptional start sites of active genes and is implicated in the regulation of gene expression. Western blotting is a widely used technique to detect and quantify global changes in H3K4me2 levels. To ensure the specificity of the anti-H3K4me2 antibody, a blocking peptide, such as H3K4(Me2) (1-20), is an essential control. This peptide corresponds to the first 20 amino acids of histone H3 with a dimethyl modification at lysine 4. Pre-incubating the antibody with an excess of this peptide will block the antibody's binding site, leading to a significant reduction or elimination of the signal on the Western blot, thus confirming that the antibody specifically recognizes the H3K4me2 modification.
Principle of the Assay
The H3K4(Me2) (1-20) blocking peptide is the immunizing peptide used to generate the anti-H3K4me2 antibody. In a peptide competition assay, the primary antibody is pre-incubated with an excess of the blocking peptide before it is applied to the membrane.[1] The peptide competitively binds to the antigen-binding sites of the antibody. This antibody-peptide complex is then unable to bind to the H3K4me2 protein on the Western blot membrane. A significant reduction in the band intensity corresponding to H3K4me2 in the presence of the blocking peptide, as compared to the antibody alone, confirms the specificity of the antibody.[1]
Experimental Protocols
I. Histone Extraction
Histones can be extracted from cells or tissues using various methods. An acid extraction protocol is commonly used to enrich for these basic proteins.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Triton Lysis Buffer: 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 in PBS
-
0.2 N Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
20% Trichloroacetic Acid (TCA)
-
Acetone
-
Bradford Reagent for protein quantification
Protocol:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in Triton Lysis Buffer and incubate on ice for 10 minutes with gentle agitation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl or H2SO4. Incubate overnight at 4°C with gentle rotation.
-
Centrifuge at 6500 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
To precipitate the histones, add TCA to a final concentration of 20% and incubate on ice for at least 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate volume of sterile water.
-
Determine the protein concentration using the Bradford assay.
II. Western Blot Protocol
Materials:
-
Extracted histone samples
-
Laemmli sample buffer (2X)
-
15% SDS-polyacrylamide gel
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones)[2]
-
Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibody: Anti-H3K4me2
-
Blocking peptide: H3K4(Me2) (1-20)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (or other appropriate secondary antibody)
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Sample Preparation: Mix 10-20 µg of histone extract with an equal volume of 2X Laemmli sample buffer.[2] Boil the samples for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom. A higher percentage gel provides better resolution for small proteins like histones.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
III. Peptide Competition Assay
Protocol:
-
Antibody-Peptide Incubation (Control):
-
Prepare two tubes.
-
Tube A (Antibody alone): Dilute the anti-H3K4me2 antibody to its optimal working concentration in blocking buffer.
-
Tube B (Antibody + Blocking Peptide): Dilute the anti-H3K4me2 antibody to the same concentration as in Tube A. Add the H3K4(Me2) (1-20) blocking peptide at a 1:1 or 1:5 ratio (antibody:peptide by mass, this may require optimization).
-
Incubate both tubes at room temperature for 1-2 hours with gentle rotation.[1]
-
-
Primary Antibody Incubation:
-
Cut the membrane if necessary to test both conditions side-by-side.
-
Incubate one membrane strip with the solution from Tube A and the other with the solution from Tube B overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membranes with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Detection: Incubate the membranes with ECL detection reagent and visualize the signal using a chemiluminescence imaging system.
Data Presentation
Table 1: Expected Results of Peptide Competition Assay
| Condition | H3K4me2 Band Intensity | Interpretation |
| Anti-H3K4me2 Antibody Alone | Strong Signal | Antibody detects the target protein. |
| Anti-H3K4me2 Antibody + H3K4(Me2) (1-20) Peptide | No Signal or Significantly Reduced Signal | The antibody is specific for the H3K4me2 modification. |
| Anti-H3K4me2 Antibody + Unmodified H3 (1-20) Peptide | Strong Signal | The antibody does not bind to the unmodified histone tail. |
| Anti-H3K4me2 Antibody + H3K4(Me1) or H3K4(Me3) Peptide | Strong Signal | The antibody is specific to the dimethylated state. |
Visualizations
Diagram 1: Western Blot Workflow with Peptide Competition
Caption: Workflow for Western blot analysis with a peptide competition assay.
Diagram 2: Signaling Pathway of H3K4 Dimethylation
Dimethylation of histone H3 at lysine 4 is a dynamic process regulated by histone methyltransferases (KMTs) and demethylases (KDMs). H3K4me2 is associated with transcriptional regulation and can influence the recruitment of other effector proteins.
References
Application Notes and Protocols: H3K4(Me2) (1-20) Peptide in Peptide Array for Antibody Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a peptide array containing the H3K4(Me2) (1-20) peptide for the validation of antibody specificity. The protocols and data herein are essential for ensuring the reliability of antibodies used in chromatin research and drug development targeting epigenetic mechanisms.
Introduction
Peptide arrays are a powerful, high-throughput method for assessing the specificity and cross-reactivity of antibodies against a wide range of modified and unmodified histone peptides.[5][6][7] This document details the use of a peptide array incorporating the H3K4(Me2) (1-20) peptide to validate antibody specificity.
Signaling Pathway Involving H3K4me2
H3K4me2 is a crucial mark in the histone code, primarily associated with poised enhancers and the body of actively transcribed genes. It is part of a cascade of histone methylation states at H3K4, each with distinct biological roles. This methylation is dynamically regulated by histone methyltransferases (writers) and demethylases (erasers), and the modification is recognized by specific reader proteins that recruit other factors to modulate chromatin structure and gene expression.
Experimental Protocols
This protocol outlines the steps for validating an anti-H3K4me2 antibody using a peptide microarray.
Materials
-
Histone Peptide Microarray (containing H3K4(Me2) (1-20) and other modified/unmodified histone peptides)
-
Anti-H3K4me2 primary antibody (the antibody to be validated)
-
Fluorescently labeled secondary antibody (e.g., DyLight 650 anti-Rabbit IgG)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Microarray scanner
-
Image analysis software
Experimental Workflow
Detailed Procedure
-
Array Rehydration and Blocking:
-
Rehydrate the peptide microarray slide according to the manufacturer's instructions. This may involve a brief wash in methanol (B129727) followed by rinses in wash buffer.
-
Block the array for 1 hour at room temperature with Blocking Buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-H3K4me2 primary antibody to the recommended concentration (e.g., 1 µg/mL) in Blocking Buffer.
-
Incubate the array with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the slide three times with Wash Buffer for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer according to the manufacturer's protocol.
-
Incubate the array with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes and Drying:
-
Wash the slide three times with Wash Buffer for 5 minutes each.
-
Rinse the slide with distilled water and dry it by centrifugation or under a stream of nitrogen gas.
-
-
Scanning and Data Acquisition:
-
Scan the microarray slide using a suitable microarray scanner at the appropriate laser wavelength for the fluorophore used.
-
Ensure that the scanner settings (e.g., laser power, PMT gain) are optimized to maximize the dynamic range without saturating the signal from high-intensity spots.
-
-
Data Analysis:
-
Use microarray analysis software to quantify the fluorescence intensity of each spot.
-
Subtract the local background from the median spot intensity to obtain the net signal intensity for each peptide.
-
Normalize the data to account for variations across the array.
-
Calculate the average signal intensity and standard deviation for replicate spots.
-
Data Presentation and Interpretation
The primary goal of the peptide array experiment is to determine the specificity of the antibody for the target modification, H3K4me2, relative to other modifications and the unmodified peptide. The data should be presented in a clear, tabular format to facilitate comparison.
Quantitative Data Summary
The following table presents example data for an anti-H3K4me2 antibody. The signal intensities are normalized to the signal for the target H3K4me2 peptide.
| Peptide Sequence (H3 1-20) | Modification | Normalized Signal Intensity (Mean ± SD) | Specificity Ratio (Signal / H3K4me2 Signal) | Assessment |
| ARTKQTARKSTGGKAPRKQL | Unmodified | 0.02 ± 0.01 | 0.02 | Highly Specific |
| ARTK(me1)QTARKSTGGKAPRKQL | H3K4me1 | 0.15 ± 0.03 | 0.15 | Minor Cross-reactivity |
| ARTK(me2)QTARKSTGGKAPRKQL | H3K4me2 | 1.00 ± 0.05 | 1.00 | Target |
| ARTK(me3)QTARKSTGGKAPRKQL | H3K4me3 | 0.25 ± 0.04 | 0.25 | Moderate Cross-reactivity |
| ARTKQTARK(me1)STGGKAPRKQL | H3K9me1 | 0.03 ± 0.01 | 0.03 | Highly Specific |
| ARTKQTARK(ac)STGGKAPRKQL | H3K9ac | 0.01 ± 0.01 | 0.01 | Highly Specific |
Interpretation of Results
-
High Specificity: A highly specific antibody will show a strong signal for the H3K4me2 peptide and minimal to no signal for unmodified peptides or peptides with other modifications.[8] The specificity ratio for off-target peptides should be very low.
-
Cross-reactivity: Significant signal from peptides other than the intended target indicates cross-reactivity.[4] For example, some anti-H3K4me2 antibodies may show binding to H3K4me1 or H3K4me3.[9] The level of cross-reactivity should be quantified and considered when interpreting data from other applications like ChIP-seq.
-
Context Dependence: The peptide array should ideally include peptides with combinatorial modifications (e.g., H3K4me2 combined with H3K9ac) to assess whether the antibody's binding is affected by neighboring PTMs.
Conclusion
The use of peptide arrays containing the H3K4(Me2) (1-20) peptide is an essential step in the validation of anti-H3K4me2 antibodies.[5] This powerful technique provides quantitative data on antibody specificity and cross-reactivity, ensuring the reliability and reproducibility of experimental results in chromatin biology and epigenetic drug discovery. Researchers should rigorously validate their antibodies using such methods to generate high-quality, dependable data.[2][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of Histone Antibody Specificity with Peptide Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examining the roles of H3K4 methylation states with systematically characterized antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epicypher.com [epicypher.com]
- 5. Application of modified histone peptide arrays in chromatin research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ペプチドアレイによる抗体検証 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Video: Analysis of Histone Antibody Specificity with Peptide Microarrays [jove.com]
Application Notes and Protocols for H3K4(Me2) (1-20) Peptide in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The dimethylation of lysine (B10760008) 4 on histone H3 (H3K4me2) is a pivotal epigenetic modification with a crucial role in gene regulation. While often found at active and poised gene promoters, its precise function is context-dependent, contributing to the fine-tuning of transcriptional activation and repression. The synthetic H3K4(Me2) (1-20) peptide, which mimics the N-terminal tail of histone H3, serves as an indispensable tool for the in vitro study of enzymes that "write," "erase," or "read" this specific mark.
This peptide is a key substrate for a variety of enzymes, making it central to high-throughput screening for novel therapeutic agents and for fundamental mechanistic studies. Primarily, it is used to investigate the kinetics of:
-
Histone Demethylases: Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated H3K4.[1] The H3K4(Me2) (1-20) peptide is a classic substrate for assaying LSD1 activity and for screening its inhibitors, which have therapeutic potential in various cancers.[1][2]
-
Histone Methyltransferases: The MLL (Mixed-Lineage Leukemia) family of methyltransferases, part of larger protein complexes, are responsible for mono-, di-, and tri-methylation of H3K4. While their primary role is methylation, studying their interaction with the H3K4(Me2) peptide can provide insights into product inhibition and the processive nature of their catalytic activity.[3][4]
Understanding the kinetic parameters of these enzymes with the H3K4(Me2) (1-20) peptide is fundamental to elucidating their catalytic mechanisms and for the development of specific inhibitors.
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for key enzymes interacting with H3K4(Me2) or similar peptide substrates. These values are essential for designing experiments and for comparing the efficiency of different enzymes or the potency of various inhibitors.
| Enzyme/Complex | Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Assay Method | Reference |
| KDM1A/LSD1 | H3K4me2 (1-21) | 1.8 ± 0.6 | - | - | Not Specified | [5] |
| KDM1A+2a/CoREST | H3K4me2 (1-21) | - | - | Virtually identical to Δ123KDM1A | Not Specified | [1] |
| MLL3 complex (M3RA) | H3P20 | 586.1 ± 60.5 | 6.2 ± 0.2 | 0.0106 | Not Specified | [4] |
| MLL4 complex (M4RA) | H3P20 | 231.7 ± 17.3 | - | - | Not Specified | [4] |
| MLL1 SET domain | H3 (1-20) | - | 0.003 ± 0.0003 h-1 | - | MALDI-TOF MS | [3] |
Experimental Protocols
Protocol 1: Fluorescence-Based LSD1/KDM1A Kinetic Assay
This protocol describes a coupled-enzyme assay to determine the kinetic parameters of LSD1/KDM1A using the H3K4(Me2) (1-20) peptide. The demethylation reaction produces hydrogen peroxide (H₂O₂), which is detected by horseradish peroxidase (HRP) and a fluorescent probe.[1]
Materials:
-
Recombinant human LSD1/KDM1A enzyme
-
H3K4(Me2) (1-20) peptide substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP or Amplex Red)
-
384-well black microplates
-
Plate reader with fluorescence capabilities (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Enzyme Preparation:
-
Prepare a stock solution of recombinant LSD1/KDM1A in cold Assay Buffer.
-
Perform serial dilutions to achieve the desired final concentrations for the assay. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Substrate Preparation:
-
Prepare a stock solution of the H3K4(Me2) (1-20) peptide in Assay Buffer.
-
Create a series of dilutions to cover a range of concentrations around the expected Km value (e.g., 0.1x to 10x Km).
-
-
Reaction Setup:
-
To each well of the 384-well plate, add the following components to a final volume of 50 µL:
-
H3K4(Me2) (1-20) peptide at various concentrations.
-
HRP (final concentration typically 1-5 U/mL).
-
ADHP or Amplex Red (final concentration typically 50-100 µM).
-
Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the diluted LSD1/KDM1A enzyme to each well.
-
Immediately place the plate in the pre-heated plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Protocol 2: Mass Spectrometry-Based LSD1/KDM1A Kinetic Assay
This protocol allows for the direct detection of the substrate and its demethylated products, providing a highly specific and quantitative method for determining enzyme kinetics.[6]
Materials:
-
Recombinant human LSD1/KDM1A enzyme
-
H3K4(Me2) (1-20) peptide substrate
-
Reaction Buffer: 50 mM HEPES, pH 8.0, 20 mM NaCl, 1 mM DTT
-
Quenching Solution: 0.5% Trifluoroacetic Acid (TFA)
-
Mass Spectrometer (e.g., MALDI-TOF or LC-ESI-TOF)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of LSD1/KDM1A and H3K4(Me2) (1-20) peptide in Reaction Buffer.
-
Prepare serial dilutions of the substrate.
-
-
Enzymatic Reaction:
-
Set up reactions in microcentrifuge tubes at a final volume of 20-50 µL.
-
Combine the Reaction Buffer, a fixed concentration of LSD1/KDM1A, and varying concentrations of the H3K4(Me2) (1-20) peptide.
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to the Quenching Solution.
-
-
Mass Spectrometry Analysis:
-
Analyze the quenched samples by mass spectrometry to quantify the amounts of the substrate (H3K4me2), the mono-demethylated product (H3K4me1), and the unmethylated product (H3K4me0).[6]
-
The relative peak intensities or areas under the curve for each species are used for quantification.
-
-
Data Analysis:
-
For each substrate concentration, plot the concentration of product formed over time to determine the initial velocity.
-
Plot the initial velocities against the substrate concentrations and fit to the Michaelis-Menten equation to calculate Km and Vmax.
-
Calculate kcat from Vmax.
-
Visualizations
Caption: Experimental workflow for enzyme kinetic analysis.
Caption: LSD1/KDM1A sequential demethylation of H3K4me2.
References
- 1. Fine-tuned KDM1A alternative splicing regulates human cardiomyogenesis through an enzymatic-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct kinetic mechanisms of H3K4 methylation catalyzed by MLL3 and MLL4 core complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of lysine-specific demethylase-1 activity in the nuclear extracts by flow-injection based time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Enzyme Assays with H3K4(Me2) (1-20) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for conducting recombinant enzyme assays using the histone H3 dimethylated at lysine (B10760008) 4 (H3K4(Me2)) (1-20) peptide as a substrate. This peptide is a crucial tool for studying the activity of histone demethylases, particularly Lysine-Specific Demethylase 1 (LSD1/KDM1A), and histone methyltransferases (HMTs) involved in the regulation of histone H3K4 methylation.
Introduction
Histone H3 lysine 4 methylation is a key epigenetic modification associated with transcriptional activation. The dimethylated state, H3K4me2, is found at both active gene promoters and enhancers. The dynamic regulation of H3K4me2 levels by histone methyltransferases and demethylases plays a critical role in gene expression. The H3K4(Me2) (1-20) peptide mimics the N-terminal tail of histone H3 and serves as a specific substrate for enzymes that add or remove methyl groups from this residue. These assays are fundamental for biochemical characterization of these enzymes and for the screening and development of therapeutic inhibitors.
Data Presentation
Table 1: Kinetic Parameters of LSD1/KDM1A with H3K4(Me2) Peptide Substrate
| Enzyme | Substrate | Km (app) (µM) | kcat (app) (min-1) | Reference |
| KDM1A | H3K4me2 (1-21) peptide | 1.77 | - | [1] |
Note: Kinetic parameters can vary based on assay conditions and the presence of complex partners like CoREST.
Table 2: IC50 Values of Selected Inhibitors for LSD1/KDM1A Using H3K4(Me2) or Related Substrates
| Inhibitor | IC50 | Cell Line/Assay Conditions | Reference |
| ORY-1001 (Iadademstat) | < 20 nM | Biochemical assay | [2] |
| ORY-1001 (Iadademstat) | 18 nM | Biochemical assay | [3] |
| Tranylcypromine (TCP) | 243 µM (Ki) | Biochemical assay | [2] |
| Tranylcypromine (TCP) | 6.9 µM | FI-TOF/MS assay (first demethylation) | [4] |
| LTM-1 | 2.11 ± 0.14 nM | HTRF assay | [5] |
| Compound 12u | 25.3 nM | Biochemical assay | [6] |
| Compound 14 | 0.18 µM | Biochemical assay | [6] |
| iDual | 540 nM | Biochemical assay | [7] |
Experimental Protocols
Protocol 1: LSD1/KDM1A Demethylase Activity Assay (Homogeneous AlphaLISA)
This protocol is adapted from commercially available kits and literature sources for a high-throughput, sensitive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.[8] This assay detects the demethylated product.
Materials:
-
Recombinant human LSD1/KDM1A enzyme
-
Biotinylated H3K4(Me2) (1-20) peptide substrate
-
LSD1 Assay Buffer (e.g., 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)[9]
-
Detection Buffer
-
Primary antibody specific for the demethylated H3K4 product
-
AlphaLISA® anti-species IgG Acceptor beads
-
AlphaScreen® Streptavidin-conjugated Donor beads
-
384-well OptiPlate™
-
AlphaScreen®-capable microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of test inhibitors in the LSD1 Assay Buffer. Add 3 µL of the inhibitor solution to the appropriate wells of the 384-well plate. For positive and blank controls, add 3 µL of assay buffer with the corresponding vehicle (e.g., DMSO).
-
Enzyme Addition: Thaw the LSD1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 12.5 ng/µL) in cold 1x LSD1 Assay Buffer. Add 4 µL of the diluted enzyme to the inhibitor and positive control wells. For the blank wells, add 4 µL of 1x LSD1 Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for up to 30 minutes at room temperature with slow shaking.
-
Reaction Initiation: Prepare a master mix containing the biotinylated H3K4(Me2) peptide substrate in 1x LSD1 Assay Buffer. Add 3 µL of the substrate master mix to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for 1 hour.
-
Detection - Acceptor Beads: Prepare a solution of the primary antibody and AlphaLISA® Acceptor beads in 1x Detection Buffer. Add this solution to stop the reaction and for detection. Incubate for 60 minutes at room temperature, protected from light.
-
Detection - Donor Beads: Prepare a solution of Streptavidin-conjugated Donor beads in 1x Detection Buffer. Add this solution to the wells. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen®-capable microplate reader. The signal is proportional to the amount of demethylated product formed.
Protocol 2: Histone Methyltransferase (HMT) Activity Assay (Colorimetric)
This protocol outlines a general procedure for measuring the activity of HMTs that use H3K4(Me2) as a substrate to produce H3K4me3, based on the principles of ELISA-like assays.[10]
Materials:
-
Recombinant HMT enzyme (e.g., a member of the MLL/SET1 family)
-
H3K4(Me2) (1-20) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
HMT Assay Buffer
-
High-binding microplate strips
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Capture Antibody specific for H3K4me3
-
Detection Antibody (HRP-conjugated)
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Substrate Coating: Add the H3K4(Me2) peptide substrate solution to the wells of the microplate and incubate to allow for stable coating. Wash the wells with Wash Buffer to remove any unbound substrate.
-
Enzymatic Reaction: Prepare a reaction mixture containing the recombinant HMT enzyme, SAM, and HMT Assay Buffer. Add this mixture to the substrate-coated wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours to allow for the methylation reaction to proceed.
-
Washing: Wash the wells with Wash Buffer to remove the enzyme and reaction components.
-
Capture Antibody: Add the H3K4me3-specific capture antibody to the wells and incubate at room temperature for 1 hour.
-
Washing: Wash the wells with Wash Buffer.
-
Detection Antibody: Add the HRP-conjugated detection antibody and incubate at room temperature for 30 minutes.
-
Washing: Wash the wells with Wash Buffer.
-
Color Development: Add the HRP substrate to the wells and incubate in the dark until sufficient color develops (typically 5-15 minutes).
-
Reaction Stoppage and Reading: Add the Stop Solution to each well and read the absorbance at 450 nm on a microplate reader. The absorbance is directly proportional to the amount of H3K4me3 product formed.
Visualizations
Signaling Pathway of H3K4 Methylation
Caption: H3K4 methylation signaling pathway.
Experimental Workflow for a Recombinant Enzyme Assay
References
- 1. Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of lysine-specific demethylase-1 activity in the nuclear extracts by flow-injection based time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. EpiQuik Histone Methyltransferase Activity/Inhibition Assay Kit (H3K4) | EpigenTek [epigentek.com]
Application Notes and Protocols: H3K4(Me2) (1-20) Peptide in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the histone H3K4(Me2) (1-20) peptide in structural biology studies. This peptide, representing the N-terminal tail of histone H3 dimethylated at lysine (B10760008) 4, is a crucial tool for investigating the binding kinetics, thermodynamics, and structural basis of interaction with "reader" proteins, which play a pivotal role in chromatin regulation and gene expression. Understanding these interactions is fundamental for deciphering the histone code and for the development of novel epigenetic drugs.
Data Presentation: Quantitative Analysis of H3K4(Me2) Peptide Interactions
The binding affinity of the H3K4(Me2) peptide to various reader domains is a critical parameter in structural and functional studies. The following tables summarize quantitative data from various biophysical techniques, offering a comparative overview of binding affinities.
Table 1: Binding Affinities of H3K4 Dimethylated Peptides with Various Reader Domains
| Histone Peptide | Reader Domain | Binding Affinity (Kd) | Technique |
| H3K4me2 (1-15) | BPTF PHD finger | 5.0 µM | Isothermal Titration Calorimetry (ITC) |
| H3K4me2 | Set3 PHD finger | 30 µM | Fluorescence Spectroscopy |
| H3K4me2 | ING2 PHD finger | ~10-fold weaker than H3K4me3 | NMR Spectroscopy |
Table 2: Comparative Binding Affinities of Different H3K4 Methylation States
| Reader Domain | H3K4me1 (Kd) | H3K4me2 (Kd) | H3K4me3 (Kd) | Technique |
| ING2 PHD finger | two orders of magnitude weaker than H3K4me3 | one order of magnitude weaker than H3K4me3 | 1-10 µM | Tryptophan Fluorescence & NMR |
| BPTF PHD finger | Weaker than H3K4me2 | ~5.0 µM | ~2.7 µM | Isothermal Titration Calorimetry (ITC) |
| Set3 PHD finger | - | 30 µM | 20 µM | Fluorescence Spectroscopy |
Experimental Protocols
Detailed methodologies for key experiments involving the H3K4(Me2) (1-20) peptide are provided below. These protocols are intended as a starting point and may require optimization based on the specific reader protein and experimental conditions.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1]
Materials:
-
Purified reader domain protein
-
Synthetic H3K4(Me2) (1-20) peptide (e.g., from CD BioSciences or MyBioSource)[2][3]
-
ITC instrument (e.g., MicroCal iTC200)
-
ITC buffer (e.g., PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 2 mM KH2PO4, pH 6.5-7.4)[4]
-
Hamilton syringe
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the protein and peptide against the same ITC buffer to minimize buffer mismatch effects.[5]
-
Determine accurate concentrations of the protein and peptide using a reliable method (e.g., UV-Vis spectroscopy).
-
A typical starting concentration is 40 µM for the protein in the sample cell and 400 µM for the peptide in the syringe.[5]
-
-
Instrument Setup:
-
Titration:
-
Load the protein solution into the sample cell (~350 µl for a 200 µl cell to ensure complete filling).[5]
-
Load the peptide solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µl) to account for initial mixing effects, followed by a series of larger injections (e.g., 18 injections of 2 µl each).[5]
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using software like Origin® to determine the Kd, n, ΔH, and ΔS.[6]
-
Protocol 2: X-ray Crystallography of a Reader Domain-H3K4(Me2) Peptide Complex
X-ray crystallography provides high-resolution structural information about the interaction between a reader domain and the H3K4(Me2) peptide, revealing the precise molecular contacts.[7][8][9]
Materials:
-
Highly purified reader domain protein (>95% purity)
-
Synthetic H3K4(Me2) (1-20) peptide
-
Crystallization screens (e.g., Crystal Screen and Crystal Screen 2 from Hampton Research)[10]
-
Crystallization plates (e.g., 96-well VDX plates)[10]
-
X-ray diffraction equipment (in-house or synchrotron source)
Procedure:
-
Complex Formation:
-
Mix the purified reader domain protein with a molar excess of the H3K4(Me2) (1-20) peptide (e.g., 1:3 to 1:5 molar ratio) to ensure saturation of the binding site.
-
-
Crystallization Screening:
-
Set up crystallization trials using the sitting-drop vapor diffusion method. Mix 1 µl of the protein-peptide complex with 1 µl of the reservoir solution.[10]
-
Screen a wide range of conditions (precipitants, pH, salts, and additives).
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components of the successful condition to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing the reservoir solution and a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source for high-resolution data.[10]
-
-
Structure Determination:
-
Process the diffraction data using appropriate software.
-
Solve the structure using molecular replacement if a homologous structure is available, or by other phasing methods.
-
Build and refine the model of the protein-peptide complex.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on binding affinity, kinetics, and mapping the interaction interface.[7][8]
Materials:
-
15N-labeled purified reader domain protein
-
Unlabeled synthetic H3K4(Me2) (1-20) peptide
-
NMR buffer (e.g., phosphate (B84403) buffer with 150 mM NaCl, 2 mM TCEP, at a specific pH, in 90% H2O/10% D2O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Express and purify the reader domain with uniform 15N labeling.
-
Prepare a solution of the 15N-labeled protein at a suitable concentration for NMR (e.g., 100-200 µM).
-
Prepare a concentrated stock solution of the unlabeled H3K4(Me2) peptide in the same NMR buffer.
-
-
1H-15N HSQC Titration:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein alone.
-
Titrate increasing amounts of the unlabeled H3K4(Me2) peptide into the protein sample.
-
Acquire a 1H-15N HSQC spectrum after each addition of the peptide.[8]
-
-
Data Analysis:
-
Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon peptide binding. Residues with significant CSPs are likely at or near the binding interface.[7]
-
The magnitude of the CSPs can be plotted against the molar ratio of peptide to protein to determine the dissociation constant (Kd).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of the H3K4(Me2) (1-20) peptide.
Caption: H3K4me2 signaling pathway.
Caption: ITC experimental workflow.
Caption: X-ray crystallography workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. H3K4me2 peptide, Synthetic Peptides | CD BioSciences [epigenhub.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Identification of dual histone modification-binding protein interaction by combining mass spectrometry and isothermal titration calorimetric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. Methylation of Lysine 9 in Histone H3 Directs Alternative Modes of Highly Dynamic Interaction of Heterochromatin Protein hHP1β with the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of histone H3K4me3 recognition by plant homeodomain of ING2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insight into recognition of methylated histone H3K4 by Set3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
H3K4(Me2) (1-20) peptide solubility and preparation
Welcome to the technical support center for the H3K4(Me2) (1-20) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving the lyophilized H3K4(Me2) (1-20) peptide?
A1: The H3K4(Me2) (1-20) peptide is soluble in water. For optimal dissolution, we recommend reconstituting the peptide in sterile, nuclease-free water. Some suppliers suggest that sonication may be necessary to achieve a concentration as high as 25 mg/mL.[1][2][3] For applications where water is not suitable, DMSO can also be used.[4] Always test the solubility of a small amount of the peptide before dissolving the entire stock.[5]
Q2: How should I prepare a stock solution of the peptide?
A2: Before opening, allow the vial of lyophilized peptide to warm to room temperature, preferably in a desiccator, to avoid condensation.[5] Reconstitute the peptide in sterile water or another appropriate solvent to a desired concentration, for example, 1 mg/mL or 1 mM. For precise concentrations, refer to the quantitative data table below. It is crucial to use sterile solutions and handle the peptide with gloves to prevent enzymatic or bacterial contamination.[5]
Q3: What are the recommended storage conditions for the H3K4(Me2) (1-20) peptide?
A3: Lyophilized peptide should be stored at -20°C for short-term storage (up to one year) and at -80°C for long-term storage (up to two years), protected from moisture and light.[1][2] Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][2][3]
Q4: What is the purity of the H3K4(Me2) (1-20) peptide?
A4: The purity of synthetic peptides like H3K4(Me2) (1-20) is typically greater than 95%, as confirmed by HPLC analysis.[6] For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.
Q5: In what types of experiments is the H3K4(Me2) (1-20) peptide commonly used?
A5: This peptide is primarily used as a substrate for enzymes that interact with dimethylated lysine (B10760008) 4 of histone H3, such as histone methyltransferases and demethylases.[7] It is also utilized in peptide pull-down assays to identify "reader" proteins that specifically bind to the H3K4me2 mark, and in biophysical assays like surface plasmon resonance to quantify these interactions.[8][9] Furthermore, it can be used as a blocking peptide in immunoassays like Western blotting or ChIP to verify antibody specificity.
Quantitative Data Summary
For your convenience, the following tables provide a quick reference for preparing stock solutions of the H3K4(Me2) (1-20) peptide.
Table 1: Stock Solution Preparation Volumes
| Desired Concentration | Mass of Peptide | Volume of Water to Add |
| 1 mM | 1 mg | 0.4522 mL |
| 5 mM | 1 mg | 0.0904 mL |
| 10 mM | 1 mg | 0.0452 mL |
| 1 mM | 5 mg | 2.2608 mL |
| 5 mM | 5 mg | 0.4522 mL |
| 10 mM | 5 mg | 0.2261 mL |
| 1 mM | 10 mg | 4.5216 mL |
| 5 mM | 10 mg | 0.9043 mL |
| 10 mM | 10 mg | 0.4522 mL |
Note: These calculations are based on a molecular weight of approximately 2211.59 g/mol .[7] Please refer to the lot-specific molecular weight on the product's datasheet for the most accurate calculations.
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -80°C | 2 years |
| -20°C | 1 year | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guides
Issue 1: The peptide is difficult to dissolve in water.
-
Possible Cause: The peptide concentration may be too high, or the peptide may have formed aggregates.
-
Troubleshooting Steps:
-
Sonication: Place the vial in a sonicator bath for short intervals (1-2 minutes) to aid dissolution.[1][2][3] Be careful not to overheat the solution.
-
Gentle Warming: Gently warm the solution up to 40°C to increase solubility.[5]
-
Alternative Solvents: If the peptide remains insoluble in water and your experimental setup allows, try dissolving it in a small amount of DMSO first, then slowly adding your aqueous buffer.[5]
-
pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of the solution with a weak acid or base might improve solubility. However, ensure the final pH is compatible with your experiment.
-
Issue 2: Inconsistent results in enzymatic assays.
-
Possible Cause: This could be due to peptide degradation, improper storage, or the presence of contaminants.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Ensure that you are using freshly thawed aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.[5][10]
-
Verify Storage Conditions: Confirm that the lyophilized peptide and stock solutions have been stored at the recommended temperatures and protected from light.[1][2]
-
Use Sterile Reagents: Prepare all solutions with sterile, nuclease-free water or buffers to prevent enzymatic degradation of the peptide.[5]
-
Perform a Control Experiment: Use an unmodified version of the peptide (H3 1-20) as a negative control to ensure that the observed activity is specific to the dimethylated form.
-
Issue 3: Low signal in peptide pull-down assays.
-
Possible Cause: The peptide may not be efficiently immobilized, or the binding conditions may not be optimal.
-
Troubleshooting Steps:
-
Check Immobilization Chemistry: If you are using a biotinylated version of the peptide, ensure that the streptavidin-coated beads are not expired and have sufficient binding capacity.
-
Optimize Binding Buffer: The composition of the binding buffer (e.g., salt concentration, pH, detergents) can significantly impact protein-peptide interactions. Perform a series of experiments to optimize these conditions.
-
Increase Peptide Concentration: The concentration of the peptide used for immobilization may be too low. Try increasing the amount of peptide used.
-
Verify Protein Integrity: Ensure that the protein lysate used in the pull-down is fresh and contains the intact "reader" protein of interest.
-
Visual Guides and Protocols
Peptide Reconstitution and Storage Workflow
Caption: Workflow for reconstituting and storing the H3K4(Me2) (1-20) peptide.
Troubleshooting Logic for Peptide Insolubility
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H3K4(Me2) (1-20)|安捷凯 [anjiechem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biochemical Reconstitution and Phylogenetic Comparison of Human SET1 Family Core Complexes Involved in Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H3K4(Me2) (1-20) | Tocris Bioscience [tocris.com]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Identification and interrogation of combinatorial histone modifications [frontiersin.org]
- 10. H3K4me2 peptide, Synthetic Peptides | CD BioSciences [epigenhub.com]
Technical Support Center: H3K4(Me2) (1-20) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation issues with the H3K4(Me2) (1-20) peptide.
Frequently Asked Questions (FAQs)
Q1: My H3K4(Me2) (1-20) peptide solution is cloudy or has visible precipitates. What is causing this?
A1: Cloudiness or visible precipitates are classic signs of peptide aggregation. The H3K4(Me2) (1-20) peptide is highly basic due to a significant number of arginine (R) and lysine (B10760008) (K) residues. This high positive charge can lead to strong electrostatic interactions and hydrogen bonding, causing the peptide chains to self-associate and form insoluble aggregates in aqueous solutions, particularly at neutral or high pH. While the dimethylation on Lysine 4 does not alter the charge, it does increase the hydrophobicity of the side chain, which can further contribute to aggregation.[1]
Q2: How does pH affect the solubility of the H3K4(Me2) (1-20) peptide?
A2: The solubility of this highly basic peptide is pH-dependent. At a neutral to high pH, the peptide has a high net positive charge, which can lead to aggregation. Lowering the pH to a slightly acidic range (e.g., pH 5-6) can help to maintain the protonation of basic side chains, thereby increasing electrostatic repulsion between peptide molecules and reducing aggregation.
Q3: What is the recommended storage condition for the H3K4(Me2) (1-20) peptide to minimize aggregation?
A3: For long-term storage, lyophilized H3K4(Me2) (1-20) peptide should be kept at -80°C for up to two years, or -20°C for up to one year, in a sealed container away from moisture and light.[2] Once in solution, it is highly recommended to prepare single-use aliquots and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] It is crucial to avoid repeated freeze-thaw cycles as this can promote aggregation.
Q4: Can I use sonication to dissolve my H3K4(Me2) (1-20) peptide?
A4: Yes, sonication can be a useful technique to break up small aggregates and facilitate the dissolution of the H3K4(Me2) (1-20) peptide.[1][2] A bath sonicator is generally preferred to avoid localized heating. If your peptide solution appears cloudy, brief sonication on ice may help to clarify it.
Troubleshooting Guides
Issue 1: Lyophilized peptide does not dissolve in water or neutral buffer (e.g., PBS).
This is a common issue for highly basic peptides like H3K4(Me2) (1-20). The high density of positive charges can lead to strong intermolecular interactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial peptide dissolution.
Issue 2: A clear peptide solution becomes cloudy over time or upon addition to an assay buffer.
This delayed aggregation can be triggered by changes in buffer conditions, such as pH or ionic strength, or by temperature fluctuations.
Troubleshooting Steps:
-
Evaluate Buffer Composition:
-
pH: Ensure the final pH of your assay buffer is compatible with peptide solubility. A slightly acidic pH may be beneficial.
-
Ionic Strength: High salt concentrations can sometimes cause "salting out" and lead to peptide precipitation. Try reducing the salt concentration of your buffer.
-
-
Optimize Peptide Concentration: The final concentration of the peptide in your assay may be too high. Try performing the experiment with a lower concentration of the peptide.
-
Additive Screening: Consider the addition of solubility-enhancing excipients, such as L-arginine (e.g., 50-100 mM), to your buffer.
Quantitative Data Summary
The solubility of the H3K4(Me2) (1-20) peptide is highly dependent on the solvent and handling conditions.
| Parameter | Value/Condition | Notes | Reference |
| Solubility in Water | 25 mg/mL (11.30 mM) | Requires sonication. | [2] |
| Recommended Solvents | 1. Sterile Water | First choice for basic peptides. | [1] |
| 2. Dilute Acetic Acid (e.g., 10%) | If insoluble in water. | [1] | |
| 3. DMSO/DMF | For highly hydrophobic or neutral peptides (use minimal amount). | [1] | |
| Storage (Lyophilized) | -80°C for 2 years; -20°C for 1 year | Sealed, away from moisture and light. | [2] |
| Storage (In Solution) | -80°C for 6 months; -20°C for 1 month | Aliquot to avoid freeze-thaw cycles. | [2] |
Experimental Protocols
Protocol 1: Solubilization of H3K4(Me2) (1-20) Peptide
This protocol provides a stepwise approach to solubilizing the H3K4(Me2) (1-20) peptide for use in biochemical assays.
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
-
Initial Solubilization:
-
Add the required volume of sterile, deionized water to achieve a stock concentration of 1-5 mg/mL.
-
Vortex the vial for 30-60 seconds.
-
-
Troubleshooting Insolubility:
-
If the solution is not clear, place the vial in a bath sonicator on ice and sonicate for 5-10 minutes.
-
If the peptide remains insoluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves. Be mindful of the final pH of your stock solution.
-
-
Sterilization and Storage:
-
For cell-based assays, sterilize the peptide solution by passing it through a 0.22 µm filter.[2]
-
Aliquot the peptide solution into single-use tubes and store at -80°C.
-
Protocol 2: Biotinylated H3K4(Me2) (1-20) Peptide Pull-Down Assay
This protocol describes the use of biotinylated H3K4(Me2) (1-20) peptide to identify interacting "reader" proteins from a nuclear extract. An unmodified biotinylated H3 (1-20) peptide should be used as a negative control.
Workflow Diagram:
Caption: Workflow for a biotinylated histone peptide pull-down assay.
Detailed Steps:
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads in binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% NP-40).
-
Wash the beads three times with binding buffer.
-
-
Peptide Immobilization:
-
Add 1-2 µg of biotinylated H3K4(Me2) (1-20) peptide (and the unmodified control peptide in a separate tube) to the washed beads.
-
Incubate for 1-2 hours at 4°C with rotation to allow the peptide to bind to the beads.
-
-
Binding of Interacting Proteins:
-
Wash the peptide-bound beads twice with binding buffer to remove any unbound peptide.
-
Add 0.5-1 mg of nuclear extract to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of binding buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise unique bands present in the H3K4(Me2) lane but not in the unmodified control lane for identification by mass spectrometry.[3]
-
Signaling Pathway
H3K4me2 in the DNA Damage Response
H3K4me2 is a key epigenetic mark in the DNA damage response (DDR). Upon DNA damage, local chromatin remodeling is necessary to facilitate repair. This involves the recruitment of specific enzymes that alter the histone modification landscape. In the case of H3K4me2, demethylases are recruited to the site of damage to remove the methyl groups, which in turn allows for the binding of chromatin remodeling complexes and subsequent DNA repair. Following repair, H3K4me2 is involved in the recovery of protein biosynthesis and cellular homeostasis.[4][5]
Caption: Simplified pathway of H3K4me2 demethylation in the DNA damage response.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3K4me2 regulates the recovery of protein biosynthesis and homeostasis following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimal buffer conditions for H3K4(Me2) (1-20) peptide assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H3K4(Me2) (1-20) peptide in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal buffer pH and salt concentrations for H3K4(Me2) (1-20) peptide binding assays?
The ideal pH for most protein-histone peptide interactions is between 7.4 and 8.0, which mimics physiological conditions and ensures protein stability.[1] Buffers like HEPES and Tris at pH 7.5 or 8.0 are commonly used.[1] Salt concentration is crucial for modulating electrostatic interactions. A physiological salt concentration of 150 mM NaCl or KCl is a good starting point.[1] Higher salt concentrations (>250 mM) can be used in wash steps to minimize non-specific binding, but be aware that very high salt may disrupt specific interactions.[1]
Q2: What are common additives to include in my assay buffer?
To improve signal-to-background ratios and reduce non-specific binding, it is recommended to include a non-ionic detergent, such as 0.01–0.1% (v/v) NP-40 or Tween-20.[2][3] For proteins that are sensitive to oxidation, the addition of a reducing agent like 1 mM DTT is beneficial.[1] Including a blocking agent like 0.01% (w/v) Bovine Serum Albumin (BSA) can also help to minimize non-specific interactions.[4]
Q3: Which assay format is best for my experimental goals?
The choice of assay depends on your research question.
-
Peptide Pull-Down Assays: These are ideal for identifying novel binding partners from cell lysates and are relatively straightforward to perform using biotinylated histone peptides.[1][5]
-
Fluorescence Polarization (FP): This is a solution-based technique that is excellent for quantifying the binding affinity between a purified protein and a fluorescently labeled H3K4(Me2) peptide.[1]
-
Histone Peptide Arrays: These arrays allow for the simultaneous screening of a protein of interest against a large number of different histone modifications, providing a broader view of binding specificity.[6]
-
AlphaScreen/AlphaLISA: This is a bead-based proximity assay that is well-suited for high-throughput screening of inhibitors of histone-binding proteins.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background/Non-specific Binding | Insufficient blocking | Increase the concentration of blocking agents (e.g., BSA, milk) or try a different blocking agent. |
| Inadequate washing | Increase the number or duration of wash steps. Optimize the salt and detergent concentration in the wash buffer.[1] | |
| Hydrophobic interactions with the plate | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. | |
| Low or No Signal | Inactive protein | Use freshly purified protein and avoid repeated freeze-thaw cycles. Ensure proper protein folding and activity.[1] |
| Disrupted protein-peptide interaction | Verify that the pH and salt concentration of the binding buffer are optimal.[1] Ensure any necessary co-factors are present.[1] | |
| Incorrect assay setup | Confirm the concentrations of all reagents and the incubation times and temperatures. | |
| High Variability Between Replicates | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing of all solutions. |
| Edge effects in microplates | Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions to minimize evaporation. | |
| Cell seeding inconsistencies (for cellular assays) | Ensure a homogenous cell suspension and use a consistent seeding density.[7] |
Buffer Conditions for H3K4(Me2) Peptide Assays
| Assay Type | Buffer Component | pH | Salt Concentration | Additives | Reference |
| Peptide Pull-Down | 50 mM Tris-HCl | 8.0 | 300 mM NaCl | 0.1% NP-40 | [2] |
| Peptide Pull-Down | 25 mM Tris | 8.0 | 150 mM NaCl | 0.5% NP-40, 2 mM EDTA | [8] |
| Fluorescence Polarization | 20 mM Tris | 8.0 | 250 mM NaCl | 1 mM DTT, 0.05% NP-40 | [1] |
| AlphaScreen | Stabilcoat buffer | N/A | N/A | N/A | [3] |
| Peptide Array Binding | 50 mM Tris | 7.5 | 50 mM NaCl | 0.01% (v/v) Tween-20, 0.01% (w/v) BSA, 1 mM TCEP | [4] |
Experimental Protocols
Protocol 1: Biotinylated H3K4(Me2) (1-20) Peptide Pull-Down Assay
This protocol is designed to identify proteins from a nuclear extract that bind to the H3K4(Me2) (1-20) peptide.
1. Peptide Immobilization: a. Resuspend 10 µg of biotinylated H3K4(Me2) (1-20) peptide in PBS. b. Wash 30 µL of streptavidin agarose (B213101) beads three times with a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40).[2] c. Add the peptide solution to the beads and incubate for 2 hours at 4°C with rotation.[2] d. Wash the beads three times with the binding buffer to remove the unbound peptide.[2]
2. Binding Reaction: a. Incubate the peptide-bound beads with whole-cell or nuclear lysate overnight at 4°C with rotation.[2]
3. Washing and Elution: a. Pellet the beads by gentle centrifugation. b. Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., 50 mM Tris pH 7.5, 300 mM NaCl, 0.1% NP-40).[1] c. Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.[1]
4. Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies or by mass spectrometry for unbiased identification.[1]
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This protocol measures the binding affinity between a purified "reader" protein and a fluorescently labeled H3K4(Me2) (1-20) peptide.
1. Reagent Preparation: a. Prepare an FP assay buffer (e.g., 20 mM Tris pH 8.0, 250 mM NaCl, 1 mM DTT, 0.05% NP-40).[1] b. Prepare a stock solution of a fluorescently labeled H3K4(Me2) (1-20) peptide (e.g., with FITC). c. Prepare a serial dilution of the purified reader protein in the FP assay buffer.
2. Assay Execution: a. In a black, flat-bottom 384-well plate, add a constant concentration of the fluorescently labeled peptide to each well. b. Add the serially diluted reader protein to the wells. Include wells with only the labeled peptide as a control. c. Incubate the plate at room temperature for 30 minutes, protected from light.
3. Data Acquisition: a. Measure the fluorescence polarization on a suitable plate reader.
4. Data Analysis: a. Plot the change in fluorescence polarization as a function of the reader protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Visualizations
Caption: Workflow for a peptide pull-down assay.
Caption: Workflow for a fluorescence polarization assay.
Caption: Simplified H3K4me2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone peptide microarray screen of chromo and Tudor domains defines new histone lysine methylation interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications [html.rhhz.net]
- 6. Assessing the in vitro Binding Specificity of Histone Modification Reader Proteins Using Histone Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 8. Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the right concentration of H3K4(Me2) (1-20) for HMT assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the H3K4(Me2) (1-20) peptide in Histone Methyltransferase (HMT) assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the H3K4(Me2) (1-20) peptide in an HMT assay?
A1: For initial experiments, a starting concentration of the H3K4(Me2) (1-20) peptide in the range of 1-10 µM is recommended.[1] However, the optimal concentration is highly dependent on the specific HMT being assayed, as each enzyme exhibits a unique affinity (Km) for its substrate. Therefore, it is crucial to perform a substrate titration to determine the ideal concentration for your experimental setup.
Q2: Why is it important to determine the optimal substrate concentration?
A2: Determining the optimal substrate concentration is critical for several reasons. Firstly, using a substrate concentration well below the Michaelis-Menten constant (Km) will result in a low reaction rate and may make it difficult to detect enzymatic activity. Conversely, excessively high concentrations can lead to substrate inhibition and waste of expensive reagents. For inhibitor screening assays, using a substrate concentration close to the Km value is often recommended to accurately determine inhibitor potency (IC50).
Q3: What are the key components of an HMT assay reaction mixture?
A3: A typical HMT assay reaction mixture includes the HMT enzyme, the histone peptide substrate (e.g., H3K4(Me2) (1-20)), a methyl donor, most commonly S-adenosyl-L-methionine (SAM), and an appropriate assay buffer. The buffer usually contains a buffering agent (e.g., Tris-HCl), salts (e.g., MgCl2), and a reducing agent (e.g., DTT).[1]
Q4: What detection methods can be used for HMT assays?
A4: Several detection methods are available, including:
-
Radiometric assays: These assays utilize radiolabeled SAM (e.g., [³H]-SAM) and measure the incorporation of the radioactive methyl group into the histone peptide.[1]
-
Luminescence-based assays: These assays often measure the production of the reaction byproduct S-adenosyl-L-homocysteine (SAH).
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ELISA-based assays: These methods use an antibody specific to the methylated histone to detect the product.
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Mass Spectrometry: This technique can directly measure the formation of the methylated peptide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low HMT Activity | 1. Suboptimal Substrate Concentration: The H3K4(Me2) (1-20) concentration may be too low. 2. Inactive Enzyme: The HMT enzyme may have lost activity due to improper storage or handling. 3. Degraded SAM: The methyl donor, S-adenosyl-L-methionine, is unstable and can degrade. 4. Incorrect Buffer Conditions: The pH, salt concentration, or cofactors in the assay buffer may not be optimal for the enzyme. | 1. Perform a substrate titration experiment to determine the optimal H3K4(Me2) (1-20) concentration. 2. Use a fresh aliquot of the enzyme and ensure it has been stored at the recommended temperature. Include a positive control with a known active enzyme if possible. 3. Use fresh or properly stored aliquots of SAM. 4. Consult the literature for the optimal buffer conditions for your specific HMT. |
| High Background Signal | 1. Non-enzymatic Methylation: The histone peptide may be non-enzymatically methylated. 2. Contaminated Reagents: Reagents may be contaminated with a methyltransferase or methylated peptides. 3. Non-specific Antibody Binding (ELISA): The detection antibody may be binding non-specifically. | 1. Include a "no-enzyme" control to assess the level of non-enzymatic methylation. 2. Use high-purity reagents and filter-sterilize buffers. 3. Optimize antibody concentrations and blocking steps. Include a "no-primary antibody" control. |
| Inconsistent Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. Reagent Instability: Repeated freeze-thaw cycles of enzyme or SAM can lead to degradation. | 1. Use calibrated pipettes and ensure proper mixing of reagents. 2. Use a calibrated incubator or water bath to ensure consistent temperature. 3. Aliquot reagents upon receipt to minimize freeze-thaw cycles. |
Quantitative Data Summary
| Enzyme | Substrate | Km (µM) | Assay Type |
| MLL3 core complex | H3P20 peptide | 586.1 ± 60.5 | Enzyme-coupled assay |
| MLL4 core complex | H3P20 peptide | 231.7 ± 17.3 | Enzyme-coupled assay |
| MLL1 | Histone H3 peptide (1-20) | Apparent Km for AdoMet was 10.4 ± 3.1 µM at 500 µM H3 peptide | Radiometric |
| SUV39H2 | H3 (1-21) peptide | 9.90 | Radiometric |
| KDM5A (demethylase) | Ac-H3K4me2 21mer peptide | ~100 | Formaldehyde release assay |
| LSD1 (demethylase) | H3K4me2 peptide | Not specified, but activity measured | MALDI-TOF |
Note: The Km values can vary depending on the specific assay conditions, including buffer composition and the concentration of the co-substrate SAM.
Experimental Protocols
Determining the Optimal H3K4(Me2) (1-20) Concentration (Substrate Titration)
This protocol outlines a general method for determining the optimal concentration of the H3K4(Me2) (1-20) peptide for a given HMT using a radiometric filter binding assay. The principles can be adapted for other assay formats.
1. Reagent Preparation:
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H3K4(Me2) (1-20) Peptide Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in nuclease-free water.
-
Serial Dilutions: Prepare a series of dilutions of the H3K4(Me2) (1-20) peptide to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
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HMT Enzyme: Dilute the HMT enzyme to the desired working concentration in assay buffer. The optimal enzyme concentration should be determined in a separate enzyme titration experiment.
-
[³H]-SAM: Prepare the radioactive S-adenosyl-L-methionine to the desired final concentration.
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Assay Buffer (2x): Example: 100 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 8 mM DTT.
-
Stop Solution: Example: 7.5 M Guanidine Hydrochloride.
2. Enzymatic Reaction:
-
Set up a series of reactions in microcentrifuge tubes on ice. For each reaction, add the components in the following order:
-
12.5 µL of 2x Assay Buffer
-
2.5 µL of each H3K4(Me2) (1-20) peptide dilution (or water for the "no substrate" control)
-
X µL of HMT enzyme (to a final optimized concentration)
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Nuclease-free water to a final volume of 22.5 µL
-
-
Initiate the reactions by adding 2.5 µL of [³H]-SAM.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Stop the reactions by adding 10 µL of Stop Solution.
3. Detection:
-
Spot 10 µL of each reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper 3-4 times with 75% phosphoric acid to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol (B145695) and allow the filter paper to air dry.
-
Place the filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the measured radioactivity (counts per minute, CPM) against the concentration of the H3K4(Me2) (1-20) peptide.
-
The resulting curve should resemble a Michaelis-Menten plot. The optimal concentration for subsequent assays is typically at or near the saturation point of the curve, often in the range of 5-10 times the Km value.
Visualizations
Caption: General workflow for an HMT assay.
Caption: Enzymatic reaction of histone methylation.
References
Technical Support Center: Stability of H3K4(Me2) (1-20) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the H3K4(Me2) (1-20) peptide (Sequence: Ala-Arg-Thr-{Lys(Me2)}-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu). The information herein is designed to help prevent degradation of the peptide in solution and to address common issues encountered during experimental workflows.
Frequently Asked questions (FAQs)
Q1: My H3K4(Me2) (1-20) peptide solution is cloudy. What is the cause?
A1: Cloudiness or precipitation is a common sign of peptide aggregation. The H3K4(Me2) (1-20) peptide is highly susceptible to aggregation due to its high content of basic amino acid residues (Arginine and Lysine). These residues impart a strong positive charge, which can lead to intermolecular electrostatic interactions and hydrogen bonding, causing the peptide to self-associate and precipitate out of solution, particularly at neutral or higher pH.
Q2: What are the primary factors that contribute to the degradation of the H3K4(Me2) (1-20) peptide in solution?
A2: Several factors can lead to the degradation of your peptide in solution:
-
pH: The pH of the buffer can influence the rate of chemical degradation pathways such as deamidation of glutamine residues.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions and can also promote aggregation.
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Oxidation: Although the H3K4(Me2) (1-20) sequence does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over long-term storage in buffers that are not de-gassed.
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Proteolytic Cleavage: If your solution is contaminated with proteases, the peptide can be enzymatically cleaved.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing your peptide solution can lead to the formation of ice crystals that can damage the peptide structure and promote aggregation.[1]
Q3: What are the recommended storage conditions for the H3K4(Me2) (1-20) peptide?
A3: For long-term stability, the lyophilized peptide should be stored at -20°C or -80°C.[1] Once reconstituted in solution, it is best to prepare single-use aliquots to avoid multiple freeze-thaw cycles and store them at -80°C.[1] For short-term storage of a few days, the solution can be kept at 4°C.
Q4: What is the best way to dissolve the lyophilized H3K4(Me2) (1-20) peptide?
A4: Due to its basic nature, the H3K4(Me2) (1-20) peptide may be difficult to dissolve in neutral pH buffers. A recommended procedure is to first dissolve the peptide in a small amount of sterile, deionized water or a dilute acidic solution (e.g., 0.1% trifluoroacetic acid) to ensure complete protonation of the basic residues, which will promote solubility through electrostatic repulsion. Once fully dissolved, this stock solution can be diluted into your desired experimental buffer.
Troubleshooting Guides
Problem 1: Peptide Fails to Dissolve or Precipitates Upon Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent/Buffer | First, attempt to dissolve the peptide in sterile, deionized water. If solubility is still an issue, use a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) to create a stock solution before diluting into your final buffer. | The peptide fully dissolves in the initial acidic solvent and remains soluble upon dilution into the experimental buffer. |
| Peptide Concentration is Too High | Try dissolving the peptide at a lower concentration (e.g., start with ≤1 mg/mL). | The peptide dissolves at a lower concentration, indicating the initial concentration was above its solubility limit. |
| Inappropriate Buffer pH | For this highly basic peptide, a slightly acidic buffer (pH 5-6) may help maintain solubility by keeping the arginine and lysine (B10760008) residues protonated. | The peptide remains soluble in the optimized acidic buffer. |
Problem 2: Loss of Peptide Activity in an Assay Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chemical Degradation (e.g., Deamidation) | Minimize the time the peptide is kept in solution, especially at room temperature or 37°C. Prepare fresh solutions for each experiment. Run a stability study (see protocol below) to determine the peptide's half-life in your specific buffer. | Freshly prepared peptide solutions show consistent activity in your assay. The stability study provides a timeline for reliable peptide use. |
| Aggregation | Add aggregation-reducing agents to your buffer, such as 50-100 mM L-Arginine. Ensure the peptide concentration is as low as feasible for your assay. | The peptide remains monomeric and active in the presence of the anti-aggregation agent. |
| Protease Contamination | Add a broad-spectrum protease inhibitor cocktail to your buffer. Ensure all reagents and labware are sterile. | The peptide's activity is preserved over the course of the experiment. |
| Adsorption to Labware | Use low-protein-binding microcentrifuge tubes and pipette tips. Consider adding a carrier protein like 0.1% BSA to your buffer, if compatible with your assay. | A higher effective concentration of the peptide is available for your assay, leading to more consistent results. |
Experimental Protocols
Protocol for Assessing H3K4(Me2) (1-20) Stability by RP-HPLC
This protocol allows for the quantitative assessment of peptide stability over time in a given solution.
1. Reagent and Sample Preparation:
- Prepare a stock solution of H3K4(Me2) (1-20) peptide at 1 mg/mL in sterile, deionized water.
- Prepare your experimental buffer(s) of interest (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
- Dilute the peptide stock solution into the experimental buffer(s) to a final concentration of 100 µM.
2. Incubation:
- Aliquot the peptide-buffer solution into multiple time-point tubes (e.g., for 0, 2, 4, 8, 24, 48 hours).
- Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, or 37°C).
- At each time point, take one aliquot and immediately freeze it at -80°C to stop any further degradation. The 0-hour time point should be frozen immediately after preparation.
3. RP-HPLC Analysis:
- Thaw the samples just before analysis.
- Analyze each sample by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically suitable for peptides of this size.
- Use a gradient of acetonitrile (B52724) in water with 0.1% TFA as the mobile phase. For example, a linear gradient from 5% to 60% acetonitrile over 30 minutes.
- Detect the peptide by UV absorbance at 214 nm.
4. Data Analysis:
- For each time point, integrate the area of the main peptide peak.
- Normalize the peak area at each time point to the peak area at time 0 (which is set to 100%).
- Plot the percentage of remaining peptide versus time to determine the degradation rate.
Quantitative Data Presentation
The following table is a template that can be populated with data generated from the stability assay protocol above.
| Buffer Condition | Temperature (°C) | % Peptide Remaining after 24h | % Peptide Remaining after 48h |
| 50 mM HEPES, 150 mM NaCl, pH 7.5 | 4 | ||
| 50 mM HEPES, 150 mM NaCl, pH 7.5 | 25 | ||
| 50 mM HEPES, 150 mM NaCl, pH 7.5 | 37 | ||
| 50 mM Sodium Acetate, 150 mM NaCl, pH 5.5 | 25 |
Visualizations
Logical Workflow for Troubleshooting Peptide Degradation
Caption: A logical workflow for diagnosing and resolving issues related to H3K4(Me2) (1-20) peptide instability.
Potential Chemical Degradation Pathway of H3K4(Me2) (1-20)
Caption: Potential degradation pathways for the H3K4(Me2) (1-20) peptide in an aqueous solution.
References
Low signal in H3K4(Me2) (1-20) enzyme assay troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in H3K4(Me2) (1-20) enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low or no signal in my H3K4me2 enzyme assay?
A low or absent signal can stem from various factors, including problems with reagents, suboptimal assay conditions, or issues with the detection instrument. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying cause.
Q2: How can I confirm if my enzyme is active and that I've added all the necessary components correctly?
To verify enzyme activity and correct reagent addition, it is essential to run a positive control with a known active enzyme and substrate. Additionally, carefully check that each reagent, including the enzyme, substrate, and buffer, was added in the correct order and volume.[1]
Q3: What could be causing high background that might be masking my signal?
High background can obscure a genuine signal. Potential sources include the intrinsic fluorescence of the substrate or other assay components, contamination in the reagents, or the use of inappropriate microplates for your assay type (e.g., using white plates for a fluorescence-based assay).[1]
Troubleshooting Guides
Reagent and Substrate-Related Issues
Q: My signal is low across all wells. What should I check first regarding my reagents?
A: When encountering a universally low signal, the integrity of your reagents is the primary suspect.
-
Reagent Preparation and Storage: Ensure all components, particularly the enzyme and substrate, have been stored correctly and have not expired. Thaw all reagents completely and mix them gently but thoroughly before use to ensure they are homogeneous.[1][2]
-
Substrate Degradation: Some substrates can be prone to degradation. It is advisable to prepare fresh substrate solutions and avoid repeated freeze-thaw cycles.[1]
-
Buffer Composition: Verify that the assay buffer has the correct pH and ionic strength for optimal enzyme activity. The buffer should typically be at room temperature before starting the assay, unless the protocol specifies otherwise.[1][3]
Enzyme-Related Issues
Q: How do I determine the optimal enzyme concentration for my assay?
A: An incorrect enzyme concentration is a frequent cause of low signal. Performing an enzyme titration experiment is crucial to determine the optimal concentration.[1]
Experimental Protocol: Enzyme Titration
-
Prepare Enzyme Dilutions: Create a series of enzyme dilutions in the assay buffer.
-
Set Up Reactions: In a 96-well plate, add a fixed and saturating concentration of the substrate to each well.
-
Initiate Reaction: Add the different enzyme dilutions to the appropriate wells to start the reaction.
-
Incubate: Incubate the plate at the recommended temperature for a fixed time.
-
Measure Signal: Read the plate using the appropriate instrument.
-
Analyze Data: Plot the signal intensity against the enzyme concentration to identify the optimal concentration that gives a robust signal without reaching saturation too quickly.
Substrate-Related Issues
Q: How do I determine the optimal substrate concentration?
A: A substrate titration experiment is necessary to determine the Michaelis constant (Km), which will inform the optimal substrate concentration to use in your assay.[4]
Experimental Protocol: Substrate Titration
-
Use Optimal Enzyme Concentration: Start with the optimal enzyme concentration determined from your enzyme titration experiment.
-
Prepare Substrate Dilutions: Prepare a range of substrate concentrations.
-
Set Up and Initiate Reactions: Add the different substrate concentrations to wells containing the optimal enzyme concentration.
-
Measure Initial Velocities: Measure the initial reaction rate for each substrate concentration.
-
Analyze Data: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km. For routine assays, using a substrate concentration of 2-5 times the Km is often recommended.
Assay Condition-Related Issues
Q: Could my incubation time or temperature be the cause of a low signal?
A: Yes, both incubation time and temperature are critical parameters that can significantly impact enzyme activity and, consequently, the assay signal.
-
Incubation Time: If the incubation time is too short, the enzymatic reaction may not have proceeded long enough to generate a detectable signal. Conversely, if the incubation is too long, the reaction may have reached a plateau or the enzyme may have lost activity. It is important to follow the protocol's recommended incubation time.
-
Temperature: Most enzymatic assays are performed at a specific temperature, often 30°C or 37°C, to ensure optimal enzyme activity. Deviations from the optimal temperature can lead to a significant decrease in signal. Ensure your incubator is calibrated and maintaining the correct temperature.[5]
Instrumentation-Related Issues
Q: Could my instrument settings be the reason for a low signal?
A: Incorrect instrument settings are a common source of error in plate-based assays.
-
Wavelength Settings: For fluorescence or luminescence-based assays, verify that the plate reader is set to the correct excitation and emission wavelengths for your specific assay.
-
Gain Setting: The photomultiplier tube (PMT) gain may be set too low. Increasing the gain can amplify the signal; however, be aware that excessively high gain can also increase background noise.[1]
-
Plate Reader Orientation: For some plate readers, an incorrect reading orientation (e.g., top vs. bottom read) can result in a low signal. Consult your instrument's manual for the optimal setting for your plate type.[1]
Data Summary Tables
Table 1: General Troubleshooting for Low Signal in H3K4me2 Assays
| Potential Cause | Recommendation | Comments |
| Reagent Issues | ||
| Enzyme Inactivity | Use a fresh aliquot of the enzyme; avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme. | Enzyme activity can be compromised by improper storage or handling. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. | Substrates can be sensitive to light and temperature. |
| Incorrect Buffer | Verify the pH and salt concentration of the assay buffer. | Optimal conditions vary between enzymes; refer to the manufacturer's protocol.[3][6] |
| Assay Conditions | ||
| Suboptimal Enzyme Concentration | Perform an enzyme titration to determine the optimal concentration. | Too little enzyme will result in a weak signal; too much can lead to rapid substrate depletion.[1] |
| Suboptimal Substrate Concentration | Perform a substrate titration to determine the Km. | The substrate concentration should ideally be at or above the Km for a robust signal.[4] |
| Incorrect Incubation Time/Temp | Adhere to the recommended incubation time and temperature in the protocol. | Enzyme activity is highly dependent on these parameters.[5] |
| Instrumentation | ||
| Incorrect Wavelengths | Ensure the plate reader is set to the correct excitation and emission wavelengths. | Refer to the assay kit's manual for specific wavelength information. |
| Low Gain Setting | Increase the PMT gain, but monitor for increases in background noise. | This can amplify a weak signal to a detectable level.[1] |
Table 2: Assay-Specific Troubleshooting Recommendations
| Assay Type | Potential Issue | Recommendation |
| AlphaLISA | Low signal | Ensure you are using biotin-free culture medium if not performing a wash step.[7] Check for compound interference with the Alpha signal.[7] Optimize the concentration of acceptor beads and streptavidin-donor beads. |
| TR-FRET | Low signal | Verify the correct filter sets are being used for the specific donor and acceptor fluorophores.[8] Ensure the plate reader is set for a bottom read if required by the assay format.[8] |
| Colorimetric ELISA | Weak signal | Check that the correct substrate for the enzyme conjugate is being used (e.g., TMB for HRP). Ensure the stop solution is added correctly and the plate is read promptly. |
Visualizations
Experimental Workflow and Logic Diagrams
Caption: A logical workflow for troubleshooting low signal in H3K4me2 enzyme assays.
Caption: The iterative process for optimizing key parameters in an H3K4me2 enzyme assay.
Caption: The enzymatic pathway leading to the formation and removal of H3K4me2.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 5. Evidence in duck for supporting alteration of incubation temperature may have influence on methylation of genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: H3K4(Me2) (1-20) Peptide-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background in H3K4(Me2) (1-20) peptide-based assays.
Troubleshooting Guide: High Background
High background signal in a peptide-based assay can mask the specific signal, leading to low signal-to-noise ratios and unreliable data. The following guide addresses the most common causes of high background and provides systematic steps to identify and resolve the issue.
Question: I am observing a high background across all wells of my H3K4(Me2) (1-20) peptide-based assay. What are the potential causes and how can I fix it?
Answer: High background is a common issue that can stem from several factors throughout the experimental workflow. Below is a step-by-step guide to troubleshoot the problem, starting from the most frequent causes.
Step 1: Inadequate Blocking
Insufficient blocking is a primary cause of high background, as it leaves unoccupied sites on the microplate wells that can non-specifically bind the primary or secondary antibodies.
Recommended Actions:
-
Optimize Blocking Buffer Composition: The choice of blocking agent is critical. Different agents have varying effectiveness depending on the assay components.
-
Increase Blocking Incubation Time and/or Temperature: Extending the blocking step can ensure more complete saturation of non-specific sites.
-
Use a Combination of Blocking Agents: A mixture of a protein-based blocker and a non-ionic detergent can be more effective.[1]
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Commonly used, generally effective. | Can be a source of contamination; some antibodies may cross-react with it. |
| Non-fat Dry Milk | 2-5% (w/v) | Inexpensive and effective. | Contains endogenous biotin (B1667282) which can interfere with avidin-biotin detection systems. May also contain phosphoproteins that can interfere with phospho-specific antibody binding. |
| Normal Serum (from the same species as the secondary antibody) | 5-10% (v/v) | Can be very effective at reducing non-specific binding of the secondary antibody. | Can be expensive. |
| Commercial Blocking Buffers | Per manufacturer's instructions | Optimized formulations, often protein-free options are available. | Can be more expensive than preparing in-house. |
Step 2: Insufficient Washing
Inadequate washing can leave behind unbound antibodies and other reagents, contributing to high background.
Recommended Actions:
-
Increase the Number of Wash Steps: Perform at least 3-5 wash cycles. For enzyme-conjugated antibodies, increasing to 6 washes may be beneficial.[2]
-
Increase Wash Buffer Volume: Ensure that each well is completely filled with wash buffer during each wash step.
-
Add a Detergent to the Wash Buffer: A non-ionic detergent like Tween-20 helps to reduce non-specific hydrophobic interactions.[3]
-
Include a Soaking Step: Allowing the wash buffer to sit in the wells for a few minutes during each wash can improve the removal of unbound reagents.
| Wash Buffer Component | Concentration | Purpose |
| Tween-20 | 0.05-0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| NaCl | 150-500 mM | Reduces non-specific ionic interactions. |
Step 3: Suboptimal Antibody Concentration
Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and increased background.
Recommended Actions:
-
Titrate Your Antibodies: Perform a checkerboard titration to determine the optimal concentration of both the primary and secondary antibodies that provides the best signal-to-noise ratio.
-
Reduce Antibody Incubation Time: Shorter incubation times can sometimes reduce non-specific binding, although this may also decrease the specific signal.
Step 4: Antibody Cross-Reactivity
The antibody may be cross-reacting with other modifications on the histone peptide or with the unmodified peptide itself.
Recommended Actions:
-
Check Antibody Specificity Data: Review the manufacturer's data sheet for information on antibody specificity from peptide array screens or dot blots.
-
Perform a Peptide Competition Assay: Pre-incubate the primary antibody with an excess of the unmodified H3 (1-20) peptide or other modified versions to see if the background signal is reduced.
-
Test a Different Antibody: If cross-reactivity is suspected, try an antibody from a different vendor or a monoclonal antibody if you are currently using a polyclonal.
Frequently Asked Questions (FAQs)
Q1: Can the type of microplate I'm using contribute to high background?
A1: Yes, the binding properties of the microplate can influence background levels. High-binding plates are designed to passively adsorb proteins, but this can also lead to increased non-specific binding. If you consistently experience high background, consider testing low-binding plates.
Q2: My negative control wells (no peptide) have a high signal. What does this indicate?
A2: A high signal in the negative control wells strongly suggests that the antibodies are binding non-specifically to the plate surface. This points to a problem with your blocking or washing steps. Revisit Step 1 and Step 2 of the troubleshooting guide.
Q3: Can contamination of my reagents cause high background?
A3: Yes, microbial or chemical contamination of buffers, antibodies, or peptide solutions can lead to high background. Always use sterile, high-purity reagents and prepare fresh buffers.
Q4: Does the length of the peptide, H3K4(Me2) (1-20), make it more prone to non-specific binding?
A4: Histone tails are generally rich in basic amino acids (lysine and arginine), which can make them "sticky" and prone to non-specific interactions with negatively charged surfaces or proteins. Optimizing the ionic strength of your buffers (as mentioned in Step 2) can help to mitigate this.
Experimental Protocols
Representative Protocol for a Direct H3K4(Me2) (1-20) Peptide ELISA
This protocol is a general guideline and may require optimization for your specific antibodies and reagents.
-
Peptide Coating:
-
Dilute the H3K4(Me2) (1-20) peptide to 1-10 µg/mL in a coating buffer (e.g., 100 mM carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted peptide to the wells of a high-binding 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Dilute the anti-H3K4me2 antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Dilute the enzyme-conjugated secondary antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until sufficient color development.
-
Add 100 µL of stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Visualizations
Caption: Experimental workflow for a direct H3K4(Me2) peptide-based assay.
Caption: Simplified H3K4 methylation and demethylation pathway.
References
Technical Support Center: Interpreting Results from H3K4(Me2) (1-20) Peptide Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from H3K4(Me2) (1-20) peptide binding studies.
Frequently Asked Questions (FAQs)
Q1: What are "reader" proteins and why are they important for H3K4(Me2) binding studies?
A1: "Reader" proteins, or effector proteins, are crucial components of the cellular machinery that recognize and bind to specific post-translational modifications (PTMs) on histone tails, such as dimethylation at lysine (B10760008) 4 of histone H3 (H3K4me2).[1][2] These proteins contain specialized domains, known as "reader" domains, which translate the "histone code" into downstream biological outcomes by recruiting other proteins to alter chromatin structure and regulate gene expression.[1][2] Understanding the binding of these readers to H3K4me2 is fundamental to deciphering the functional consequences of this histone mark.
Q2: Which protein domains are known to recognize and bind to H3K4me2?
A2: Several reader domains have been identified to bind H3K4me2. These include, but are not limited to:
-
PHD (Plant Homeodomain) fingers: Many PHD fingers show a preference for H3K4me2/3.[3][4][5][6] For example, the PHD finger of PHF20 is a specific reader of H3K4me2.[4]
-
WD40 repeats: WDR5 is a well-characterized H3K4me2 binding protein that utilizes its WD40 domain for this interaction.[1][7]
-
Chromodomains: Certain chromodomains can also recognize methylated lysine residues, including H3K4me2.[2]
Q3: What is a typical binding affinity (Kd) for H3K4(Me2) peptide-reader protein interactions?
A3: The binding affinities for these interactions are typically in the low to mid-micromolar (µM) range, which is considered a relatively weak interaction.[8] This can present challenges for some biophysical assays. For example, the PHD finger of AtING1 binds to an H3K4me2 peptide with a Kd of 1.21 µM, while AtING2 binds with a Kd of 4.37 µM as determined by Isothermal Titration Calorimetry (ITC).[9]
Troubleshooting Guide
This guide addresses common issues encountered during H3K4(Me2) (1-20) peptide binding experiments.
Issue 1: No or Weak Binding Signal
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peptide Quality/Integrity | Verify peptide purity and concentration. | Ensure the peptide was synthesized at high purity (>95%) and accurately quantified. Consider re-quantifying using a method like Amino Acid Analysis. |
| Peptide Aggregation | Check for peptide precipitation or aggregation. | Highly basic peptides like H3 (1-20) can be prone to aggregation.[10] Try dissolving the peptide in a small amount of dilute acid (e.g., 0.1% TFA) before diluting into the final assay buffer.[10] Sonication can also help break up aggregates.[10] |
| Protein Inactivity | Confirm the reader protein is properly folded and active. | Express and purify fresh protein. If possible, perform a quality control check like circular dichroism or a functional assay with a known positive control. |
| Assay Sensitivity | The chosen assay may not be sensitive enough for weak interactions. | Consider using a more sensitive technique. For instance, if co-immunoprecipitation fails, try a more direct binding assay like fluorescence polarization, AlphaScreen, or ITC.[11] |
| Incorrect Buffer Conditions | The buffer composition may not be optimal for the interaction. | Optimize buffer components such as pH and salt concentration. Some interactions are sensitive to ionic strength. |
Issue 2: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peptide Stickiness | Peptides can adhere to plasticware, leading to high background. | Use low-binding polypropylene (B1209903) tubes and plates.[12][13] Include a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers.[11][12] |
| Insufficient Blocking | Inadequate blocking of assay surfaces can cause non-specific binding. | Optimize blocking conditions by testing different blocking agents (e.g., BSA, milk, specific blocking buffers) and incubation times.[12] |
| Protein Aggregation | Aggregated reader protein can lead to non-specific interactions. | Centrifuge the protein solution at high speed before use to pellet any aggregates. Consider including additives like glycerol (B35011) (5-10%) to improve protein stability. |
| Cross-Reactivity | For antibody-based assays, the antibody may be cross-reacting with other molecules. | Include appropriate negative controls, such as an unmodified H3 (1-20) peptide or a scrambled peptide sequence, to assess specificity.[11] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peptide Degradation | Repeated freeze-thaw cycles can degrade the peptide. | Aliquot the peptide into single-use volumes upon receipt to avoid multiple freeze-thaw cycles.[14] |
| Contaminants in Peptide | Residual contaminants from peptide synthesis (e.g., Trifluoroacetic acid - TFA) can interfere with biological assays. | If TFA is suspected to be an issue, consider obtaining the peptide with a different counter-ion (e.g., acetate (B1210297) or HCl) or performing buffer exchange.[14] |
| Experimental Variability | Minor variations in protocol execution can lead to inconsistencies. | Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments. Use calibrated pipettes and perform experiments in triplicate. |
Data Presentation: Binding Affinities
The following table summarizes representative binding affinities of H3K4me2 reader proteins to histone peptides.
| Reader Protein | Domain | Peptide | Binding Affinity (Kd) | Technique |
| AtING1 | PHD | H3K4me2 | 1.21 µM | ITC |
| AtING2 | PHD | H3K4me2 | 4.37 µM | ITC |
| PHF20 | PHD | H3K4me2 | High Affinity | Biochemical/Structural |
| PHF13 | PHD | H3K4me2/3 | High Affinity | Biochemical/Structural |
| WDR5 | WD40 | H3K4me2 | - | Peptide Pull-down |
Note: "High Affinity" is stated in the source, but a specific Kd value was not provided.
Experimental Protocols
Protocol 1: Biotinylated Peptide Pull-Down Assay
This method is used to identify or confirm the interaction between a reader protein and the H3K4(Me2) (1-20) peptide.[1][15]
Materials:
-
Biotinylated H3K4(Me2) (1-20) peptide
-
Unmodified biotinylated H3 (1-20) peptide (negative control)
-
Streptavidin-coated magnetic beads
-
Purified reader protein or cell lysate
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)
-
Wash Buffer (same as Binding Buffer)
-
Elution Buffer (e.g., 1x SDS-PAGE loading buffer)
-
Low-binding polypropylene tubes
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in Wash Buffer. Place the tube on a magnetic stand to capture the beads and discard the supernatant. Repeat this wash step twice.
-
Peptide Immobilization: Resuspend the washed beads in Binding Buffer. Add the biotinylated H3K4(Me2) peptide (and the unmodified control in a separate tube) to the beads and incubate with rotation for 1 hour at 4°C.
-
Washing: Pellet the beads using the magnetic stand, discard the supernatant, and wash the beads three times with Wash Buffer to remove unbound peptide.
-
Binding: Add the purified reader protein or cell lysate to the peptide-coated beads. Incubate with rotation for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three to five times with Wash Buffer to remove non-specific binders.
-
Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads and boil at 95°C for 5-10 minutes to release the bound proteins.
-
Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the reader protein.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[16][17]
Materials:
-
H3K4(Me2) (1-20) peptide
-
Purified reader protein
-
ITC Buffer (e.g., PBS or HEPES, pH 7.5; must be identical for both protein and peptide)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze both the reader protein and the H3K4(Me2) peptide extensively against the same batch of ITC buffer to minimize buffer mismatch effects.
-
Concentration Determination: Accurately determine the concentrations of the protein and peptide solutions.
-
ITC Experiment Setup:
-
Load the reader protein into the sample cell of the calorimeter.
-
Load the H3K4(Me2) peptide solution into the injection syringe. The peptide concentration should be 10-20 times higher than the protein concentration.
-
-
Titration: Perform a series of small injections (e.g., 2 µL) of the peptide into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of peptide to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Visualizations
References
- 1. Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications [html.rhhz.net]
- 2. Histone modification readers/translators | Abcam [abcam.com]
- 3. Biological role and mechanism of chromatin readers in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHF20 Readers Link Methylation of Histone H3K4 and p53 with H4K16 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHF13 is a molecular reader and transcriptional co-regulator of H3K4me2/3 | eLife [elifesciences.org]
- 6. PHF13 is a molecular reader and transcriptional co-regulator of H3K4me2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of different histone marks differentially regulates the activity and specificity of polycomb repressive complex 2 (PRC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pair of readers of histone H3K4 methylation recruit Polycomb repressive complex 2 to regulate photoperiodic flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. genscript.com [genscript.com]
- 15. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Validation of histone-binding partners by peptide pull-downs and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H3K4(Me2) (1-20) Peptide Pull-Down Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H3K4(Me2) (1-20) peptide pull-down assays. The following information is designed to help identify and resolve common artifacts and challenges encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the purpose of an H3K4(Me2) (1-20) peptide pull-down experiment?
An H3K4(Me2) (1-20) peptide pull-down assay is an in vitro technique used to identify and characterize proteins, often referred to as "readers," that specifically recognize and bind to dimethylated lysine (B10760008) 4 on the N-terminal tail of histone H3.[1][2] This is a powerful tool for discovering novel effector proteins that translate histone modifications into downstream biological outcomes, such as gene regulation and chromatin remodeling.[1] The basic principle involves using a biotinylated synthetic histone peptide as bait to capture interacting proteins from a cell lysate or nuclear extract.[3][4]
Troubleshooting Guide: High Background & Non-Specific Binding
Question: I am observing a high number of protein bands in both my modified (H3K4me2) and unmodified control lanes on my gel. How can I reduce this non-specific binding?
High background is a common issue in pull-down assays and can obscure the identification of true interactors.[1] Several factors can contribute to this, and a systematic approach to optimization is recommended.
Potential Causes and Solutions:
| Cause | Recommended Solution | Rationale |
| Insufficient Blocking | Pre-clear the cell lysate with beads (e.g., streptavidin-agarose) alone before adding the peptide-bound beads.[1] Include blocking agents like Bovine Serum Albumin (BSA) or sheared salmon sperm DNA in the binding buffer. | This removes proteins that non-specifically bind to the beads themselves. Blocking agents occupy non-specific binding sites on the beads and bait peptide.[5] |
| Inadequate Washing | Increase the number of wash steps (from 3 to 5) and/or the duration of each wash. Optimize the wash buffer by increasing the salt concentration (e.g., step-wise increases in NaCl from 150 mM) or the detergent concentration (e.g., 0.1% to 0.5% NP-40 or Triton X-100).[6][7] | More stringent washes help to dissociate weakly and non-specifically bound proteins without disrupting specific, high-affinity interactions.[5] |
| Hydrophobic Interactions | Include a non-ionic detergent (e.g., NP-40, Triton X-100) in both the binding and wash buffers.[6] | Detergents help to disrupt non-specific hydrophobic interactions between proteins and the beads or peptide. |
| Incorrect Protein Input | Titrate the amount of cell lysate used in the pull-down. Too much lysate can overwhelm the binding capacity and increase background. | Optimizing the bait-to-prey ratio is crucial for maximizing the signal-to-noise ratio. |
Troubleshooting Guide: No or Weak Signal for Expected Interactors
Question: I am not detecting my protein of interest, which I expect to bind to H3K4me2. What could be the reason for this weak or absent signal?
Several factors can lead to a false-negative result, where a true interaction is not detected.
Potential Causes and Solutions:
| Cause | Recommended Solution | Rationale |
| Low Abundance of "Reader" Protein | Use nuclear extracts from a cell line known to express high levels of the target protein. The abundance of a specific reader can vary significantly between cell types.[1] Increase the total amount of protein extract used in the assay. | The success of identifying a histone modification reader is highly dependent on its abundance in the input extract.[1] |
| Protein Degradation | Always add a fresh protease inhibitor cocktail to the lysis buffer immediately before use.[7] Perform all incubation and wash steps at 4°C to minimize protease activity. | "Reader" proteins can be susceptible to degradation by proteases released during cell lysis. |
| Interaction Disrupted by Assay Conditions | Optimize the salt and detergent concentrations in the binding and wash buffers. Some interactions are sensitive to high ionic strength or specific detergents. | Harsh buffer conditions can disrupt specific protein-protein interactions.[5] |
| Peptide Issues | Ensure the quality and correct modification of the synthetic peptide. Use mass spectrometry to verify the peptide identity and modification status. Ensure the biotin (B1667282) tag is accessible and not sterically hindered. | The quality of the bait peptide is critical for the success of the experiment. |
| Weak or Transient Interaction | Consider using a chemical cross-linking agent to stabilize the interaction before cell lysis and pull-down. | This can capture transient or weak interactions that might be lost during standard pull-down procedures. |
FAQ 2: What are the essential controls for a peptide pull-down experiment?
Proper controls are critical to ensure that the observed interactions are specific and not artifacts.[3]
-
Unmodified Peptide Control: An identical peptide sequence without the H3K4me2 modification is the most important negative control.[1] Proteins that bind to this peptide are considered non-specific histone tail binders.
-
Beads-Only Control: Incubating the cell lysate with beads that have no peptide attached helps to identify proteins that bind directly to the affinity matrix.[7]
-
Input Control: A sample of the cell lysate used for the pull-down should be run on the gel alongside the pull-down samples to verify the presence and abundance of the protein of interest before the pull-down.
Experimental Protocols
Protocol 1: Biotinylated Histone Peptide Pull-Down Assay
This protocol provides a general workflow for performing a peptide pull-down assay using a biotinylated H3K4(Me2) (1-20) peptide.
Materials:
-
Biotinylated H3(1-20)K4me2 peptide and corresponding unmodified H3(1-20) peptide.
-
Streptavidin-coated magnetic or agarose (B213101) beads.[8]
-
Nuclear extract or whole-cell lysate.
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, protease inhibitors).[8]
-
Wash Buffer (e.g., Binding Buffer with increased NaCl concentration).
-
Elution Buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a buffer with a pH shift).[3]
Procedure:
-
Peptide Immobilization:
-
Resuspend the biotinylated peptides in a suitable buffer (e.g., PBS).
-
Wash the streptavidin beads with binding buffer.
-
Incubate the beads with the biotinylated peptide for 1-2 hours at 4°C with rotation to allow for immobilization.[8]
-
Wash the peptide-bound beads three times with binding buffer to remove any unbound peptide.[8]
-
-
Protein Binding:
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads).
-
Remove the supernatant (unbound fraction).
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.[6]
-
-
Elution:
-
Analysis:
Visualizations
Experimental Workflow
Caption: Workflow for H3K4(Me2) Peptide Pull-Down.
Troubleshooting Logic
Caption: Logic for Troubleshooting Pull-Down Issues.
References
- 1. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pull-Down Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. bioclone.net [bioclone.net]
- 5. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 7. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Histone H3 N-terminal mimicry drives a novel network of methyl-effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 10. Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications [html.rhhz.net]
Technical Support Center: Improving Reproducibility of H3K4(Me2) (1-20) Peptide Assays
Welcome to the technical support center for H3K4(Me2) (1-20) peptide assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments and improve the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the reproducibility of H3K4me2 peptide assays?
A1: The most critical factor is the specificity of the anti-H3K4me2 antibody used. Many commercially available antibodies show significant cross-reactivity with other histone methylation states, such as H3K4me1 and H3K4me3, which can lead to dramatically different biological interpretations and contribute to the "reproducibility crisis".[1][2] It is crucial to use antibodies that have been rigorously validated for specificity using appropriate methods, such as peptide arrays or, ideally, in-application controls like SNAP-ChIP.[3][4] Other factors include assay platform-specific variables (e.g., for AlphaLISA, incubation times, temperature, and potential compound interference), and the quality and concentration of reagents.[5][6]
Q2: How can I validate the specificity of my anti-H3K4me2 antibody?
A2: Antibody specificity can be assessed using several methods. Peptide arrays are a common technique where the antibody is tested against a library of peptides with different modifications to identify on- and off-target binding.[7] However, peptide array performance does not always recapitulate antibody performance in chromatin-based assays.[7] Therefore, in-application validation is highly recommended. For example, in Chromatin Immunoprecipitation (ChIP), spike-in controls with defined nucleosomes can be used to assess specificity and efficiency.[2] For biochemical assays, performing competition experiments with unmodified peptides and peptides with other methylation states (H3K4me1, H3K4me3) can help determine the antibody's specificity for H3K4me2.[8]
Q3: My AlphaLISA assay signal is low or inconsistent. What are the possible causes?
A3: Low or inconsistent signal in an AlphaLISA assay can stem from several factors:
-
Reagent Degradation: Donor beads are light-sensitive and can be photobleached if not stored properly in the dark at 4°C.[6] Ensure all reagents are stored correctly and are within their expiration dates.
-
Incorrect Reagent Concentrations: The concentrations of acceptor beads, donor beads, biotinylated antibody, and the peptide substrate need to be optimized. Titration experiments are necessary to determine the optimal concentrations for your specific assay conditions.[6][9]
-
Suboptimal Assay Buffer: The composition of the assay buffer, including pH and salt concentration, can significantly impact the assay signal.[6]
-
Incubation Times and Temperature: AlphaLISA signals are sensitive to incubation times and temperature. For consistent results, these parameters should be kept constant across all plates and experiments.[5][8]
-
Instrument Settings: Ensure the microplate reader is configured with the correct settings for AlphaLISA detection.[8]
Q4: I am observing a "hook effect" in my AlphaLISA assay. What is it and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed in many immunoassays where at very high concentrations of the analyte (in this case, the H3K4me2 peptide or modified histone), the signal decreases instead of plateauing. This occurs when the analyte concentration exceeds the binding capacity of the assay's antibody and bead components, leading to a reduction in the formation of the bead-antibody complexes that generate the signal.[5][8] To mitigate the hook effect, you can perform a serial dilution of your sample to find a concentration that falls within the linear range of the assay.
Troubleshooting Guides
This section provides a systematic guide to identifying and resolving common issues encountered during H3K4(Me2) (1-20) peptide assays.
Issue 1: High Background Signal
| Potential Causes | Recommended Solutions |
| Non-specific binding of antibodies. | 1. Perform a titration of the primary and secondary antibodies to find the optimal concentrations. 2. Include a blocking step with an appropriate blocking agent (e.g., BSA or non-fat milk). 3. Increase the number and duration of wash steps. |
| Autofluorescence of the peptide or compounds. | 1. Measure the fluorescence of the peptide and any tested compounds in the absence of other assay components. 2. If using a fluorescent-based assay, consider switching to a different detection method (e.g., AlphaLISA, colorimetric). |
| Contaminated reagents or buffers. | 1. Prepare fresh buffers and reagent solutions. 2. Filter-sterilize buffers to remove any particulate matter. |
| Suboptimal assay buffer composition. | 1. Optimize buffer components such as salt concentration and detergents to minimize non-specific interactions.[9] |
Issue 2: Low Signal-to-Background Ratio
| Potential Causes | Recommended Solutions |
| Suboptimal enzyme/protein or peptide concentration. | 1. Titrate the enzyme/protein and peptide to determine concentrations that provide a robust signal over background.[9] |
| Incorrect order of reagent addition. | 1. Test different orders of reagent addition, as some binding partners may interfere with each other if added in a non-optimal sequence.[6] |
| Insufficient incubation time. | 1. Extend incubation times to allow for sufficient binding or enzymatic reaction to occur.[6] |
| Inappropriate assay plate. | 1. Use plates recommended for the specific assay type (e.g., white opaque plates for AlphaLISA).[8] |
Issue 3: High Well-to-Well Variability
| Potential Causes | Recommended Solutions |
| Pipetting errors. | 1. Ensure pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions. 3. Minimize the number of pipetting steps by preparing master mixes. |
| Inadequate mixing. | 1. Gently mix the contents of each well after adding reagents, especially for higher density plates.[6] 2. For 96-well plates, using a plate shaker during incubations can improve consistency.[6] |
| Edge effects. | 1. Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform temperature and humidity environment. |
| Temperature gradients across the plate. | 1. Ensure the entire plate is at a uniform temperature during incubations. |
Quantitative Data Summary
Table 1: Example IC50 Values for Peptide Competition in an H3K4me2 AlphaLISA Assay
This table provides example data on the specificity of an anti-H3K4me2 antibody determined by peptide competition. A lower IC50 value indicates a higher affinity of the antibody for that specific peptide.
| Competing Peptide | IC50 (nM) | Relative Affinity vs. H3K4me2 |
| H3K4me2 | 6.6 | 1x |
| H3K4me1 | 200 | 30x lower |
| Unmodified H3K4 | >1000 | >150x lower |
Data is illustrative and based on typical performance characteristics of a specific AlphaLISA kit.[8]
Experimental Protocols
Protocol 1: H3K4me2 AlphaLISA Competition Assay
This protocol describes a typical competition assay to determine the specificity of an anti-H3K4me2 antibody.
1. Reagent Preparation:
- Assay Buffer: Prepare 1X Cell-Histone Detection buffer.
- Acceptor Beads: Dilute the anti-H3K4me2 Acceptor beads in the 1X Assay Buffer to the desired working concentration.
- Biotinylated Antibody: Dilute the biotinylated anti-Histone H3 (C-terminus) antibody in the 1X Assay Buffer.
- Competing Peptides: Prepare 10X stock solutions of the H3K4me2, H3K4me1, and unmodified H3K4 peptides by serial dilution in 1X Assay Buffer.[8]
- Streptavidin-Donor Beads: Prepare a 5X solution of Streptavidin-Donor beads in 1X Assay Buffer. Keep this solution in the dark.[8]
2. Assay Procedure (for a 50 µL final volume in a 384-well plate):
- Add 5 µL of each competing peptide dilution to the appropriate wells.
- Add 20 µL of the cell lysate or histone extract containing the target H3K4me2.
- Add 10 µL of a mix containing the anti-H3K4me2 Acceptor beads and the biotinylated anti-Histone H3 (C-terminus) antibody.
- Cover the plate with a TopSeal-A film and incubate for 60 minutes at 23°C.[8]
- Working under subdued light, add 10 µL of the 5X Streptavidin-Donor bead solution.[8]
- Cover the plate with a TopSeal-A film and incubate for 30 minutes at 23°C in the dark.[8]
- Read the plate on an Alpha-enabled microplate reader.
Visualizations
H3K4 Methylation Signaling Pathway
Caption: H3K4 methylation states and their general roles in gene regulation.
AlphaLISA Assay Workflow
Caption: A generalized workflow for an H3K4me2 AlphaLISA competition assay.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common H3K4me2 peptide assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. FAQs - Chromatin Antibodies [chromatinantibodies.com]
- 3. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Interpretations - Chromatin Antibodies [chromatinantibodies.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. revvity.com [revvity.com]
- 7. Examining the roles of H3K4 methylation states with systematically characterized antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H3K4(Me2) (1-20) Peptide Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effect of salt concentration on the interactions of the dimethylated histone H3 lysine (B10760008) 4 peptide (H3K4(Me2) (1-20)).
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing salt concentration on the interaction between H3K4(Me2) (1-20) and its reader domains?
A1: Increasing salt concentration, typically NaCl or KCl, generally weakens the interaction between the H3K4(Me2) (1-20) peptide and its cognate reader domains. This is primarily due to the shielding of electrostatic interactions, which play a significant role in the binding of the positively charged histone tail to the reader protein.[1][2] The salt ions in the solution surround the charged residues on both the peptide and the protein, thereby reducing their electrostatic attraction.
Q2: How can I quantitatively measure the effect of salt concentration on binding affinity?
A2: Techniques such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are commonly used to quantitatively determine the dissociation constant (Kd) of the interaction at different salt concentrations.[3][4][5][6][7][8][9][10] By performing these experiments across a range of salt concentrations, you can generate a profile of how binding affinity changes with ionic strength.
Q3: What are typical Kd values for the interaction of H3K4me2 peptides with reader domains?
A3: The dissociation constants (Kd) for H3K4me2 interactions with various reader domains can vary, but often fall in the micromolar (µM) range. It's important to note that these values are dependent on the specific reader domain, the assay conditions (including salt concentration), and the technique used for measurement. For example, the BPTF PHD finger has been shown to have a weaker affinity for H3K4me2 compared to H3K4me3.[3]
Quantitative Data
The following tables summarize representative binding affinities of H3K4 methylated peptides with various reader domains. Note that data specifically detailing the effect of a salt concentration gradient on H3K4(Me2) (1-20) interactions is limited in the public domain. The values presented here are at specific salt concentrations and can be used as a baseline for designing your experiments.
Table 1: H3K4me2 Binding Affinities
| Reader Domain | Interacting Partner | Method | Salt Concentration (mM) | Dissociation Constant (Kd) |
| BPTF (PHD Finger) | H3(1-15)K4me2 | ITC | Not Specified | Weaker than K4me3 |
| PPS-PHD | H3K4me2 peptide | Intrinsic Tryptophan Fluorescence | Not Specified | 5.1 µM[3] |
| ADD3A | H3(1-19)K4me2 analogue | ITC | 100 mM NaCl | 4.02 ± 0.3 µM[11] |
Table 2: H3K4me3 Binding Affinities for Comparison
| Reader Domain | Interacting Partner | Method | Salt Concentration (mM) | Dissociation Constant (Kd) |
| BPTF (PHD Finger) | H3(1-15)K4me3 | ITC | Not Specified | ~2.7 µM[3] |
| DIDO-PHD | H3K4me3 peptide | Tryptophan Fluorescence | Not Specified | 1.3 µM (at pH 7.5)[3][12] |
| ADD3A | H3(1-19)K4me3 analogue | ITC | 100 mM NaCl | 6.76 ± 0.14 µM[11] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Salt Titration
This protocol outlines a general procedure for measuring the binding of a fluorescently labeled H3K4(Me2) (1-20) peptide to a reader domain across a range of salt concentrations.
Materials:
-
Fluorescently labeled H3K4(Me2) (1-20) peptide (e.g., with FITC or TAMRA)
-
Purified reader domain protein
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween-20[13]
-
High Salt Buffer: Assay Buffer with 1 M NaCl
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the reader protein in the assay buffer.
-
Prepare a series of assay buffers with varying salt concentrations by mixing the Assay Buffer and High Salt Buffer in different ratios (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM NaCl).
-
Prepare a working solution of the fluorescently labeled H3K4(Me2) peptide in each of the salt-varied assay buffers. The final concentration of the peptide should be low (typically in the low nanomolar range) and constant across all salt concentrations.[13]
-
In the 384-well plate, add a constant volume of the labeled peptide solution to each well.
-
Add the serially diluted reader protein to the wells for each salt concentration.
-
Include control wells for each salt concentration:
-
Labeled peptide in buffer only (no protein) for baseline polarization.
-
Labeled peptide with the highest concentration of reader protein for maximum polarization.
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in millipolarization (mP) as a function of the reader protein concentration for each salt concentration.
-
Fit the resulting sigmoidal curves to a one-site binding model to determine the Kd at each salt concentration.[3]
-
Isothermal Titration Calorimetry (ITC) for Salt Effect Analysis
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified H3K4(Me2) (1-20) peptide
-
Purified reader domain protein
-
ITC Buffer Series: e.g., 20 mM Tris pH 7.5, 1 mM TCEP, with varying NaCl concentrations (e.g., 50, 150, 300, 500 mM). Crucially, the protein and peptide for each titration must be in an identical, degassed buffer. [3][14]
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein and peptide against each of the ITC buffers with varying salt concentrations.[4] This is a critical step to minimize heats of dilution.[14]
-
Accurately determine the concentration of the protein and peptide solutions.
-
Degas all solutions immediately before use.[14]
-
-
ITC Experiment:
-
Load the reader domain protein into the sample cell (typically at a concentration of 10-50 µM).[14]
-
Load the H3K4(Me2) (1-20) peptide into the injection syringe (typically at a concentration 10-fold higher than the protein).[4][15]
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow for a return to baseline.
-
Perform a control titration by injecting the peptide into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-rate peaks for each injection.
-
Subtract the heat of dilution from the binding heats.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction at each salt concentration.
-
Troubleshooting Guides
Fluorescence Polarization (FP) Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Fluorescence | - Non-specific binding of the peptide to the plate.[13] - Fluorescent contaminants in the buffer.[13] - High salt concentration affecting fluorophore properties. | - Add a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer.[13][16] - Include a blocking agent like Bovine Serum Albumin (BSA).[13] - Use high-purity buffer reagents.[13] - Test the effect of high salt on the fluorophore alone. |
| Low Signal-to-Noise Ratio | - Low binding affinity, especially at high salt concentrations. - Low protein concentration or activity. - Photobleaching of the fluorophore. | - Increase the concentration of the reader protein. - Optimize incubation times. - Use an anti-fade reagent if photobleaching is suspected.[13] - Ensure the protein is active and properly folded. |
| Inconsistent Readings | - Pipetting errors. - Temperature fluctuations. - Peptide or protein aggregation at high salt. | - Use calibrated pipettes and ensure proper mixing. - Allow all reagents and plates to equilibrate to room temperature. - Centrifuge protein and peptide solutions before use. - Visually inspect for precipitation in high salt conditions. |
| No Change or Decrease in Polarization Upon Binding | - "Propeller effect": The fluorophore's mobility is not restricted upon binding.[17] - Fluorophore interaction with the peptide is disrupted upon protein binding.[13] | - Change the position of the fluorescent label on the peptide.[13][17] - Use a different fluorophore with a longer fluorescence lifetime.[13][17] - Shorten the linker between the fluorophore and the peptide.[13] |
Isothermal Titration Calorimetry (ITC)
| Issue | Potential Cause | Troubleshooting Steps |
| Large Heats of Dilution | - Mismatch between the buffer in the syringe and the cell.[14] - High salt concentration difference. | - Ensure meticulous dialysis of both protein and peptide in the exact same buffer for each salt condition.[4][14] - Perform a control titration of peptide into buffer to accurately subtract the heat of dilution.[10] |
| Noisy or Drifting Baseline | - Air bubbles in the cell or syringe.[14] - Dirty sample cell. - Presence of reducing agents like DTT. | - Thoroughly degas all solutions before the experiment.[14] - Follow the instrument's cleaning protocols carefully. - Use TCEP instead of DTT or β-mercaptoethanol if a reducing agent is necessary.[14] |
| Poorly Shaped Isotherm (not sigmoidal) | - 'c' value is outside the optimal range (ideally between 10 and 1000).[18] - Inaccurate concentration measurements. | - Adjust the concentrations of the protein in the cell and/or the peptide in the syringe to bring the 'c' value into the optimal range (c = n * Ka * [Macromolecule]).[18] - Verify the concentrations of your protein and peptide stocks using a reliable method (e.g., absorbance at 280 nm with the correct extinction coefficient, or amino acid analysis). |
| Precipitation During Titration | - Protein or peptide instability at the concentrations or salt conditions used. | - Perform a pre-experiment check by mixing the protein and peptide at the highest concentrations to be used and visually inspect for precipitation. - If precipitation occurs, try lowering the concentrations, changing the temperature, or adding stabilizing agents (if compatible with the interaction). |
Visualizations
Experimental Workflow for Salt-Dependent Binding Analysis
Caption: Workflow for analyzing the effect of salt on H3K4(Me2)-reader interactions.
Signaling Pathway of H3K4me2 Recognition
Caption: Simplified pathway of H3K4me2 recognition and downstream signaling.
References
- 1. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. A unique pH-dependent recognition of methylated histone H3K4 by PPS and DIDO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. tainstruments.com [tainstruments.com]
Choosing the right detection method for H3K4(Me2) (1-20) assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate detection method for Histone H3 dimethylated at lysine (B10760008) 4 (H3K4me2) in the 1-20 amino acid region. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Choosing the Right Detection Method
Selecting the optimal assay for H3K4me2 detection depends on various factors, including the required throughput, sensitivity, and the nature of the sample. The following table summarizes the key characteristics of common detection methods to aid in your decision-making process.
Table 1: Comparison of H3K4me2 Detection Methods
| Feature | AlphaLISA® | TR-FRET | Western Blot | ELISA (Colorimetric) |
| Principle | Homogeneous, bead-based proximity assay | Homogeneous, fluorescence resonance energy transfer | Size-based separation and antibody detection | Immobilized antibody capture and enzymatic detection |
| Throughput | High (384-well, 1536-well) | High (384-well, 1536-well) | Low | Medium (96-well) |
| Sensitivity | High (ng range) | High (ng range) | Moderate (µg of protein) | Moderate to High (ng range)[1] |
| Assay Time | ~3 hours[2] | ~1-2 hours[3] | 1-2 days | ~2.5-4 hours[1] |
| No-Wash Steps | Yes[2] | Yes[3] | No | No |
| Sample Type | Cell lysates, purified histones[2] | Cell lysates, purified enzymes/substrates[3] | Cell lysates, tissue extracts, purified histones[4] | Plasma, serum, cell lysates, purified histones[1][5] |
| Qualitative/Quantitative | Quantitative | Quantitative | Semi-quantitative/Quantitative[6] | Quantitative[1] |
| Instrumentation | Alpha-enabled plate reader | TR-FRET enabled plate reader | Electrophoresis and blotting equipment, imaging system | Microplate reader |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing an antibody for H3K4me2 detection?
A1: Antibody specificity is paramount for accurate H3K4me2 detection. It is crucial to select an antibody that has been validated to specifically recognize H3K4me2 without cross-reacting with other histone modifications, such as H3K4me1 or H3K4me3.[6] Some antibodies may show varying degrees of cross-reactivity, which can lead to inaccurate quantification and interpretation of results.[6] Always review the manufacturer's validation data, which should include peptide arrays and ideally, ChIP-seq or other application-specific validation.
Q2: How does H3K4me2 relate to transcriptional activation?
A2: H3K4me2 is generally associated with active chromatin and is often found at both promoters and enhancers of actively transcribed genes.[7] It is considered a mark that helps maintain a chromatin state permissive for transcription. The interplay between H3K4me1, H3K4me2, and H3K4me3 is crucial in regulating gene expression, with H3K4me3 being strongly enriched at active promoters and H3K4me1 at enhancers.[7][8]
Q3: Can I use whole-cell lysates for my H3K4me2 assay?
A3: Yes, whole-cell lysates can be used for several H3K4me2 detection methods, including Western Blot, AlphaLISA, and some ELISA kits.[2][4] However, for histone-specific analysis, a histone extraction or nuclear fractionation protocol is often recommended to enrich for histones and remove potentially interfering cellular components.[9] For Western blotting, acid extraction of histones can provide cleaner results.[9]
Experimental Protocols & Workflows
Signaling Pathway of H3K4 Dimethylation
Caption: H3K4me2 in Transcriptional Activation.
AlphaLISA® Experimental Workflow
Caption: AlphaLISA® workflow for H3K4me2 detection.
Detailed Protocol: AlphaLISA® H3K4me2 Cellular Detection [2]
-
Cell Plating: Plate cells in a 384-well white opaque microplate and incubate to allow for cell adhesion (for adherent cells).
-
Cell Treatment: Treat cells with compounds or stimuli as required for the experiment.
-
Cell Lysis and Histone Extraction:
-
Remove culture medium.
-
Add 20 µL of 4-fold diluted Cell-Histone Lysis buffer and incubate for 15 minutes at room temperature.
-
Add 10 µL of Cell-Histone Extraction buffer and incubate for 10 minutes at room temperature.[2]
-
-
AlphaLISA Detection:
-
Add 10 µL of a 5X mix of anti-H3K4me2 Acceptor beads and Biotinylated anti-Histone H3 (C-terminus) antibody.
-
Cover the plate and incubate for 60 minutes at 23°C.[2]
-
Add 10 µL of a 5X solution of Streptavidin Donor beads (final concentration 20 µg/mL).
-
Cover the plate and incubate for 30 minutes at 23°C in the dark.[2]
-
-
Data Acquisition: Read the plate on an EnSpire® or EnVision®-Alpha Reader.
TR-FRET Experimental Workflow
Caption: General TR-FRET workflow for H3K4me2 assays.
Detailed Protocol: TR-FRET for H3K4 Demethylase Activity [3]
This protocol is adapted for a KDM4B inhibitor screen but can be modified for other H3K4 methyltransferases or demethylases.
-
Assay Preparation: In a 384-well low volume assay plate, add the enzyme (e.g., KDM4B), substrate (biotinylated H3K9Me3 peptide), and test compounds.
-
Enzymatic Reaction: Incubate the plate to allow the demethylation reaction to proceed, resulting in the H3K9Me2 product.
-
Detection:
-
Data Acquisition: Measure the TR-FRET signal (ratio of 520 nm to 490 nm emissions) using a suitable plate reader.[3]
Western Blot Experimental Workflow
Caption: Standard Western blot workflow for H3K4me2.
Detailed Protocol: Western Blot for H3K4me2 [4]
-
Sample Preparation:
-
Lyse cells to extract total protein or perform a histone extraction (e.g., acid extraction) for enriched histone samples.[4]
-
-
Protein Quantification: Determine the protein concentration of your lysates using a suitable method like the BCA assay.[4]
-
SDS-PAGE:
-
Denature 15-30 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 15% Tris-Glycine polyacrylamide gel.[4]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and capture the signal using a digital imaging system.[4]
-
Data Analysis: Quantify band intensities and normalize the H3K4me2 signal to a loading control like total Histone H3.[4]
Troubleshooting Guides
AlphaLISA® H3K4me2 Assays
| Problem | Possible Cause | Recommendation |
| No or Low Signal | Endogenous H3K4me2 levels are too low. | Treat cells with a known inducer of H3K4me2 (e.g., sodium butyrate) as a positive control.[2] |
| Reagent degradation. | Ensure beads have not been exposed to light for extended periods and that all reagents are within their expiration date. | |
| Incompatible plate. | Use only white, opaque microplates suitable for AlphaLISA. | |
| High Background | High concentration of biotin (B1667282) in the cell culture medium. | Use biotin-free medium or perform a wash step before cell lysis.[2] |
| Non-specific binding. | Ensure proper blocking and consider optimizing antibody concentrations. | |
| Contamination. | Use fresh, sterile reagents and pipette tips. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a uniform single-cell suspension before plating. |
| Pipetting errors. | Calibrate pipettes and ensure accurate and consistent dispensing of all reagents. | |
| Edge effects. | Add sterile PBS or water to unused wells to maintain humidity.[2] |
TR-FRET H3K4me2 Assays
| Problem | Possible Cause | Recommendation |
| Low Signal | Inefficient enzymatic reaction. | Optimize enzyme and substrate concentrations, and incubation time. |
| Incorrect FRET pair concentrations. | Titrate the donor and acceptor-labeled reagents to find the optimal concentrations. | |
| Quenching by compounds. | Test for compound autofluorescence or quenching effects by running controls without the enzyme or substrate. | |
| High Background | Autofluorescent compounds. | Measure the fluorescence of compounds alone to identify interfering molecules.[10] |
| Non-specific binding of detection reagents. | Include controls without the primary antibody or substrate to assess non-specific signal. | |
| Light leakage. | Ensure the assay is performed in a light-controlled environment. | |
| Inconsistent Results | Reagent instability. | Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles. |
| Temperature fluctuations. | Maintain a consistent temperature during all incubation steps. |
Western Blot for H3K4me2
| Problem | Possible Cause | Recommendation |
| Weak or No Signal | Insufficient protein loading. | Load at least 20-30 µg of total protein; for low abundance modifications, up to 100 µg may be necessary.[11] |
| Poor antibody performance. | Use a validated antibody for Western blotting at the recommended dilution. Consider overnight incubation at 4°C.[12] | |
| Inefficient protein transfer. | Optimize transfer conditions (voltage, time) for small proteins like histones. Use a 0.2 µm PVDF membrane.[9][12] | |
| High Background | Insufficient blocking. | Block for at least 1 hour at room temperature. Consider using 5% BSA instead of milk if non-specific bands are an issue. |
| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST.[11] | |
| Diffuse or Smeared Bands | Poor sample preparation. | Ensure complete cell lysis and consider using an acid extraction protocol for cleaner histone preparations.[9][12] |
| Gel running conditions. | Run the gel at a lower voltage for a longer time to improve resolution of low molecular weight proteins.[13] |
ELISA for H3K4me2
| Problem | Possible Cause | Recommendation |
| No or Weak Signal | Inactive reagents. | Ensure all reagents are within their expiration date and have been stored correctly.[1] |
| Insufficient incubation times. | Follow the protocol's recommended incubation times and temperatures.[14] | |
| Omission of a key reagent. | Double-check that all steps were performed in the correct order.[14] | |
| High Background | Cross-reactivity of antibodies. | Use highly specific primary and secondary antibodies. Run controls to check for non-specific binding.[14] |
| Insufficient washing. | Ensure thorough washing between steps to remove unbound reagents.[15] | |
| High concentration of detection reagents. | Optimize the concentration of the detection antibody and substrate.[14] | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique.[15] |
| Temperature variations across the plate. | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates. | |
| Sample heterogeneity. | Ensure samples are properly mixed before adding to the wells. |
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Technical Support Center: H3K4(Me2) (1-20) Peptide Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific protein binding to the histone H3 di-methylated at lysine (B10760008) 4 (H3K4(Me2)) (1-20) peptide.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of H3K4(Me2) peptide pull-down assays?
Non-specific binding refers to the interaction of proteins with the assay components other than the intended H3K4(Me2) mark. This can include binding to the peptide backbone, the streptavidin-coated beads, or the walls of the reaction tube.[1][2] These unwanted interactions can lead to high background signals, false positives, and misinterpretation of results, masking the true specific binders.[1][3]
Q2: What are the primary causes of non-specific binding to histone peptides?
Several factors can contribute to high background and non-specific binding in peptide pull-down assays:
-
Hydrophobic and Ionic Interactions: Proteins can associate non-specifically with beads, the peptide, or plasticware through hydrophobic or electrostatic interactions.[1][2][3] Histone tails, being highly cationic, can attract negatively charged proteins.[4]
-
Insufficient Blocking: Failure to adequately block all non-specific binding sites on the beads and peptide can result in high background.[1]
-
Ineffective Washing: Inadequate or insufficiently stringent washing steps may not effectively remove weakly or non-specifically bound proteins.[3]
-
Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins that can bind to streptavidin beads, leading to false positives.[3]
-
Protein and Peptide Quality: Degraded or aggregated proteins or peptides can expose "sticky" hydrophobic patches, increasing non-specific interactions.[5] Similarly, using excessive concentrations of the bait protein can also increase background.[6]
Q3: How can I distinguish between specific and non-specific binding in my results?
A key control is to run parallel experiments with an unmodified H3 (1-20) peptide and the H3K4(Me2) (1-20) peptide.[7][8] Proteins that appear in the pull-down from the modified peptide but are absent or significantly reduced in the pull-down from the unmodified peptide are considered specific binders.[7] Additionally, a "beads-only" control (without any peptide) can help identify proteins that bind directly to the streptavidin resin.[9]
Q4: My protein of interest is not binding to the H3K4(Me2) peptide. What should I check?
If you observe low or no signal for your expected interaction, consider the following:
-
Protein Integrity and Activity: Ensure your protein is correctly folded and active. Include protease inhibitors in your lysis buffer to prevent degradation.[10]
-
Peptide Quality: Verify the purity and correct modification of your synthetic peptide. Peptides are susceptible to degradation, especially with multiple freeze-thaw cycles.[5]
-
Weak Interaction: Many "reader" domain-histone peptide interactions are inherently weak, with dissociation constants (Kd) in the micromolar (µM) range.[5][11] Standard pull-down assays may not be sensitive enough. Consider more quantitative methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP).[5][11][12]
-
Steric Hindrance: Large fusion tags (e.g., GST) on your recombinant protein might sterically hinder the binding site.[5]
-
Sub-optimal Buffer Conditions: Protein-peptide interactions are sensitive to pH and salt concentration. The binding may be weakened by high salt concentrations (>300 mM NaCl).[5]
Troubleshooting Guide for Non-Specific Binding
If you are experiencing high background signals, follow this systematic troubleshooting workflow.
Caption: Troubleshooting decision tree for non-specific binding.
Step 1: Review and Optimize Blocking Protocol
Blocking unoccupied sites on the streptavidin beads is a critical first step.
-
Action: Before adding your protein lysate, incubate the peptide-bound beads with a blocking agent. Bovine Serum Albumin (BSA) is commonly used.[13]
-
Troubleshooting: If background remains high, try increasing the concentration of your blocking agent or extending the incubation time (e.g., from 30 minutes to 1 hour at 4°C).[1] You can also test alternative blocking agents.
| Blocking Agent | Typical Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) or 1-10 mg/mL | Most common blocking agent. Shields against charged and hydrophobic interactions.[11][14] |
| Casein / Non-fat Dry Milk | 1 - 5% (w/v) | Effective, but avoid if using biotin-based detection methods as milk contains endogenous biotin.[10] |
| Purified Protein | 100 µg/mL | Using a non-relevant purified protein can sometimes be an effective blocker. |
Step 2: Optimize Washing Steps
Thorough washing is essential to remove proteins that are not specifically bound to your peptide.
-
Action: After the binding incubation, wash the beads 3-5 times with wash buffer.
-
Troubleshooting: To reduce non-specific interactions, increase the stringency of your washes.[3] This can be achieved by:
-
Increasing the number of washes: Try increasing from 3 to 5 or more wash cycles.[1]
-
Increasing salt concentration: Gradually increase the NaCl or KCl concentration in your wash buffer (e.g., from 150 mM up to 500 mM).[3]
-
Adding a detergent: Include a low concentration of a non-ionic detergent in the wash buffer to disrupt weak, non-specific interactions.[1]
-
Including a soak time: Allow the wash buffer to incubate with the beads for a few minutes during each wash step.[1]
-
Step 3: Modify Buffer Composition
The composition of your binding and wash buffers can significantly influence non-specific binding.[1]
| Buffer Additive | Function | Typical Concentration |
| Salts (NaCl, KCl) | Reduce electrostatic interactions.[14] | 150 - 500 mM |
| Non-ionic Detergents (Tween-20, NP-40, Triton X-100) | Reduce hydrophobic interactions.[5][11][14] | 0.01 - 0.1% (v/v) |
| Carrier Protein (BSA) | Prevents binding to tube surfaces and acts as a blocker.[5][11] | 0.1 - 1 mg/mL |
Step 4: Review Controls and Pre-clear the Lysate
Proper controls are essential to interpret your results, and pre-clearing the lysate is a highly effective step.
-
Action: Pre-clearing involves incubating your cell lysate with unconjugated streptavidin beads before the pull-down assay.[3][7] This removes proteins that non-specifically bind to the beads themselves. The "cleared" supernatant is then used for the actual binding experiment.
-
Troubleshooting: Always include a negative control with an unmodified H3 peptide and a beads-only control.[7][9] If you see strong bands in the beads-only lane, it indicates a problem with proteins binding to the resin, and pre-clearing is essential.
Caption: Causes of non-specific binding and their corresponding solutions.
Experimental Protocol: Biotinylated Peptide Pull-Down Assay
This protocol provides a general framework for identifying proteins that bind to the H3K4(Me2) (1-20) peptide. Optimization may be required.
Caption: General workflow for a histone peptide pull-down assay.
1. Peptide Immobilization
-
Resuspend 100 µg of lyophilized biotinylated H3K4(Me2) (1-20) peptide in 400 µL of PBS.[7]
-
Wash 400 µL of streptavidin bead slurry three times with 1 mL of PBS containing 0.1% TritonX-100.[7]
-
Add the resuspended peptide to the washed beads and incubate for 3 hours at room temperature with rotation to allow for binding.[7]
-
Wash the beads three times with PBS/0.1% TritonX-100 to remove unbound peptide.[7]
-
Resuspend the peptide-bound beads in 400 µL of PBS to create a 50% slurry. Store at 4°C.[7]
2. Nuclear Extract Preparation and Pre-clearing
-
Prepare nuclear extract from your cells of interest using an established protocol.
-
To pre-clear the lysate, add 50-80 µL of unconjugated streptavidin bead slurry to your nuclear extract.[7]
-
Incubate for 1 hour at 4°C with rotation.[7]
-
Centrifuge at a low speed and collect the supernatant. This is your pre-cleared lysate.[7]
3. Binding/Pull-Down
-
Take 40 µL of the 50% peptide-bound bead slurry per pull-down reaction.[7]
-
Wash the beads once with binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% TritonX-100).[7]
-
Add the pre-cleared nuclear extract to the beads.
-
Incubate with rotation for 3 hours to overnight at 4°C.[7]
4. Washing
-
Centrifuge at low speed to pellet the beads. Remove and save the supernatant (unbound fraction).
-
Wash the beads 3-5 times with 1 mL of wash buffer (binding buffer with potentially higher salt or detergent concentration). For each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation.[15]
5. Elution
-
After the final wash, remove all supernatant.
-
Add 30-60 µL of 1X or 2X SDS-PAGE loading buffer directly to the beads.[15]
-
Boil at 95°C for 5-10 minutes to elute and denature the bound proteins.[5]
6. Analysis
-
Pellet the beads by centrifugation.
-
Load the supernatant (the eluted, bound fraction) onto an SDS-PAGE gel for analysis by Coomassie staining, Western blot, or mass spectrometry.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications [html.rhhz.net]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Construction, and Validation of Histone-Binding Effectors in vitro and in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. mdanderson.org [mdanderson.org]
Optimizing incubation time for H3K4(Me2) (1-20) enzyme reactions
Welcome to the technical support center for optimizing your H3K4(Me2) (1-20) enzyme reactions. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for incubation time and temperature in an H3K4(Me2) enzyme assay?
A1: A common starting point for incubation is 30-60 minutes at 37°C.[1] However, for enzymes with low turnover rates, longer incubation times of 4-16 hours may be necessary.[2] The optimal temperature range is generally between 20-40°C.[3] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific enzyme and reaction conditions.
Q2: Why is optimizing the incubation time so critical for my H3K4(Me2) assay?
A2: Optimizing incubation time is essential to ensure that the enzymatic reaction is within the linear range.[4] If the incubation is too short, the signal may be too low to detect accurately. Conversely, if the incubation is too long, the reaction may plateau due to factors like substrate depletion, enzyme denaturation, or product inhibition, leading to an underestimation of the initial reaction velocity.[4]
Q3: What are the key components of a typical H3K4(Me2) enzyme reaction buffer?
A3: A typical assay buffer for H3K4 demethylase or methyltransferase activity includes a buffering agent (e.g., 50 mM Tris-HCl, pH 8.5), salt (e.g., 50 mM KCl), a magnesium source (e.g., 5 mM MgCl₂), and a reducing agent (e.g., 1 mM DTT).[1][2][5] Glycerol (e.g., 5%) is often added to stabilize the enzyme.[2][5]
Q4: How do I determine the initial velocity of my enzyme reaction?
A4: To determine the initial reaction velocity, you should measure product formation at several time points during the early phase of the reaction. Plot the concentration of the product against time. The initial velocity is the slope of the initial, linear portion of this curve.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect Incubation Time/Temperature: The incubation may be too short or the temperature suboptimal. | Perform a time-course experiment (e.g., 5, 10, 20, 40, 60 minutes) and a temperature gradient (e.g., 25°C, 30°C, 37°C) to find the optimal conditions. |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of the enzyme. Ensure proper storage conditions as per the manufacturer's instructions. | |
| Suboptimal Buffer Conditions: The pH, salt concentration, or cofactor concentrations may not be optimal for your enzyme. | Prepare fresh assay buffer and verify the pH. Titrate key buffer components like MgCl₂ and DTT. | |
| Inhibitors in Sample: The sample may contain interfering substances. | Some assay components can interfere with the reaction. For example, EDTA (>0.5 mM), SDS (>0.2%), and Tween-20 (>1%) can inhibit enzyme activity.[6] If possible, purify your sample to remove potential inhibitors. | |
| High Background Signal | Contaminated Reagents: One or more of the reagents may be contaminated. | Use fresh, high-quality reagents. Prepare fresh buffers and substrate solutions. |
| Non-specific Antibody Binding (for antibody-based assays): The detection antibody may be binding non-specifically. | Increase the number of wash steps after antibody incubation.[7] Include a blocking step in your protocol. | |
| Inconsistent Results (High Variability) | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and be careful to avoid introducing air bubbles.[6] Prepare a master mix for the reaction components to minimize pipetting variations between wells.[6] |
| Improperly Thawed Components: Reagents that were not completely thawed and mixed can lead to inconsistent concentrations. | Ensure all frozen components are completely thawed and gently mixed before use.[6] | |
| Edge Effects in Microplates: Wells on the edge of the plate may evaporate more quickly, leading to changes in reagent concentrations. | Avoid using the outer wells of the microplate for your samples and standards. Fill the outer wells with buffer or water. |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to determine the linear range of your H3K4(Me2) enzyme reaction.
Materials:
-
Recombinant H3K4(Me2) methyltransferase or demethylase
-
Histone H3 (1-20) peptide substrate
-
S-adenosyl-L-methionine (SAM) for methyltransferases or necessary cofactors for demethylases
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 5% glycerol)
-
Stop Solution (e.g., 7.5 M Guanidine Hydrochloride)[1]
-
Detection reagents (specific to your assay format, e.g., antibody, fluorescent probe)
-
Microplate (suitable for your detection method)
Procedure:
-
Prepare the Reaction Master Mix: On ice, prepare a master mix containing the assay buffer, enzyme, and H3 (1-20) peptide substrate. The final concentration of each component should be optimized based on preliminary experiments or literature values.
-
Set Up Time Points: Aliquot the master mix into separate tubes or wells of a microplate for each time point (e.g., 0, 5, 10, 20, 30, 45, 60 minutes).
-
Initiate the Reaction: Start the reaction by adding the final component (e.g., SAM for a methyltransferase) to each tube/well and mix gently.
-
Incubate: Incubate the reactions at the desired temperature (e.g., 37°C).
-
Stop the Reaction: At each designated time point, stop the reaction by adding the stop solution.
-
Detection: Proceed with the detection method specific to your assay (e.g., ELISA, fluorescence, radioactivity).
-
Data Analysis: Plot the signal (e.g., absorbance, fluorescence) against the incubation time. Identify the time interval where the signal increases linearly. The optimal incubation time should fall within this linear range.
Visualizations
Caption: Workflow for a time-course experiment to optimize incubation time.
Caption: A logical flowchart for troubleshooting common H3K4(Me2) enzyme assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Characterization of Histone H3 Lysine 4 Demethylase-containing Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Untitled Document [ucl.ac.uk]
- 5. A Novel Non-SET Domain Multi-subunit Methyltransferase Required for Sequential Nucleosomal Histone H3 Methylation by the Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. content.abcam.com [content.abcam.com]
Validation & Comparative
A Head-to-Head Comparison: H3K4(Me2) (1-20) Peptide vs. Full-Length Histone H3 as an Enzyme Substrate
For researchers in epigenetics and drug development, the choice of substrate in enzymatic assays is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison between the use of a short peptide, H3K4(Me2) (1-20), and the full-length histone H3 protein as substrates for enzymes that modify histone tails, particularly histone methyltransferases (HMTs) and demethylases (HDMs).
The N-terminal tail of histone H3 is a hub of post-translational modifications (PTMs), with the dimethylation of lysine (B10760008) 4 (H3K4me2) being a key mark associated with transcriptional regulation. Understanding the enzymes that write, erase, and read this mark is fundamental. Both peptide and full-length histone substrates are widely used to study these enzymes, but they offer distinct advantages and disadvantages related to cost, ease of use, and physiological relevance.
Quantitative Performance: A Data-Driven Comparison
The choice of substrate can profoundly affect the kinetic parameters and binding affinities observed in enzymatic assays. Full-length histones and, even more so, nucleosomes often represent a more physiologically relevant context, which can lead to significant differences in enzyme activity compared to short peptide substrates.[1]
For instance, the lysine-specific demethylase 1A (KDM1A/LSD1) demonstrates a dramatically higher affinity for full-length histone H3 compared to a 21-amino acid H3 peptide. The full-length, unmodified H3 acts as a competitive inhibitor with a Ki of 18.9 ± 1.2 nM, which is approximately 100-fold tighter than the 21-mer peptide product (Ki of 1.8 ± 0.6 μM).[2] This suggests that regions outside the immediate vicinity of the modification site on the full-length protein contribute significantly to enzyme recognition and binding.[2]
Similarly, histone methyltransferase complexes like MLL1 show much higher activity and processivity on nucleosome core particles (NCPs), which contain full-length histones, compared to H3 peptides or recombinant H3 alone.[1][3] This highlights the importance of the entire nucleosome structure for the optimal function of some chromatin-modifying enzymes.[3][4]
Below is a summary of available quantitative data comparing the two substrate types for key enzyme families.
Table 1: Binding Affinity and Inhibition Constants for KDM1A/LSD1
| Substrate/Inhibitor | Enzyme | Parameter | Value |
| Full-Length Histone H3 (unmodified) | KDM1A/LSD1 | Ki | 18.9 ± 1.2 nM[2] |
| Full-Length Histone H3 (unmodified) | KDM1A/LSD1 | Kd | 9.02 ± 2.3 nM[2] |
| H3 (1-21) Peptide (unmodified product) | KDM1A/LSD1 | Ki | 1.8 ± 0.6 µM[2] |
Table 2: Kinetic Parameters for MLL/SET1 Family Methyltransferases with Peptide Substrates
| Enzyme Complex | Substrate | Parameter | Value |
| MLL3 (M3RA) | H3 (1-20) Peptide | Km | 586.1 ± 60.5 µM[5] |
| MLL3 (M3RA) | H3 (1-20) Peptide | kcat | 6.2 ± 0.2 min-1[5] |
| MLL4 (M4RA) | H3 (1-20) Peptide | Km | 231.7 ± 17.3 µM[5] |
| MLL4 (M4RA) | H3 (1-20) Peptide | kcat | 4.8 ± 0.1 min-1[5] |
Note: Direct kinetic comparisons (Km, kcat) for MLL enzymes using full-length H3 are limited, as studies emphasize the superior activity on nucleosomal substrates over individual histone proteins.[1]
Key Considerations for Substrate Selection
| Feature | H3K4(Me2) (1-20) Peptide | Full-Length Histone H3 |
| Physiological Relevance | Lower. Lacks the structural context and potential secondary binding sites of the full protein. | Higher. Provides the complete primary sequence and structure, though it still lacks the context of the nucleosome. |
| Enzyme Activity | May result in lower or altered enzyme activity, especially for complex enzymes that interact with regions outside the N-terminal tail.[1] | Often yields higher and more physiologically relevant activity, particularly when incorporated into nucleosomes.[3] |
| Cost & Availability | Generally less expensive and readily available through commercial synthesis. | More expensive to produce (recombinantly) or purchase, especially with specific modifications. |
| Ease of Use & Solubility | High solubility and easy to handle in various buffer systems. | Can be prone to aggregation, requiring specific buffer conditions (e.g., detergents).[2] |
| High-Throughput Screening (HTS) | Ideal for HTS due to cost, consistency, and compatibility with various assay formats like filter binding or AlphaScreen.[6][7] | Less suitable for large-scale screening due to cost and handling challenges. |
| Mechanistic Studies | Useful for studying the minimal requirements for substrate recognition and catalysis. | Essential for investigating allosteric regulation, the role of distal domains, and interactions within the full protein context.[2][8] |
Signaling and Regulatory Context
The methylation of H3K4 is a dynamic process central to gene regulation. H3K4me2 is often found at enhancers and promoters and is associated with active or poised transcription. The interplay between methyltransferases (like the MLL/SET1 family) and demethylases (like the LSD1/KDM1A family) fine-tunes the state of gene activation. This balance is crucial for cellular processes like differentiation and development.[9]
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol is adapted for assaying HMT activity using either peptide or full-length histone substrates and measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]-methionine (3H-SAM).[10]
Materials:
-
Recombinant HMT of interest
-
Substrate: H3K4(Me2) (1-20) peptide or full-length recombinant Histone H3
-
3H-SAM (co-factor)
-
HMT Reaction Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 4 mM DTT
-
Scintillation fluid
-
P81 phosphocellulose filter paper
Procedure:
-
Prepare a reaction mixture in a final volume of 20-25 µL.
-
Add components in the following order: H2O, HMT Reaction Buffer, substrate (1-5 µg of peptide or 1 µg of full-length H3), and 1-2 µL of enzyme extract.[10]
-
Initiate the reaction by adding 1 µL of 3H-SAM (specific activity ~1 µCi).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Spot 20 µL of the reaction mixture onto the P81 filter paper to stop the reaction.
-
Wash the filter paper 3 times for 5 minutes each with 0.1 M sodium bicarbonate buffer to remove unincorporated 3H-SAM.
-
Air dry the filter paper and place it in a scintillation vial with 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
In Vitro Histone Demethylase (HDM) Assay (Western Blot)
This protocol is suitable for detecting the activity of histone demethylases like KDM1A/LSD1 by monitoring the decrease in the H3K4me2 signal using a specific antibody.[11]
Materials:
-
Recombinant HDM of interest (e.g., KDM1A/LSD1)
-
Substrate: H3K4(Me2) (1-20) peptide (e.g., 0.1 µg) or bulk histones/full-length H3 (e.g., 2-4 µg)[11]
-
HDM Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% CHAPS[2]
-
2x SDS-PAGE loading buffer
-
Primary antibody against H3K4me2
-
Secondary HRP-conjugated antibody
-
Chemiluminescence detection reagent
Procedure:
-
Set up a 10 µL reaction containing HDM Assay Buffer, the H3K4me2 substrate, and the purified HDM enzyme (e.g., 50-200 ng).[11]
-
Include a negative control reaction without the enzyme.
-
Incubate the reactions for 4-16 hours at 37°C.[11]
-
Stop the reaction by adding 10 µL of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a 15-20% SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using the primary antibody specific for H3K4me2.
-
Incubate with the secondary antibody and detect the signal using a chemiluminescence imager. A decrease in the H3K4me2 band intensity compared to the no-enzyme control indicates demethylase activity.
Conclusion
The selection between an H3K4(Me2) (1-20) peptide and a full-length histone H3 substrate is context-dependent.
-
H3K4(Me2) (1-20) peptides are the pragmatic choice for high-throughput screening, routine enzyme profiling, and studies focused on the catalytic core of an enzyme. Their affordability, ease of use, and compatibility with multiple assay platforms make them invaluable tools.[6][12]
-
Full-length histone H3 , especially when incorporated into nucleosomes, is indispensable for detailed mechanistic studies, investigating allosteric regulation, and accurately reflecting in vivo enzyme behavior.[1][2] For many chromatin-modifying complexes, the interactions extend far beyond the 20-amino acid tail, and using the full-length protein can reveal crucial aspects of enzyme function that would be missed with a peptide substrate.[2][4]
For comprehensive research, it is often beneficial to use both substrates: peptides for initial screening and kinetic characterization, followed by validation with full-length histones or nucleosomes to confirm physiological relevance.
References
- 1. Insights on the regulation of the MLL/SET1 family histone methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Non-SET Domain Multi-subunit Methyltransferase Required for Sequential Nucleosomal Histone H3 Methylation by the Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct kinetic mechanisms of H3K4 methylation catalyzed by MLL3 and MLL4 core complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamopenarchives.com [benthamopenarchives.com]
- 7. researchgate.net [researchgate.net]
- 8. LSD1/CoREST is an allosteric nanoscale clamp regulated by H3-histone-tail molecular recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Specific LSD1/KDM1A Isoform Regulates Neuronal Differentiation through H3K9 Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of Histone H3 Lysine 4 Demethylase-containing Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avidin plate assay system for enzymatic characterization of a histone lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enzyme Activity on H3K4(Me2) vs. H3K4me3 Peptides
For Researchers, Scientists, and Drug Development Professionals
Histone H3 lysine (B10760008) 4 (H3K4) methylation is a critical epigenetic modification associated with active gene transcription. The levels of di-methylation (H3K4me2) and tri-methylation (H3K4me3) are dynamically regulated by histone methyltransferases and demethylases. Understanding the substrate specificity and kinetic parameters of enzymes that act on these marks is crucial for elucidating their biological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of enzyme activity on H3K4me2 and H3K4me3 peptides, focusing on the KDM5 family of histone demethylases, which are known to demethylate both of these marks.[1][2][3]
Quantitative Comparison of KDM5 Demethylase Activity
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are JmjC domain-containing histone demethylases that play a key role in transcriptional regulation by removing methyl groups from H3K4.[1][2][3] The following tables summarize the available quantitative data comparing the activity of KDM5 enzymes on H3K4me2 and H3K4me3 peptide substrates.
Table 1: Kinetic Parameters of KDM5A for H3K4me2 and H3K4me3 Peptides
This table presents the Michaelis-Menten constant (Km) and catalytic rate (kcat) for the demethylation of acetylated H3K4me2 and H3K4me3 21-mer peptides by human KDM5A (amino acids 1-797). The data indicates that KDM5A has a lower Km for the H3K4me3 substrate, suggesting a higher affinity for this peptide compared to the H3K4me2 peptide. The catalytic rates (kcat) are comparable for both substrates.
| Substrate (Ac-H3 21mer) | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) |
| H3K4me3 | 95.5 ± 7.6 | 2.82 ± 0.06 | 0.0295 |
| H3K4me2 | 134.6 ± 14.1 | 2.65 ± 0.09 | 0.0197 |
Data from Longbotham et al. (2019).[4]
Table 2: Comparative Demethylation of H3K4me3 and H3R2me2a Peptides by KDM5 Family Enzymes
This table shows the percentage of demethylation of H3(1-21)K4me3 and H3(1-21)R2me2a peptides by the catalytic domains of KDM5A, KDM5B, KDM5C, and KDM5D after a 90-minute incubation. While not a direct comparison of H3K4me2 and H3K4me3, it demonstrates the relative activity of the KDM5 family on the H3K4me3 substrate. Under these conditions, KDM5C showed the highest activity against the H3K4me3 peptide.
| Enzyme | Substrate | Demethylation (%) |
| KDM5A | H3(1-21)K4me3 | ~80 |
| H3(1-21)R2me2a | ~50 | |
| KDM5B | H3(1-21)K4me3 | >95 |
| H3(1-21)R2me2a | ~50 | |
| KDM5C | H3(1-21)K4me3 | >95 |
| H3(1-21)R2me2a | ~90 | |
| KDM5D | H3(1-21)K4me3 | >95 |
| H3(1-21)R2me2a | ~80 |
Data from a study on the catalytic domains of KDM5 enzymes.[5]
Table 3: Dissociation Constants (Kd) of KDM5B PHD1 Finger for H3K4 Peptides
This table presents the dissociation constants (Kd) for the binding of the PHD1 finger of KDM5B to histone H3 peptides with different methylation states at lysine 4. A higher Kd value indicates weaker binding affinity. The data shows that the PHD1 finger of KDM5B has a significantly higher affinity for the unmodified H3K4 peptide (H3K4me0) compared to the methylated versions, with affinity decreasing as the level of methylation increases. This suggests a potential product recognition mechanism or a role in modulating catalytic activity.[6]
| Peptide | Kd (μM) |
| H3K4me0 | 6.4 ± 0.6 |
| H3K4me1 | 25.6 ± 3.8 |
| H3K4me2 | 80.0 ± 7.9 |
| H3K4me3 | 103.7 ± 11.2 |
Data from a study on the KDM5B PHD1 finger.[6]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible measurement of enzyme activity. Below are protocols for two common in vitro histone demethylase assays.
Fluorescence-Based Histone Demethylase Assay
This assay measures the production of formaldehyde (B43269), a byproduct of the JmjC-domain-mediated demethylation reaction.
Materials:
-
Recombinant KDM5 enzyme (e.g., KDM5B)
-
H3K4me2 (1-20) and H3K4me3 (1-20) peptides
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20
-
Cofactors: 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid
-
Formaldehyde Detection Reagent (e.g., a commercially available fluorescent probe)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting the KDM5 enzyme to the desired concentration in Assay Buffer.
-
Prepare 2X substrate solutions of H3K4me2 (1-20) and H3K4me3 (1-20) peptides in Assay Buffer. A typical starting concentration range is 1-100 µM.
-
-
Reaction Setup:
-
Add 10 µL of the 2X enzyme solution to the wells of the 384-well plate.
-
To initiate the reaction, add 10 µL of the 2X substrate solution to the respective wells. Include no-enzyme controls for background subtraction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme's activity.
-
-
Detection:
-
Stop the reaction and detect the formaldehyde produced by adding 10 µL of the formaldehyde detection reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen detection reagent.
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Plot the fluorescence intensity against the substrate concentration to determine kinetic parameters (Km and Vmax).
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Histone Demethylase Activity
This is a highly sensitive, no-wash immunoassay that detects the demethylated product.
Materials:
-
Recombinant KDM5 enzyme (e.g., KDM5A)
-
Biotinylated H3K4me2 (1-21) and H3K4me3 (1-21) peptides
-
AlphaLISA® Acceptor beads conjugated to an anti-unmethylated H3K4 antibody
-
Streptavidin-coated Donor beads
-
AlphaLISA® Assay Buffer
-
384-well white microplate (e.g., OptiPlate™-384)
-
Alpha-enabled plate reader
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 4X biotinylated H3K4me2 or H3K4me3 peptide substrate.
-
Add 2.5 µL of 4X KDM5 enzyme. Include a no-enzyme control.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of a 2X mix of AlphaLISA® Acceptor beads and biotinylated anti-H3 antibody diluted in AlphaLISA® Assay Buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Addition of Donor Beads:
-
Add 10 µL of 2.5X Streptavidin-coated Donor beads diluted in AlphaLISA® Assay Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an Alpha-enabled plate reader (excitation at 680 nm, emission at 615 nm).
-
-
Data Analysis:
-
The AlphaLISA signal is inversely proportional to the demethylase activity (as the demethylated product is detected). Plot the signal against inhibitor concentration to determine IC50 values or compare activity between the two substrates.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of KDM5 activity, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for in vitro histone demethylase assays.
Caption: KDM5 enzymes regulate gene expression by demethylating H3K4me3/me2.
References
- 1. Drawing a line between histone demethylase KDM5A and KDM5B: their roles in development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. The catalytic domains of all human KDM5 JmjC demethylases catalyse N‐methyl arginine demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PHD1 finger of KDM5B recognizes unmodified H3K4 during the demethylation of histone H3K4me2/3 by KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of H3K4 Methyltransferase Activity: H3K4(Me2) vs. H3K4me1 Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic kinetics of histone H3 lysine (B10760008) 4 (H3K4) methylation, focusing on the conversion of monomethylated (H3K4me1) and dimethylated (H3K4me2) histone tail peptides. Understanding the kinetic parameters of the enzymes responsible for these modifications is crucial for elucidating the regulatory mechanisms of gene expression and for the development of targeted therapeutics.
Data Presentation: Kinetic Parameters of H3K4 Methylation
The following table summarizes the steady-state kinetic constants for the human histone methyltransferase PRDM9 acting on different methylation states of an H3 (1-25) peptide substrate. This data provides a direct comparison of the enzyme's affinity (Km) and catalytic turnover rate (kcat) for H3K4me1 and H3K4me2.
| Substrate | Km (µM) | kcat (h⁻¹) | kcat/Km (µM⁻¹h⁻¹) |
| H3K4me1 (1-25) | 1 ± 0.2 | 19,000 ± 1,200 | 19,000 |
| H3K4me2 (1-25) | 3 ± 1 | 19,000 ± 500 | 6,333 |
Data extracted from a study on the kinetic analysis of PRDM9 methyltransferase activity.[1]
Key Observations:
-
Substrate Affinity: The Michaelis constant (Km) for the H3K4me2 peptide is slightly higher than for the H3K4me1 peptide, suggesting a marginally lower binding affinity of the enzyme for the dimethylated substrate under these conditions.[1]
-
Catalytic Efficiency: While the maximal catalytic rate (kcat) is similar for both substrates, the overall catalytic efficiency (kcat/Km) of PRDM9 is approximately three times higher for the H3K4me1 peptide compared to the H3K4me2 peptide.[1] This indicates that PRDM9 is more efficient at converting the monomethylated state to the subsequent methylation state.
Experimental Protocols
The determination of kinetic parameters for histone methyltransferases (HMTs) typically involves in vitro assays that measure the rate of methyl group transfer from a donor, usually S-adenosyl-L-methionine (SAM), to a histone substrate.[2]
General In Vitro Histone Methyltransferase (HMT) Assay Protocol
This protocol outlines a common method for assessing HMT activity, which can be adapted for kinetic analysis by varying substrate concentrations.
Materials:
-
Recombinant histone methyltransferase (e.g., PRDM9, MLL complexes).[2][3]
-
Histone peptide substrates (H3K4me1 and H3K4me2).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Scintillation fluid and a scintillation counter.
-
Phosphocellulose filter paper.
-
Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0).
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the assay buffer, a fixed concentration of the HMT, and varying concentrations of the histone peptide substrate (H3K4me1 or H3K4me2).
-
Initiation of Reaction: Start the reaction by adding a fixed concentration of [³H]-SAM.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The negatively charged paper will bind the positively charged histone peptides.
-
Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax (from which kcat is calculated).
Mandatory Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for determining the kinetic parameters of a histone methyltransferase.
Caption: Workflow for HMT kinetic analysis.
Signaling Pathway: Regulation of H3K4 Methylation
Histone H3 lysine 4 methylation is a dynamic process regulated by histone methyltransferases (writers) and demethylases (erasers). The different methylation states (me1, me2, and me3) are associated with distinct genomic regions and transcriptional states. H3K4me1 is predominantly found at enhancers, while H3K4me2 is also associated with enhancers and active gene bodies.[4][5] The transition between these states is critical for gene regulation.
Caption: H3K4 methylation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct kinetic mechanisms of H3K4 methylation catalyzed by MLL3 and MLL4 core complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: A Comparative Guide to H3K4me3 Antibody Cross-reactivity with H3K4me2 Peptides
For researchers in epigenetics and drug development, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the cross-reactivity of commercially available antibodies targeting trimethylated lysine (B10760008) 4 on histone H3 (H3K4me3) with the dimethylated form (H3K4me2), a common and significant challenge in the field.
Comparative Analysis of H3K4me3 Antibody Specificity
The specificity of an antibody is its ability to bind to its intended target with minimal binding to off-target molecules. In the context of H3K4me3, a primary concern is the cross-reactivity with H3K4me2, as these modifications differ by only a single methyl group.[1] Below is a summary of specificity data for several H3K4me3 antibodies, compiled from published studies and manufacturer datasheets. The data is primarily derived from dot blot and peptide array analyses, which assess antibody binding to synthetic histone peptides.
Table 1: H3K4me3 Antibody Cross-Reactivity with H3K4me2 Peptide
| Antibody (Supplier, Cat. No.) | Assay Type | Target Signal (H3K4me3) | Cross-Reactivity Signal (H3K4me2) | Observations & References |
| Antibody 1 (Example) | Dot Blot | +++ | ++ | Significant cross-reactivity observed.[4] |
| Antibody 2 (Example) | Dot Blot | +++ | - | High specificity for H3K4me3.[4] |
| abMe3-1 (Example from study) | Peptide Array, ICeChIP | High | High | Substantial cross-reactivity with H3K4me2 noted.[1] |
| abMe3-2 (Example from study) | Peptide Array, ICeChIP | High | High | Captures substantial H3K4me2 in ICeChIP-seq.[1] |
| abMe3-3 (Example from study) | Peptide Array, ICeChIP | High | Low | High-specificity antibody with >90% aggregate methyl-specificity.[1] |
| Diagenode (C15410003) | Dot Blot | High | Not specified | High specificity for the modification of interest claimed.[5] |
| Thermo Fisher (MA5-11199) | Peptide Array | High | Not specified | Not cross-reactive with other methylated lysines mentioned.[6] |
| Millipore (07-473) | Dot Blot | High | Low | Data from ENCODE project shows good specificity.[7] |
| ABclonal (A2357) | Dot Blot | High | Low | Dot-blot analysis shows specificity against various methylation peptides.[8] |
Signal Strength Key: +++ (Strong), ++ (Moderate), + (Weak), - (Not Detected/Negligible). Data is qualitative and comparative based on available sources.
Experimental Methodologies
Accurate assessment of antibody specificity relies on robust experimental protocols. The two most common methods for evaluating cross-reactivity with histone peptides are Dot Blot and Peptide Array analysis.
Dot Blot Analysis Protocol
This method provides a straightforward qualitative or semi-quantitative assessment of antibody binding to immobilized peptides.
-
Peptide Immobilization:
-
Blocking:
-
The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Washing:
-
The membrane is washed multiple times with TBST to remove unbound primary antibody.[7]
-
-
Secondary Antibody Incubation:
-
An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is diluted in blocking buffer and incubated with the membrane for 1 hour at room temperature.[11]
-
-
Detection:
-
After further washing, the signal is detected using a chemiluminescent substrate and imaged.[6] The intensity of the spots corresponding to H3K4me3 and H3K4me2 peptides are compared.
-
Peptide Array Analysis Protocol
Peptide arrays allow for a more high-throughput analysis of antibody specificity against a large number of different modified and unmodified histone peptides simultaneously.
-
Array Preparation:
-
A library of synthetic histone peptides with various post-translational modifications is covalently linked to a glass slide or membrane.
-
-
Blocking:
-
The array is blocked to prevent non-specific binding.
-
-
Antibody Incubation:
-
The primary H3K4me3 antibody is diluted and incubated with the array.[6]
-
-
Washing:
-
The array is washed to remove unbound antibody.
-
-
Secondary Antibody and Detection:
-
A fluorescently labeled secondary antibody is used for detection. The array is scanned, and the fluorescence intensity of each spot is quantified.
-
-
Data Analysis:
-
The signal intensity for the target peptide (H3K4me3) is compared to the signal intensities for off-target peptides (including H3K4me2) to determine the specificity profile of the antibody.[12]
-
Visualizing Antibody Specificity and Experimental Workflow
To better understand the concepts and processes discussed, the following diagrams illustrate the potential for antibody cross-reactivity and a typical workflow for its assessment.
Caption: Conceptual diagram of H3K4me3 antibody binding specificity and cross-reactivity.
Caption: Experimental workflow for assessing H3K4me3 antibody cross-reactivity.
Conclusion and Recommendations
The evidence strongly indicates that cross-reactivity of H3K4me3 antibodies with H3K4me2 is a prevalent issue that can significantly impact experimental outcomes.[1][3] Researchers should critically evaluate the specificity of their chosen antibodies before embarking on large-scale studies.
Key Recommendations:
-
Consult the Literature: Review studies that have systematically compared the specificity of different H3K4me3 antibodies.[1][2][13]
-
Request Manufacturer Data: Scrutinize the specificity data provided by the antibody manufacturer. Look for dot blots or peptide arrays showing minimal reactivity against H3K4me2.[5][9][10]
-
In-house Validation: Whenever possible, perform in-house validation of new antibody lots using dot blot or peptide array analysis.
-
Consider Pre-adsorption: For applications where high specificity is critical, consider pre-adsorbing the antibody with the cross-reactive H3K4me2 peptide to improve its specificity.[4][14]
-
Interpret Data with Caution: Be mindful of the potential for cross-reactivity when interpreting results, especially when using antibodies with unverified or poor specificity.
References
- 1. Examining the roles of H3K4 methylation states with systematically characterized antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity Guides Interpretation: On H3K4 Methylation at Enhancers and Broad Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Background - Chromatin Antibodies [chromatinantibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. H3K4me3 Antibody - ChIP-seq Grade (C15410003) | Diagenode [diagenode.com]
- 6. H3K4me3 Monoclonal Antibody (G.532.8) (MA5-11199) [thermofisher.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. ABclonal [abclonal.com]
- 9. agrisera.com [agrisera.com]
- 10. agrisera.com [agrisera.com]
- 11. Human Histone H3K4me3 peptide (ab1342) | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Researcher's Guide to Validating H3K4(Me2) Antibody Specificity Using Modified Peptides and Alternative Methods
For researchers, scientists, and drug development professionals, the accuracy of chromatin immunoprecipitation (ChIP) and other antibody-based epigenetics research hinges on the specificity of the antibodies used. This guide provides an objective comparison of methods to validate the specificity of antibodies targeting di-methylated lysine (B10760008) 4 on histone H3 (H3K4me2), with a focus on the use of the H3K4(Me2) (1-20) peptide and other modified peptides.
The di-methylation of lysine 4 on histone H3 (H3K4me2) is a crucial epigenetic mark predominantly associated with active gene promoters and enhancers.[1] Accurate detection of H3K4me2 is therefore vital for understanding gene regulation. However, the specificity of commercially available antibodies can be variable, with significant cross-reactivity observed with other histone modifications, particularly mono- and tri-methylated H3K4 (H3K4me1 and H3K4me3).[2][3] This guide outlines key experimental protocols for antibody validation and presents a comparison of available antibodies based on published data.
Key Validation Techniques: A Comparative Overview
Several methods are employed to assess the specificity of H3K4me2 antibodies. Each has its advantages and limitations.
| Validation Method | Principle | Advantages | Limitations |
| Peptide Array / Dot Blot | Antibody is tested against a library of synthetic histone peptides with various modifications immobilized on a membrane or slide. | High-throughput, allows for screening against a wide range of modifications and their combinations.[4] | Peptides lack the native chromatin context, which can lead to discrepancies between peptide array results and performance in applications like ChIP.[2] |
| Western Blot | Antibody is used to detect the target protein in histone extracts or whole-cell lysates separated by size. | Verifies that the antibody recognizes a protein of the correct molecular weight for histone H3. | Does not definitively distinguish between different methylation states of the same protein. |
| Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq) | Antibody is used to immunoprecipitate chromatin, and the associated DNA is analyzed to determine the genomic localization of the target modification. | Considered the "gold standard" as it assesses antibody performance in the context of native chromatin.[5] | Interpretation can be confounded by the use of poorly characterized antibodies, leading to misleading results. |
| Spike-in Normalization and Antibody Profiling (e.g., SNAP-ChIP) | Uses a panel of DNA-barcoded, semi-synthetic nucleosomes with defined modifications that are "spiked-in" to a standard ChIP experiment.[6][7] | Provides a quantitative measure of both on-target enrichment and off-target cross-reactivity within the context of a ChIP experiment.[6][7] | Requires specialized reagents (barcoded nucleosomes). |
Performance of Commercially Available H3K4me2 Antibodies: A Data-Driven Comparison
The following tables summarize publicly available data on the specificity and cross-reactivity of several commercially available H3K4me2 antibodies.
Peptide Array Specificity Data
"Specificity Factor" is a common metric in peptide array analysis, representing the ratio of the antibody's binding to peptides containing the target modification versus those without. A higher specificity factor indicates greater specificity.
| Antibody (Supplier, Cat. No.) | Specificity Factor for H3K4me2 | Notable Cross-Reactivity | Source |
| Invitrogen (ABfinity)** | High | Low | [8] |
| Supplier 2 | Lower | Binds to other modified peptides | [8] |
Note: Specificity factors can vary between experiments and peptide array platforms.
SNAP-ChIP Cross-Reactivity Data
This method provides a direct quantitative measure of cross-reactivity with other histone modifications in a ChIP-like setting.
| Antibody (Supplier, Cat. No.) | On-Target Specificity (%) | Cross-Reactivity with H3K4me1 (%) | Cross-Reactivity with H3K4me3 (%) | Source |
| Thermo Fisher Scientific (MA5-33383) | 68.19 | 1.03 | 1.39 | [9] |
| RevMAb (31-1037-00) | 68.19 | 1.03 | 1.39 | [9] |
| Thermo Fisher Scientific (710796) | 56.02 | 1.15 | 2.01 | [9] |
Note: Data is derived from publicly available resources and individual lot performance may vary. Researchers are encouraged to perform their own validation.
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable antibody validation.
Peptide Array / Dot Blot Protocol
This protocol outlines the general steps for assessing antibody specificity using immobilized peptides.
-
Peptide Immobilization : Synthetic histone peptides, including H3K4(Me2) (1-20) and other modified and unmodified versions, are spotted and immobilized on a nitrocellulose membrane or glass slide.
-
Blocking : The membrane/slide is incubated with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane/slide is incubated with the primary antibody diluted in blocking buffer.
-
Washing : The membrane/slide is washed multiple times with a wash buffer (e.g., TBST) to remove unbound antibody.
-
Secondary Antibody Incubation : The membrane/slide is incubated with a labeled secondary antibody (e.g., HRP- or fluorescently-conjugated).
-
Detection : The signal from the bound secondary antibody is detected. For HRP-conjugated antibodies, this involves the addition of a chemiluminescent substrate.
-
Analysis : The signal intensity for each peptide spot is quantified to determine the antibody's binding profile.
Western Blot Protocol
This protocol is for validating that the antibody recognizes a protein of the correct size.
-
Sample Preparation : Extract histones from cell nuclei.
-
SDS-PAGE : Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the H3K4me2 primary antibody.
-
Washing : Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection : Add a chemiluminescent substrate and visualize the protein bands.
SNAP-ChIP Workflow
This workflow integrates spike-in controls for quantitative specificity assessment.
-
Chromatin Preparation : Crosslink and shear chromatin from cells.
-
Spike-in Addition : Add a panel of DNA-barcoded modified nucleosomes to the sheared chromatin.
-
Immunoprecipitation : Perform ChIP using the H3K4me2 antibody to pull down target chromatin and spike-in nucleosomes.
-
Washing and Elution : Wash to remove non-specific binding and elute the immunoprecipitated material.
-
DNA Purification : Purify the DNA from the immunoprecipitated chromatin.
-
qPCR Analysis : Perform quantitative PCR on the purified DNA using primers specific to the DNA barcodes of the spike-in nucleosomes and to genomic regions of interest.
-
Data Analysis : Quantify the recovery of on-target and off-target spike-in nucleosomes to determine antibody specificity and efficiency.
Conclusion and Recommendations
The validation of antibody specificity is a critical step in ensuring the reliability of epigenetics research. While peptide arrays are a valuable high-throughput screening tool, they do not always predict antibody performance in the context of native chromatin. Therefore, a multi-pronged approach to validation is recommended. For H3K4me2 antibodies, it is particularly important to assess cross-reactivity against H3K4me1 and H3K4me3. The use of quantitative methods like SNAP-ChIP provides a robust in-application assessment of both specificity and efficiency. Researchers should carefully consider the validation data provided by manufacturers and, whenever possible, perform in-house validation using the methods outlined in this guide to ensure the generation of accurate and reproducible data.
References
- 1. Quantitative Assessment of Chromatin Immunoprecipitation Grade Antibodies Directed against Histone Modifications Reveals Patterns of Co-occurring Marks on Histone Protein Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epicypher.com [epicypher.com]
- 3. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Histone Antibody Specificity with Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - US [thermofisher.com]
- 6. SNAP-ChIP: A Robust Method for Determining Histone Antibody Specificity in ChIP | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biocat.com [biocat.com]
- 8. Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modifications | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. H3K4me2 - Chromatin Antibodies [chromatinantibodies.com]
Decoding the Histone Code: A Comparative Guide to the Specificity of H3K4me2 Reader Domains
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between histone modifications and their reader proteins is paramount for deciphering the complexities of gene regulation and developing targeted epigenetic therapies. This guide provides a comprehensive comparison of the binding specificity of various reader domains for dimethylated lysine (B10760008) 4 on histone H3 (H3K4me2) over other post-translational modifications (PTMs).
The precise readout of histone PTMs by specialized "reader" domains is a critical mechanism that translates the epigenetic landscape into functional cellular outcomes. H3K4me2 is a key mark predominantly associated with poised enhancers and the 5' ends of transcribed genes. Its recognition by specific reader proteins is a crucial step in modulating chromatin structure and gene expression. This guide offers a side-by-side analysis of prominent H3K4me2 reader domains, supported by quantitative binding data and detailed experimental methodologies.
Quantitative Comparison of Reader Domain Binding Affinities
The binding affinity of a reader domain for its target histone modification, often expressed as the dissociation constant (Kd), is a key determinant of its biological function. A lower Kd value signifies a higher binding affinity. The following tables summarize the binding affinities of several key reader domains for H3K4me2 in comparison to other histone PTMs, as determined by various biophysical assays.
| Reader Domain | Protein | Target PTM | Dissociation Constant (Kd) | Experimental Method |
| PHD Finger | PHF20 | H3K4me2 | ~1.5 µM | Tryptophan Fluorescence |
| H3K4me0 | No Binding | Tryptophan Fluorescence | ||
| H3K4me1 | No Binding | Tryptophan Fluorescence | ||
| H3K4me3 | No Binding | Tryptophan Fluorescence | ||
| Tandem Tudor Domain | Sgf29 (human) | H3K4me2 | 4.7 µM | Isothermal Titration Calorimetry (ITC) |
| H3K4me3 | 3.1 µM | Isothermal Titration Calorimetry (ITC) | ||
| H3K4me0 | 24.0 µM | Isothermal Titration Calorimetry (ITC) | ||
| H3K9me3 | ~24.0 µM | Isothermal Titration Calorimetry (ITC) | ||
| H3K27me3 | No Binding | Isothermal Titration Calorimetry (ITC) | ||
| H3K36me3 | No Binding | Isothermal Titration Calorimetry (ITC) | ||
| H4K20me3 | No Binding | Isothermal Titration Calorimetry (ITC) | ||
| PHD Finger | BPTF | H3K4me2 | 5.0 µM | Isothermal Titration Calorimetry (ITC) |
| H3K4me3 | 2.7 µM | Isothermal Titration Calorimetry (ITC) | ||
| H3K4me1 | Weaker than K4me2 | NMR Spectroscopy | ||
| H3K4me0 | Weaker than K4me1 | NMR Spectroscopy | ||
| PHD Finger | PHF13 | H3K4me2 | 122 ± 29.4 µM | Fluorescence Polarization |
| H3K4me3 | 88.5 ± 20.6 µM | Fluorescence Polarization | ||
| H3K4me1 | 332.4 ± 82.6 µM | Fluorescence Polarization | ||
| H3K9me3 | No Detectable Binding | Fluorescence Polarization | ||
| H3K27me3 | No Detectable Binding | Fluorescence Polarization | ||
| H4K20me3 | No Detectable Binding | Fluorescence Polarization |
Table 1: Comparative Binding Affinities of Reader Domains for H3K4me2 and Other PTMs. This table highlights the varying degrees of specificity of different reader domains. For example, the PHF20 PHD finger demonstrates high specificity for H3K4me2, with no detectable binding to other methylation states of H3K4.[1] In contrast, the Tandem Tudor domain of Sgf29 and the PHD finger of BPTF recognize both H3K4me2 and H3K4me3, albeit with a slight preference for the trimethylated state.[2][3][4][5] The PHF13 PHD domain also binds to both H3K4me2 and H3K4me3.[6]
Experimental Workflows and Signaling Pathways
The determination of reader domain specificity relies on precise and quantitative experimental techniques. Furthermore, the binding of a reader domain to H3K4me2 is often a key initiating event in larger signaling cascades that regulate gene expression.
Caption: Experimental workflow for determining reader domain specificity.
The diagram above illustrates a typical workflow for assessing the binding specificity of a reader domain. It begins with the preparation of a purified recombinant reader domain and a library of synthetic histone peptides with various PTMs. These are then used in biophysical assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or histone peptide arrays to measure binding. The data from these assays are then analyzed to determine the dissociation constant (Kd) and generate a comprehensive specificity profile.
Caption: Signaling pathways initiated by H3K4me2 recognition.
The recognition of H3K4me2 by specific reader domains triggers the recruitment of larger protein complexes that enact downstream effects on chromatin structure and gene transcription. For instance, the PHF20 subunit of the MOF-NSL complex binds to H3K4me2, leading to the acetylation of H4K16, a mark associated with active transcription.[1] Similarly, Sgf29 recruits the SAGA histone acetyltransferase complex, while BPTF recruits the NURF chromatin-remodeling complex, both of which ultimately influence gene expression.[2][5]
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting binding data and designing future experiments. Below are detailed protocols for two key techniques used to quantify reader domain-histone peptide interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Express and purify the reader domain of interest.
-
Synthesize or purchase high-purity histone peptides (typically 15-20 amino acids) with and without the desired PTMs.
-
Thoroughly dialyze both the protein and peptides against the same buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.
-
Degas both solutions immediately prior to the experiment.
-
-
ITC Experiment:
-
Load the reader domain protein into the sample cell of the calorimeter at a concentration typically in the range of 10-50 µM.
-
Load the histone peptide into the injection syringe at a concentration 10-20 times higher than the protein concentration.
-
Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat change.
-
A control experiment, injecting the peptide into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Histone Peptide Pulldown Assay
This qualitative or semi-quantitative method is used to assess the binding of a reader domain to a specific modified histone peptide.
Protocol:
-
Sample Preparation:
-
Synthesize or purchase biotinylated histone peptides with the desired PTMs.
-
Express and purify the reader domain, often as a fusion protein (e.g., GST-tagged).
-
-
Pulldown Assay:
-
Incubate the purified reader domain with the biotinylated histone peptides in a suitable binding buffer for 1-2 hours at 4°C.
-
Add streptavidin-coated beads to the mixture and incubate for another hour to capture the biotinylated peptides and any bound proteins.
-
Wash the beads several times with the binding buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the reader domain or its tag (e.g., anti-GST) to visualize the bound protein.
-
Conclusion
The specificity of reader domains for H3K4me2 is a key aspect of epigenetic regulation. While some readers, like the PHF20 PHD finger, exhibit high selectivity for H3K4me2, others, such as the Sgf29 Tandem Tudor domain and the BPTF PHD finger, recognize a broader range of H3K4 methylation states. This differential recognition allows for a fine-tuned response to the histone code, leading to the recruitment of specific effector complexes and the precise regulation of gene expression. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers seeking to further unravel the intricate mechanisms of histone PTM readout and its implications in health and disease.
References
- 1. PHF20 Readers Link Methylation of Histone H3K4 and p53 with H4K16 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sgf29 binds histone H3K4me2/3 and is required for SAGA complex recruitment and histone H3 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Electrostatic Interactions in Binding of Histone H3K4me2/3 to the Sgf29 Tandem Tudor Domain | PLOS One [journals.plos.org]
- 4. The Role of Electrostatic Interactions in Binding of Histone H3K4me2/3 to the Sgf29 Tandem Tudor Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for site-specific read-out of histone H3K4me3 by the BPTF PHD finger of NURF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHF13 is a molecular reader and transcriptional co-regulator of H3K4me2/3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Binding Affinities for H3K4me2 and H3K9me2 Peptides
For Researchers, Scientists, and Drug Development Professionals
Histone post-translational modifications (PTMs) play a critical role in regulating chromatin structure and gene expression. Among these, the dimethylation of lysine (B10760008) 4 (H3K4me2) and lysine 9 (H3K9me2) on histone H3 are key epigenetic marks associated with distinct chromatin states and transcriptional outcomes. Understanding the specific binding of "reader" proteins to these marks is crucial for deciphering the downstream biological consequences and for the development of targeted therapeutics. This guide provides a comparative analysis of protein binding affinities to H3K4(Me2) (1-20) and H3K9me2 peptides, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
The binding affinities of various reader proteins to H3K4me2 and H3K9me2 peptides have been determined using several biophysical techniques. The dissociation constant (Kd) is a common metric used to quantify the strength of this interaction, with a lower Kd value indicating a higher binding affinity. The following table summarizes the reported Kd values for several key reader proteins. It is important to note that variations in experimental conditions (e.g., buffer composition, temperature, specific peptide length) across different studies can influence the measured affinities.
| Protein Domain | Target Peptide | Dissociation Constant (Kd) | Measurement Technique |
| BPTF (PHD finger) | H3K4me2 | ~60 µM[1] | Tryptophan Fluorescence |
| H3K4me3 | ~2.7 µM[2] | Isothermal Titration Calorimetry | |
| HP1α (Chromodomain) | H3K9me2 | Low µM range[3][4] | Not specified in detail[3][4] |
| H3K9me3 | 1-10 µM[3][4] | Not specified in detail[3][4] | |
| Chp1 (Chromodomain) | H3K9me2 | High affinity (not specified)[5] | Fluorescence Polarization |
| H3K9me3 | Higher affinity than H3K9me2[5] | Fluorescence Polarization | |
| RAG2 (PHD finger) | H3K4me2 | ~60 µM[1] | Tryptophan Fluorescence |
| H3K4me3 | ~4 µM[1] | Tryptophan Fluorescence | |
| Spindlin1 | H3K4me2 | ~6 µM[6] | Isothermal Titration Calorimetry |
| H3K9me2 (in context of H3K4me3) | 17 nM[7][8] | Isothermal Titration Calorimetry |
Experimental Protocols
Accurate determination of binding affinities is paramount for comparative studies. Below are detailed methodologies for three commonly employed techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon biomolecular interaction, providing a complete thermodynamic profile of the binding event, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Workflow:
References
- 1. RAG2 PHD finger couples histone H3 lysine 4 trimethylation with V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for site-specific read-out of histone H3K4me3 by the BPTF PHD finger of NURF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. HP1 oligomerization compensates for low-affinity H3K9me recognition and provides a tunable mechanism for heterochromatin-specific localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High affinity binding of Chp1 chromodomain to K9 methylated histone H3 is required to establish centromeric heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis for histone H3 “K4me3-K9me3/2” methylation pattern readout by Spindlin1 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Controls in ChIP-seq: A Comparative Analysis
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique for genome-wide profiling of protein-DNA interactions, including histone modifications like H3K4 dimethylation (H3K4me2). The reliability of ChIP-seq data heavily relies on the appropriate use of controls to distinguish true biological signals from experimental noise. This guide provides a comprehensive comparison of common controls used in H3K4me2 ChIP-seq experiments, with a special focus on the role of the H3K4(Me2) (1-20) peptide, and presents supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The Role of Controls in ChIP-seq
Effective controls in ChIP-seq are essential for normalizing the data and accounting for biases introduced during various experimental steps, such as chromatin fragmentation, immunoprecipitation, and sequencing.[1] The primary objectives of using controls are to identify non-specific binding of antibodies and beads, variations in chromatin accessibility, and other sources of background signal.
A critical, yet distinct, aspect of quality control in ChIP-seq is the validation of antibody specificity. This is where peptides, such as the H3K4(Me2) (1-20) peptide, play a crucial role. It is imperative to understand that this peptide is not a genomic control used within the ChIP-seq workflow itself, but rather a tool for assessing the antibody's specificity for the H3K4me2 mark prior to performing the experiment.
Antibody Specificity Validation: The Role of H3K4(Me2) (1-20) Peptide
The specificity of the primary antibody is paramount for a successful ChIP-seq experiment. An antibody that cross-reacts with other histone modifications will lead to confounding results and misinterpretation of the biological data. The H3K4(Me2) (1-20) peptide is a synthetic peptide representing the first 20 amino acids of histone H3, with a dimethyl group on lysine (B10760008) 4. It is used in peptide competition assays , such as dot blots and ELISAs, to validate the specificity of an anti-H3K4me2 antibody.[2]
In these assays, the antibody is pre-incubated with the H3K4(Me2) (1-20) peptide before being used to probe a membrane or plate containing various histone peptides (e.g., unmodified, monomethylated, trimethylated H3K4). If the antibody is specific to H3K4me2, the binding to its target on the membrane/plate will be significantly reduced or "blocked" by the free H3K4(Me2) (1-20) peptide.[3] This confirms that the antibody recognizes the intended dimethylated lysine 4 and not other modifications.
The following diagram illustrates the workflow for validating an anti-H3K4me2 antibody using a blocking peptide.
Comparison of Genomic Controls for ChIP-seq
Once a specific antibody has been validated, the ChIP-seq experiment can proceed. The choice of an appropriate negative control is crucial for accurate data normalization and peak calling. The two most common negative controls are Input DNA and Mock IP (Isotype Control) .[1][4]
| Control Type | Description | Advantages | Disadvantages |
| Input DNA | A sample of the sonicated chromatin that has not been subjected to immunoprecipitation.[1] | Corrects for biases in chromatin shearing and sequencing.[4] Provides a representation of the genomic background.[5] | Does not account for non-specific binding of the antibody or beads.[4] |
| Mock IP (Isotype Control) | An immunoprecipitation performed with a non-specific IgG antibody of the same isotype as the primary antibody.[1] | Accounts for non-specific binding to both the antibody Fc region and the beads.[6] More closely mimics the entire ChIP process.[4] | Often yields very low amounts of DNA, which can lead to low-complexity sequencing libraries and biased results.[1] Can be more susceptible to technical noise.[4] |
A study comparing mock IP and DNA input controls for ChIP-seq found that for cell lines, both controls performed similarly. However, for more complex samples like whole organisms, mock IP was more effective at reducing spurious site detection.[4][7]
Experimental Protocols
Antibody Specificity Validation using Dot Blot with a Blocking Peptide
This protocol outlines the steps for validating the specificity of an anti-H3K4me2 antibody using a dot blot assay with the H3K4(Me2) (1-20) peptide as a competitor.
Materials:
-
Nitrocellulose or PVDF membrane
-
Various histone peptides (e.g., unmodified H3, H3K4me1, H3K4me2, H3K4me3)
-
Anti-H3K4me2 primary antibody
-
H3K4(Me2) (1-20) blocking peptide
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Peptide Spotting: Spot 1-2 µg of each control histone peptide onto the membrane. Allow the spots to dry completely.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Antibody Preparation:
-
Control: Dilute the anti-H3K4me2 antibody in blocking buffer to the recommended concentration.
-
Blocked Sample: In a separate tube, pre-incubate the diluted anti-H3K4me2 antibody with a 10-100 fold molar excess of the H3K4(Me2) (1-20) peptide for 30 minutes at room temperature.[9]
-
-
Incubation: Incubate the membrane with the control antibody solution and the blocked antibody solution separately overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Apply the chemiluminescent substrate and visualize the signal using a chemiluminescence imaging system. A significant reduction in the signal on the H3K4me2 spot in the presence of the blocking peptide indicates antibody specificity.
ChIP-seq Protocol with Input DNA Control
This protocol provides a general workflow for a ChIP-seq experiment using an input DNA control.
Materials:
-
Cross-linking agent (e.g., formaldehyde)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Validated anti-H3K4me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a suitable buffer and sonicate the chromatin to obtain fragments of 200-600 bp.
-
Input Sample Collection: Before adding the antibody, collect 1-10% of the sonicated chromatin to serve as the input DNA control. Store this sample at -20°C.[6]
-
Immunoprecipitation: Incubate the remaining chromatin with the validated anti-H3K4me2 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins and DNA.
-
Elution and Cross-link Reversal: Elute the immunoprecipitated chromatin from the beads. Reverse the cross-links for both the ChIP and input samples by incubating at 65°C overnight.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP and input DNA and perform high-throughput sequencing.
ChIP-seq Protocol with Mock IP (Isotype Control)
This protocol is similar to the one with an input control, but an isotype control antibody is used in a parallel immunoprecipitation.
Procedure:
-
Follow steps 1 and 2 of the ChIP-seq protocol with input DNA control.
-
Parallel Immunoprecipitation: Divide the sonicated chromatin into two equal aliquots.
-
To one aliquot, add the validated anti-H3K4me2 antibody.
-
To the other aliquot, add an equal amount of a non-specific IgG antibody of the same isotype (e.g., rabbit IgG) as the primary antibody.[10]
-
-
Proceed with steps 5-9 of the ChIP-seq protocol with input DNA control for both the H3K4me2 IP and the mock IP samples.
Data Analysis Workflow
The data analysis for ChIP-seq involves several steps, from initial quality control to the identification of enriched regions (peaks). The choice of control influences the normalization and peak calling steps.
Conclusion
The selection and proper use of controls are fundamental to the success and reproducibility of ChIP-seq experiments. While the H3K4(Me2) (1-20) peptide is an essential tool for validating the specificity of anti-H3K4me2 antibodies, it is not a substitute for genomic controls like input DNA or mock IP. The choice between input DNA and mock IP as a negative control depends on the specific experimental context, with mock IP being potentially more robust for complex samples, albeit with its own set of challenges. By carefully validating antibodies and selecting the appropriate genomic controls, researchers can generate high-quality, reliable ChIP-seq data, leading to a more accurate understanding of the epigenetic landscape.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 3. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To mock or not: a comprehensive comparison of mock IP and DNA input for ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP-seq data analysis [crazyhottommy.github.io]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. Automating ChIP-seq Experiments to Generate Epigenetic Profiles on 10,000 HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isothermal Titration Calorimetry of H3K4(Me2) (1-20) Peptide Interactions
For Researchers, Scientists, and Drug Development Professionals
Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the binding thermodynamics of epigenetic reader domains with histone peptides. This guide provides a comparative analysis of the binding affinity of the doubly methylated histone H3 lysine (B10760008) 4 (H3K4(Me2)) (1-20) peptide with various reader proteins, benchmarked against other methylation states (unmodified, Me1, Me3). The data presented here, summarized from multiple studies, offers insights into the binding specificity and thermodynamic drivers of these crucial interactions in epigenetic regulation.
Quantitative Analysis of H3K4 Peptide Binding Affinities
The binding of reader proteins to post-translationally modified histone tails is a key mechanism in the regulation of gene expression. The methylation state of H3K4 is a critical determinant for the recruitment of specific reader domains. The following table summarizes the dissociation constants (Kd) for the interaction of various reader proteins with H3 peptides of different methylation states, as determined by Isothermal Titration Calorimetry (ITC). Lower Kd values indicate stronger binding affinity.
| Histone Peptide | Reader Protein (Domain) | Dissociation Constant (Kd) (µM) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |
| H3K4(Me2) (1-15) | BPTF (PHD) | 5.0[1] | -12.1[1] | N/A |
| H3K4(Me3) (1-15) | BPTF (PHD) | 2.7[1] | -13.1[1] | N/A |
| H3K4(Me2) (1-12) | ING3 (PHD) | 2.99 - 4.05[2] | N/A | N/A |
| H3K4(Me3) (1-12) | ING3 (PHD) | 0.63 - 0.93[2] | N/A | N/A |
| H3K4(Me1) (1-12) | ING3 (PHD) | 21.45 - 23.24[2] | N/A | N/A |
| H3 (unmodified) (1-12) | ING3 (PHD) | 131.57 - 180.62[2] | N/A | N/A |
| H3K4(Me2) | AtING1 (PHD) | 1.21[3] | N/A | N/A |
| H3K4(Me3) | AtING1 (PHD) | 0.86[3] | N/A | N/A |
| H3K4(Me1) | AtING1 (PHD) | 5.65[3] | N/A | N/A |
| H3K4(Me2) | AtING2 (PHD) | 4.37[3] | N/A | N/A |
| H3K4(Me3) | AtING2 (PHD) | 2.91[3] | N/A | N/A |
| H3K4(Me1) | AtING2 (PHD) | 8.70[3] | N/A | N/A |
| H3K4(Me2) (1-15) | TRIM24 (PHD-Bromo) | Greatly decreased affinity | N/A | N/A |
| H3 (unmodified) (1-15) | TRIM24 (PHD-Bromo) | 8.6 | N/A | N/A |
| H3K4(Me2) | AIRE (PHD1) | >500[4] | N/A | N/A |
| H3K4(Me1) | AIRE (PHD1) | ~20[4] | N/A | N/A |
| H3 (unmodified) | AIRE (PHD1) | ~4[4] | N/A | N/A |
| H3K4(Me2) (1-19) | DNMT3A (ADD) | 4.02[5][6] | N/A | N/A |
| H3K4(Me3) (1-19) | DNMT3A (ADD) | 6.76[5][6] | N/A | N/A |
| H3 (unmodified) (1-19) | DNMT3A (ADD) | 0.57[6] | N/A | N/A |
Note: The length of the histone H3 peptide used in the experiments varied between studies, which can influence binding affinities. "N/A" indicates that the data was not available in the cited sources.
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for an Isothermal Titration Calorimetry experiment designed to measure the interaction between a histone peptide and a reader domain.
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Detailed Experimental Protocol
The following is a generalized protocol for ITC experiments based on methodologies reported in the cited literature. Specific parameters should be optimized for each protein-peptide pair.
1. Protein and Peptide Preparation:
-
Protein: The reader domain is expressed and purified to homogeneity (>95%). The purified protein is then dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Peptide: The synthetic H3K4(Me2) (1-20) peptide and its counterparts (unmodified, Me1, Me3) are purchased at high purity (>95%). The peptides are dissolved in the final dialysis buffer.
-
Concentration Determination: Accurate concentrations of both protein and peptide are determined, for example, by UV-Vis spectrophotometry using the calculated extinction coefficient for the protein and by weight for the peptide.
-
Degassing: All solutions (protein, peptide, and buffer) are degassed immediately before the ITC run to prevent bubble formation in the calorimeter.
2. Isothermal Titration Calorimetry:
-
Instrument Setup: The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature, typically 25°C.
-
Sample Loading: The sample cell (typically ~200 µL) is loaded with the reader protein solution (e.g., 10-50 µM). The injection syringe (typically ~40 µL) is loaded with the histone peptide solution (e.g., 100-500 µM, generally 10-15 fold higher than the protein concentration).
-
Titration: The experiment is initiated with a small initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL) of the peptide solution into the protein solution at regular intervals (e.g., 150 s). The heat change associated with each injection is measured.
-
Control Experiments: Control titrations are performed by injecting the peptide into the buffer and by injecting the buffer into the protein solution to account for the heat of dilution. These values are subtracted from the experimental data.
3. Data Analysis:
-
The raw ITC data, consisting of a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using software such as Origin, MicroCal Analysis Launch, or similar packages.
-
This fitting process yields the key thermodynamic parameters: the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of binding (n).
Signaling Pathway and Logical Relationships
The interaction between reader domains and modified histones is a fundamental step in the downstream signaling of epigenetic modifications. The following diagram illustrates this logical relationship.
Caption: Recognition of H3K4me2 by a reader protein and downstream signaling.
This guide provides a foundational comparison of H3K4(Me2) peptide interactions. For further in-depth analysis, it is recommended to consult the primary literature for specific experimental details and contextual biological interpretations.
References
- 1. Molecular basis for site-specific read-out of histone H3K4me3 by the BPTF PHD finger of NURF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Histone H3K4me3 Recognition by the Plant Homeodomain of Inhibitor of Growth 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pair of readers of histone H3K4 methylation recruit Polycomb repressive complex 2 to regulate photoperiodic flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The autoimmune regulator PHD finger binds to non-methylated histone H3K4 to activate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for recognition of H3K4 methylation status by the DNA methyltransferase 3A ATRX–DNMT3–DNMT3L domain | EMBO Reports [link.springer.com]
- 6. Structural basis for recognition of H3K4 methylation status by the DNA methyltransferase 3A ATRX–DNMT3–DNMT3L domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Plasmon Resonance Analysis of H3K4(Me2) (1-20) Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) analysis for characterizing the binding of the dimethylated histone H3 lysine (B10760008) 4 peptide (H3K4(Me2) (1-20)) to its "reader" proteins. It includes supporting experimental data, detailed methodologies, and a comparison with alternative techniques to assist researchers in selecting the most appropriate methods for their studies.
Data Presentation: Quantitative Analysis of H3K4(Me2) Binding Affinity
The following table summarizes the binding affinities (KD) of H3K4 peptides with different methylation states to various reader proteins, as determined by SPR and other biophysical techniques. This allows for a direct comparison of the binding selectivity of these reader domains.
| Histone Peptide | Reader Protein | Technique | KD (μM) | Reference |
| H3K4me2 (1-20) | WDR5 | SPR | 1.02 ± 0.05 | [1][2] |
| H3 (unmodified) (1-20) | WDR5 | SPR | 3.3 ± 0.2 | [1] |
| H3K4me1 (1-20) | WDR5 | SPR | 8.7 ± 0.3 | [1] |
| H3K4me3 (1-20) | WDR5 | SPR | 7.8 ± 0.2 | [1] |
| H3K4me2 | Sgf29 (human) | SPR | 24.0 (for unmodified) | [3] |
| H3K4me2 | Sgf29 (yeast) | SPR | No detectable binding (for unmodified) | [3] |
| H3K4me3 | Sgf29 (yeast) | ITC, SPR, FP | - | [3] |
| H3K4me2 | BPTF (PHD finger) | ITC | ~5.0 | [4] |
| H3K4me3 | BPTF (PHD finger) | ITC | ~2.7 | [4] |
| H3K4me3 | TAF3 | SPRi | 0.7 ± 0.1 | [5] |
| H3K4me3 | CHD1 | SPRi | 8.8 ± 0.5 | [5] |
| H3K4me3 | JARID1A | SPRi | 4.5 ± 1.0 | [5] |
| H3K4me3 | JMJD2A | SPRi | 4.0 ± 1.1 | [5] |
Experimental Protocols
A detailed methodology for a typical SPR experiment to analyze the binding of H3K4(Me2) (1-20) peptide to a reader protein is provided below.
Surface Plasmon Resonance (SPR) Analysis Protocol
1. Materials and Reagents:
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chip: CM5 sensor chip (for amine coupling).
-
Ligand: Recombinant reader protein (e.g., WDR5, Sgf29). Purity should be >95% as determined by SDS-PAGE.[6]
-
Analyte: Synthetic H3K4(Me2) (1-20) peptide and other control peptides (unmodified, H3K4me1, H3K4me3).
-
Immobilization Buffers: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).[6]
-
Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) or a high salt buffer, optimized to remove the analyte without denaturing the ligand.
2. Experimental Workflow:
A diagram illustrating the experimental workflow is presented below.
Caption: Experimental workflow for SPR analysis.
3. Step-by-Step Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the reader protein (ligand) diluted in the optimal immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-5000 Response Units).
-
Block the remaining activated sites by injecting 1 M Ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the ligand immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer to establish a stable baseline.
-
Inject a series of concentrations of the H3K4(Me2) peptide (analyte) over the ligand-immobilized and reference flow cells. The concentration range should ideally span from 0.1x to 10x the expected KD.
-
Monitor the association phase during the injection.
-
After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation phase.[1]
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparison with Alternative Methods
While SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, other methods can also be employed to study H3K4(Me2) binding.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) / Anisotropy |
| Principle | Measures changes in refractive index upon binding to an immobilized ligand.[7] | Measures heat changes upon binding in solution.[2] | Measures changes in the polarization of fluorescently labeled molecules upon binding. |
| Information Provided | KD, ka, kd, stoichiometry | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)[2] | KD |
| Labeling Requirement | Label-free.[8] | Label-free.[2] | Requires fluorescent labeling of one binding partner. |
| Throughput | Moderate to high.[9] | Low to moderate. | High.[10] |
| Sample Consumption | Low.[8] | High. | Low. |
| Immobilization | Requires immobilization of one partner, which can sometimes affect its activity.[11] | Both partners are in solution, representing a more native interaction.[2] | Both partners are in solution. |
| Suitability for Weak Interactions | Well-suited. | Can be challenging for very weak interactions. | Well-suited, but signal window may be small.[10] |
Key Considerations:
-
SPR is ideal for obtaining detailed kinetic information (on- and off-rates) and for screening a moderate number of interactions.[8]
-
ITC is the gold standard for obtaining a complete thermodynamic profile of the binding interaction, providing insights into the driving forces of the interaction.[2]
-
Fluorescence Polarization/Anisotropy is a high-throughput method well-suited for screening large compound libraries for inhibitors of the H3K4(Me2)-reader interaction.[10]
Visualization of the Molecular Interaction
The following diagram illustrates the binding of the H3K4(Me2) peptide to a generic reader domain, highlighting the recognition of the dimethylated lysine.
References
- 1. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sgf29 binds histone H3K4me2/3 and is required for SAGA complex recruitment and histone H3 acetylation | The EMBO Journal [link.springer.com]
- 4. Molecular basis for site-specific read-out of histone H3K4me3 by the BPTF PHD finger of NURF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and high-throughput profiling of epigenetic interactions by 3D-carbene chip-based surface plasmon resonance imaging technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [molecular-interactions.si]
- 7. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xantec.com [xantec.com]
- 9. researchgate.net [researchgate.net]
- 10. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Plant and Animal H3K4me2 Reader Protein Interactions with H3K4(Me2) (1-20)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Binding Affinities and Methodologies
Histone H3 lysine (B10760008) 4 dimethylation (H3K4me2) is a key epigenetic mark associated with transcriptional regulation across eukaryotes. Proteins known as "readers" recognize and bind to this specific modification, subsequently recruiting other factors to modulate chromatin structure and gene expression. Understanding the binding affinities and specificities of these reader proteins in both plants and animals is crucial for deciphering the nuances of epigenetic regulation and for the development of targeted therapeutics. This guide provides a comparative overview of the binding of plant and animal H3K4me2 reader proteins to the H3K4(Me2) (1-20) peptide, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Binding Affinities
The binding affinity of a reader protein for its histone mark is a critical determinant of its biological function. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a stronger binding affinity. The following table summarizes the reported Kd values for the binding of various plant and animal reader proteins to the H3K4me2 peptide.
| Organism | Reader Protein | Reader Domain | Binding Affinity (Kd) for H3K4me2 (µM) | Reference |
| Animal (Human) | SGF29 | Tandem Tudor | 4.7 | [1] |
| Animal (Human) | Spindlin1 | Tudor-like | 6 | [2][3] |
| Animal (Human) | ING3 | PHD | 4.05 | [4] |
| Plant (Arabidopsis thaliana) | AtING1 | PHD | 1.21 | [5] |
| Plant (Arabidopsis thaliana) | AtING2 | PHD | 4.37 | [5] |
| Plant (Arabidopsis thaliana) | EBS | PHD | N/A (Recognizes H3K4me2) | [6] |
Note: The binding affinity for EBS with H3K4me2 was qualitatively confirmed, but a specific Kd value was not provided in the cited literature.
Experimental Methodologies
The primary technique used to determine the binding affinities listed above is Isothermal Titration Calorimetry (ITC). This powerful method directly measures the heat changes that occur upon the binding of a ligand (in this case, the H3K4(Me2) peptide) to a macromolecule (the reader protein).
Isothermal Titration Calorimetry (ITC) Protocol
-
Protein and Peptide Preparation:
-
The reader protein of interest is expressed and purified to homogeneity. The concentration is determined accurately, typically by UV absorbance at 280 nm.
-
The H3K4(Me2) (1-20) peptide is synthesized and purified, and its concentration is accurately determined.
-
Both the protein and the peptide are dialyzed against the same buffer to minimize heat changes due to buffer mismatch. A common buffer is 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1 mM DTT.
-
-
ITC Experiment Setup:
-
The purified reader protein is loaded into the sample cell of the ITC instrument.
-
The H3K4(Me2) peptide is loaded into the injection syringe.
-
The experiment is performed at a constant temperature, typically 25°C.
-
-
Titration:
-
A series of small, precise injections of the peptide from the syringe into the sample cell are performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection versus the molar ratio of peptide to protein, is integrated.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.
-
This analysis yields the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy change (ΔH).
-
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative binding affinities, the following diagrams are provided.
Caption: Experimental workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Caption: Comparative binding affinities of animal and plant reader proteins to the H3K4me2 peptide.
Discussion and Conclusion
The presented data indicates that both plant and animal kingdoms have evolved reader proteins capable of recognizing the H3K4me2 mark with micromolar affinities. Notably, the plant reader Arabidopsis thaliana AtING1 exhibits the strongest binding affinity among the compared proteins.[5] The animal readers SGF29, Spindlin1, and ING3 all show comparable, albeit slightly weaker, binding to the H3K4me2 peptide.[1][2][3][4]
It is important to note that while ITC provides a robust in vitro measurement of binding affinity, the in vivo context is significantly more complex. Factors such as chromatin accessibility, the presence of other histone modifications, and the interplay with other proteins can all influence the binding of reader proteins to their targets.
This comparative guide provides a foundation for researchers and drug development professionals to understand the fundamental interactions between H3K4me2 reader proteins and their cognate histone mark. Further research into the structural basis of these interactions and their in vivo dynamics will be crucial for a complete understanding of their roles in gene regulation and disease.
References
- 1. The Role of Electrostatic Interactions in Binding of Histone H3K4me2/3 to the Sgf29 Tandem Tudor Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleolar protein Spindlin1 recognizes H3K4 methylation and stimulates the expression of rRNA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Histone H3K4me3 Recognition by the Plant Homeodomain of Inhibitor of Growth 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pair of readers of histone H3K4 methylation recruit Polycomb repressive complex 2 to regulate photoperiodic flowering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EBS is a bivalent histone reader that regulates floral phase transition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of H3K4(Me2) (1-20) Peptide: A Comparative Guide to Functional Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the intricate language of histone modifications is paramount. Among these, the dimethylation of lysine (B10760008) 4 on histone H3 (H3K4me2) has emerged as a critical player in gene regulation. The synthetic peptide H3K4(Me2) (1-20) serves as a vital tool for elucidating the function of this modification. This guide provides a comprehensive comparison of its functional validation using mass spectrometry, supported by experimental data and detailed protocols.
The H3K4(Me2) (1-20) peptide, representing the first 20 amino acids of the histone H3 tail with a dimethyl group on the fourth lysine residue, is instrumental in identifying and characterizing the proteins that "read" this specific epigenetic mark. These reader proteins are key components of cellular signaling pathways that translate the histone code into downstream biological outcomes. Mass spectrometry has become an indispensable technique for the precise and unbiased analysis of these interactions and for quantifying the abundance of this modification in various biological contexts.
Quantitative Comparison of H3K4(Me2) Interacting Proteins
Mass spectrometry-based proteomics, particularly peptide pull-down assays coupled with quantitative mass spectrometry, has enabled the identification and quantification of proteins that specifically bind to the H3K4me2 mark. In these experiments, a biotinylated H3K4(Me2) (1-20) peptide is used as bait to capture interacting proteins from cell lysates. The bound proteins are then identified and quantified by mass spectrometry.
Below is a summary of key interacting proteins identified in various studies, highlighting the quantitative data obtained.
| Interacting Protein/Complex | Function | Fold Enrichment (H3K4me2 vs. Unmodified) | Key Reader Domain | Reference |
| PHF13 | Transcriptional co-regulator, DNA damage response | Significantly enriched | PHD Finger | [1][2] |
| WDR5 | Core component of COMPASS-like methyltransferase complexes | Strong selective binding | WD40 repeat | [3] |
| CHD1 | Chromatin remodeler | Binds to H3K4me2 peptide | Chromodomain | [3] |
| JARID1A (KDM5A) | Histone demethylase | Binds with high affinity (KD ~0.75 µM) | PHD Finger | [4] |
| BAZ2B | Component of the nucleolar remodeling complex (NoRC) | Weaker binding compared to unmodified H3K4 | PHD Finger | [4] |
Comparison with Alternative Peptides and Methods
The H3K4(Me2) (1-20) peptide is a widely used tool, but researchers have other options for studying H3K4me2 function. The choice of peptide length and the experimental method can influence the outcome of the study.
| Alternative | Advantages | Disadvantages |
| Shorter H3K4(Me2) peptides (e.g., 1-15) | May be more cost-effective for large-scale screening. | May not encompass all necessary residues for specific reader protein binding, potentially leading to false negatives. |
| Longer H3K4(Me2) peptides (e.g., 1-25) | Can provide a more native-like context for protein binding and may reveal interactions influenced by residues outside the 1-20 region. | More expensive to synthesize and may introduce non-specific interactions. |
| Full-length modified histones | Offers the most physiologically relevant context for studying protein interactions, including the influence of other PTMs and the globular domain. | Difficult to produce with specific modifications in a homogenous state. |
| Nucleosome-based assays | Provides the context of DNA and the octamer, which can be critical for the binding of some reader proteins and complexes. | Complex to set up and may not be suitable for high-throughput screening. |
| In-situ approaches (e.g., chemical cross-linking and mass spectrometry) | Captures interactions within the intact nuclear environment, providing a more physiological snapshot of the interactome. | Can be technically challenging and may result in the identification of indirect interactors.[5] |
Experimental Protocols
Peptide Pull-Down Assay Coupled with Mass Spectrometry
This protocol describes a typical workflow for identifying proteins that interact with the H3K4(Me2) (1-20) peptide.
1. Peptide Immobilization:
- Biotinylated H3K4(Me2) (1-20) peptide and an unmodified control peptide are incubated with streptavidin-coated magnetic beads.
2. Nuclear Extract Preparation:
- Nuclear extracts are prepared from cells of interest to enrich for chromatin-associated proteins.
3. Incubation and Washing:
- The peptide-bound beads are incubated with the nuclear extract to allow for protein binding.
- A series of washes with buffers of increasing stringency are performed to remove non-specific binders.
4. Elution:
- Bound proteins are eluted from the beads using a high-salt buffer or by competing with an excess of the free peptide.
5. Sample Preparation for Mass Spectrometry:
- Eluted proteins are subjected to in-solution digestion (e.g., with trypsin).
6. LC-MS/MS Analysis:
- The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).
7. Data Analysis:
- The acquired MS/MS spectra are searched against a protein database to identify the proteins.
- Quantitative analysis (e.g., label-free quantification or SILAC) is performed to determine the relative abundance of proteins pulled down by the modified versus the unmodified peptide.
Quantitative Mass Spectrometry of Histone Modifications
This protocol outlines a general "bottom-up" approach for quantifying the relative abundance of H3K4me2 from total cellular histones.[6]
1. Histone Extraction:
- Histones are extracted from isolated nuclei using acid extraction.
2. Derivatization and Digestion:
- The ε-amino groups of unmodified and monomethylated lysines are chemically derivatized (e.g., by propionylation) to prevent trypsin cleavage at these sites.
- Histones are then digested with trypsin, which will cleave C-terminal to arginine residues.
3. LC-MS/MS Analysis:
- The resulting histone peptides are separated by nano-liquid chromatography and analyzed by high-resolution mass spectrometry.
4. Data Analysis:
- The abundance of the peptide containing K4me2 is determined by integrating the area under the curve of its corresponding peak in the mass chromatogram.
- The relative abundance of H3K4me2 is calculated by comparing its peak area to the sum of the peak areas of all forms of the H3 (1-20) peptide (unmodified, me1, me2, me3). Specialized software like EpiProfile can be used for this analysis.[7][8]
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Workflow for identifying H3K4(Me2) interacting proteins.
Caption: Simplified H3K4me2-mediated transcriptional activation pathway.
References
- 1. PHF13 is a molecular reader and transcriptional co-regulator of H3K4me2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHF13 is a molecular reader and transcriptional co-regulator of H3K4me2/3 | eLife [elifesciences.org]
- 3. Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications [html.rhhz.net]
- 4. Targeting epigenetic protein–protein interactions with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Biology Approaches to Identify and Profile Interactors of Chromatin Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EpiProfile Quantifies Histone Peptides With Modifications by Extracting Retention Time and Intensity in High-resolution Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of quantification precision of histone post-translational modifications by using an ion trap and down to 50,000 cells as starting material - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Function of H3K4 Dimethylation Across Species
For Researchers, Scientists, and Drug Development Professionals
Histone H3 dimethylated at lysine (B10760008) 4 (H3K4me2) is a key epigenetic modification involved in the regulation of gene expression. While its presence is conserved across a wide range of species, its functional role displays remarkable diversity. This guide provides a comprehensive comparison of H3K4(Me2) function in various organisms, supported by quantitative data from seminal research. Detailed experimental protocols for the key techniques used to generate this data are also provided to facilitate the design and execution of related studies.
Functional Divergence of H3K4me2 in Eukaryotes
The role of H3K4me2 in gene regulation is not uniform across different evolutionary lineages. In animals, it is generally associated with transcriptional activation, whereas in plants, it surprisingly acts as a repressive mark. In the budding yeast, Saccharomyces cerevisiae, there is no clear correlation between the presence of H3K4me2 and the level of gene transcription.[1][2][3] This functional divergence highlights the distinct evolutionary paths of epigenetic regulatory mechanisms.
Genomic Distribution of H3K4me2
The genomic location of H3K4me2 also varies significantly between species. In mammals, such as humans and mice, as well as in invertebrates like Drosophila melanogaster and Caenorhabditis elegans, H3K4me2 is predominantly enriched around the transcription start sites (TSSs) of genes.[1][4][5] In contrast, in plants like Arabidopsis thaliana and rice (Oryza sativa), H3K4me2 is found distributed over the gene body.[1][2] In S. cerevisiae, the enrichment is observed in a window of approximately 500 base pairs upstream and downstream of the TSS.[1]
Quantitative Comparison of H3K4me2 Function
To provide a clear and objective comparison, the following tables summarize key quantitative data on the function and distribution of H3K4me2 across different species.
Table 1: Correlation of H3K4me2 with Gene Expression
| Species | Organism | Correlation with Gene Expression | Genomic Location | Supporting Evidence |
| Animalia | Homo sapiens (Human) | Positive | Enriched around TSS | ChIP-seq data shows a positive correlation between H3K4me2 levels and gene expression.[1] |
| Animalia | Mus musculus (Mouse) | Positive | Enriched around TSS | Similar to humans, H3K4me2 is associated with active gene transcription.[1][4][5] |
| Animalia | Drosophila melanogaster (Fruit Fly) | Positive | Enriched on either side of the TSS | H3K4me2 levels are positively correlated with gene expression.[1] |
| Animalia | Caenorhabditis elegans (Nematode) | Positive | Primarily enriched around the TSS | A positive correlation exists between H3K4me2 and gene transcription levels.[1] |
| Fungi | Saccharomyces cerevisiae (Budding Yeast) | No clear correlation | ~500 bp upstream and downstream of TSS | H3K4me2 distribution is not strongly correlated with gene transcription levels.[1] |
| Plantae | Arabidopsis thaliana | Negative | Enriched in gene body regions | H3K4me2 acts as a repressive mark, negatively correlating with transcription.[1][2] |
| Plantae | Oryza sativa (Rice) | Negative | Enriched in gene body regions | H3K4me2 is negatively associated with gene transcription levels.[1][2][3] |
Table 2: Binding Affinities of H3K4me2 Reader Proteins
| Species | Protein | Reader Domain | H3K4me2 Binding Affinity (Kd) | Experimental Method |
| Homo sapiens | BPTF | PHD finger | ~5.0 µM | Isothermal Titration Calorimetry[6] |
| Saccharomyces cerevisiae | Sgf29 | Tandem Tudor Domain | Data not available for H3K4me2 specifically, but shows binding to H3K4me2/3[7] | Isothermal Titration Calorimetry[7] |
Note: The lack of a comprehensive, directly comparative dataset for H3K4me2 reader binding affinities across multiple species highlights an area for future research.
Experimental Workflows and Signaling Pathways
The study of H3K4me2 function relies on a combination of experimental and computational approaches. A typical workflow for investigating the genomic landscape of this histone modification is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for Chromatin Immunoprecipitation (ChIP) and Isothermal Titration Calorimetry (ITC).
Chromatin Immunoprecipitation (ChIP) Protocol (Generalized)
This protocol provides a general framework for performing ChIP to analyze H3K4me2. Specific steps may need to be optimized for different species and cell types.
1. Cell/Tissue Preparation and Cross-linking:
-
For Mammalian Cells: Grow cells to 80-90% confluency. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
For S. cerevisiae: Grow yeast culture to mid-log phase (OD600 ≈ 0.6-0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking. Quench with glycine.[8]
-
For A. thaliana: Harvest 1-2 grams of plant tissue. Submerge in 1% formaldehyde solution under vacuum for 10-15 minutes. Quench with glycine.[9]
2. Cell Lysis and Chromatin Shearing:
-
Harvest and wash cells/tissues.
-
Resuspend the pellet in lysis buffer.
-
Shear chromatin to an average size of 200-800 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease). The optimal shearing conditions must be determined empirically.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me2.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
4. Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
6. Analysis:
-
The purified DNA can be analyzed by qPCR for specific loci or subjected to library preparation for next-generation sequencing (ChIP-seq).
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
1. Sample Preparation:
-
Express and purify the H3K4me2 reader protein domain of interest.
-
Synthesize or purchase a high-purity peptide corresponding to the N-terminal tail of histone H3 with dimethylation at lysine 4 (H3K4me2 (1-20)).
-
Both the protein and the peptide must be in the identical, thoroughly degassed buffer to minimize heats of dilution. A common buffer is 20 mM HEPES or Tris with 100-150 mM NaCl, pH 7.5.
2. ITC Experiment Setup:
-
The protein solution is placed in the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
The H3K4me2 peptide is loaded into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
The experiment is performed at a constant temperature (e.g., 25°C).
3. Titration and Data Acquisition:
-
A series of small, precise injections of the peptide solution into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of peptide to protein.
4. Data Analysis:
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.
-
This analysis yields the thermodynamic parameters of the interaction, including the Kd value.
Conclusion
The functional landscape of H3K4 dimethylation is a testament to the intricate and diverse ways in which the epigenetic machinery has evolved to regulate gene expression. While a positive correlation with gene activation is a common theme in the animal kingdom, the repressive role of H3K4me2 in plants underscores a fundamental divergence in epigenetic control. The lack of a clear correlation in yeast suggests a potentially more nuanced or context-dependent function. This guide provides a foundation for understanding these species-specific differences, offering both a synthesis of current quantitative data and the methodological details required to explore this fascinating area of chromatin biology further. The continued application of quantitative techniques like ChIP-seq and biophysical methods such as ITC will be crucial in painting a more complete picture of the H3K4me2-mediated regulatory networks across the eukaryotic domain.
References
- 1. researchgate.net [researchgate.net]
- 2. H3K4me2 functions as a repressive epigenetic mark in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A unique H3K4me2 profile marks tissue-specific gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic maps and comparative analysis of histone modifications in human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for site-specific read-out of histone H3K4me3 by the BPTF PHD finger of NURF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. H3K4me2 distinguishes a distinct class of enhancers during the maternal-to-zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H3K4me2 ChIP-Seq reveals the epigenetic landscape during mushroom formation and novel developmental regulators of Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for H3K4(Me2) (1-20)
This document provides essential safety and logistical information for the proper disposal of the histone peptide H3K4(Me2) (1-20). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
I. Safety and Handling Summary
While H3K4(Me2) (1-20) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with caution.[1] Adherence to standard laboratory safety protocols is essential to minimize any potential risks.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | [1][2] |
| Handling | Use in a well-ventilated area. Avoid inhalation of dust if in solid form. Wash hands thoroughly after handling. | [1][2] |
| Storage | Store at -20°C or -80°C in a tightly sealed container, away from moisture and light. | [3] |
| Spill Response | For small spills of the solid, gently sweep up the material to avoid creating dust. For solutions, absorb with an inert material. Place in a suitable container for disposal. Ventilate the area. | [2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of H3K4(Me2) (1-20) and its associated waste.
1. Waste Segregation:
-
Solid Waste: Place unused or expired solid H3K4(Me2) (1-20) peptide into a designated, clearly labeled "non-hazardous chemical waste" container.
-
Liquid Waste: Aqueous solutions of H3K4(Me2) (1-20) should be collected in a designated "non-hazardous aqueous waste" container. Do not pour solutions down the drain unless permitted by local regulations.[2]
-
Contaminated Materials: All materials that have come into direct contact with the peptide, such as pipette tips, microfuge tubes, and gloves, should be disposed of in the solid "non-hazardous chemical waste" or "biohazardous waste" container, depending on the nature of the experiment.
2. Decontamination of Labware:
-
Glassware and other reusable lab equipment that have been in contact with H3K4(Me2) (1-20) should be rinsed with an appropriate solvent (e.g., 70% ethanol) before standard washing procedures.
3. Packaging for Disposal:
-
Ensure all waste containers are securely sealed and clearly labeled with the contents.
-
Follow your institution's specific guidelines for the final disposal of chemical waste.
4. Documentation:
-
Maintain a log of the disposed of H3K4(Me2) (1-20), noting the quantity and date of disposal, in accordance with your laboratory's inventory management and safety protocols.
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of H3K4(Me2) (1-20) waste.
Caption: Decision workflow for the disposal of H3K4(Me2) (1-20) waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local regulations.[1] The provided safety data sheets did not indicate that H3K4(Me2) (1-20) in its pure form is a hazardous substance.[1][4] However, if the peptide is dissolved in a hazardous solvent or mixed with other hazardous chemicals, the disposal procedure must comply with the requirements for hazardous waste.
References
Personal protective equipment for handling H3K4(Me2) (1-20)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the histone peptide H3K4(Me2) (1-20). As the specific chemical, physical, and toxicological properties of this product have not been exhaustively investigated, it is imperative to exercise due care and follow standard laboratory safety protocols.[1] This document outlines recommended personal protective equipment, operational procedures for handling and storage, and appropriate disposal methods based on best practices for non-hazardous peptide compounds.
Personal Protective Equipment (PPE) and Engineering Controls
When working with H3K4(Me2) (1-20) in a laboratory setting, the use of appropriate personal protective equipment and engineering controls is essential to ensure personnel safety.[2] A work area and process assessment should be conducted to determine all potential hazards and select the appropriate PPE.[3]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[2] For splash hazards, a face shield should be worn in addition to safety goggles.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[2][4] Gloves should be changed frequently, especially after direct contact with the substance.[3] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[2] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to prevent inhalation of dust.[2] Work should be conducted in a well-ventilated area.[5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.[2]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area is clean and uncluttered.[2]
-
Equilibration : Allow the sealed container of the lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Don PPE : Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[2]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to minimize dust generation.[2]
-
Reconstitution : If preparing a solution, reconstitute the peptide in the appropriate solvent as per experimental protocols. If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[6]
-
Aliquoting : For long-term storage and to avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted peptide into single-use vials.[7]
Storage Conditions:
-
Lyophilized Powder : Store at room temperature for short-term in the continental US; however, storage conditions may vary elsewhere.[6]
-
Stock Solution : For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Ensure containers are sealed and protected from moisture and light.[6]
Disposal Plan
Dispose of H3K4(Me2) (1-20) and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.[2] Even though a substance may be classified as non-hazardous, it should still be managed properly to prevent environmental pollution.[8]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2][9]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[2]
-
Waste Pickup : Arrange for the disposal of the chemical waste through your institution's environmental health and safety office.[2]
-
Empty Containers : Empty containers must be thoroughly rinsed and cleaned to remove any residual peptide before being disposed of in the regular trash.[9][10]
Experimental Workflow and Data Management
The following diagram illustrates a standard workflow for the safe handling of H3K4(Me2) (1-20) from receipt to disposal.
Caption: Workflow for Safe Handling of H3K4(Me2) (1-20).
References
- 1. eurogentec.com [eurogentec.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. webpath.med.utah.edu [webpath.med.utah.edu]
- 5. diagenode.com [diagenode.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. epigentek.com [epigentek.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. sfasu.edu [sfasu.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
